Technical Documentation Center

2-(p-tolylamino)pyrimidin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(p-tolylamino)pyrimidin-4(3H)-one

Core Science & Biosynthesis

Foundational

The 2-(p-Tolylamino)pyrimidin-4(3H)-one Scaffold: Structural Dynamics, Synthesis, and Kinase Inhibition

Executive Summary In the landscape of targeted therapeutics, the 2-aminopyrimidine core has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. The specific d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the 2-aminopyrimidine core has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. The specific derivative 2-(p-tolylamino)pyrimidin-4(3H)-one represents a highly optimized structural motif that combines the hydrogen-bonding capacity of the pyrimidinone core with the hydrophobic targeting capabilities of a para-methylphenyl (p-tolyl) substitution. This technical whitepaper provides an in-depth analysis of its structural tautomerism, physicochemical properties, synthetic methodologies, and integration into drug discovery workflows.

Structural Chemistry & Tautomeric Dynamics

The chemical behavior and biological efficacy of 2-(p-tolylamino)pyrimidin-4(3H)-one are heavily dictated by its tautomeric equilibrium. The molecule exists in a dynamic state between its lactam (pyrimidin-4(3H)-one) and lactim (pyrimidin-4-ol) forms.

Understanding this equilibrium is critical for rational drug design, as the tautomeric state dictates the molecule's hydrogen-bond donor/acceptor topology. Studies on related pyrimidin-4-one systems demonstrate that the keto (lactam) form is the significantly more stable tautomer, particularly in polar environments[2]. In the solid state, crystallographic data confirms that the 3H-tautomer is exclusively preferred, often forming Watson-Crick-like hydrogen-bonded dimers.

When introduced into aqueous biological assays, the high dielectric constant of water stabilizes the more polar lactam form, ensuring that the N1 position remains available as a hydrogen-bond acceptor, while the C2-exocyclic amine and N3 act as donors.

Table 1: Solvent-Dependent Tautomeric Distribution
Solvent EnvironmentPredominant TautomerMechanistic Rationale
Solid State 3H-LactamStabilized by intermolecular Watson-Crick-like hydrogen bonding networks.
Polar Aprotic (DMSO) 3H-LactamHigh dielectric constant stabilizes the more polar lactam form[2].
Aqueous (Biological) 3H-LactamHydrogen bonding with water molecules strongly favors the keto/lactam structure[2].
Non-Polar (e.g., CHCl₃) Mixed EquilibriumReduced dielectric constant allows the less polar lactim (enol) form to exist in equilibrium.

Physicochemical Profiling

The physicochemical properties of 2-(p-tolylamino)pyrimidin-4(3H)-one make it an ideal starting point for lead optimization. The data below summarizes the core metrics that drive its pharmacokinetic viability.

Table 2: Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
Molecular Weight 201.23 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring high ligand efficiency and favorable oral bioavailability.
LogP (Predicted) 1.8 - 2.2Optimal lipophilicity for cell membrane permeability without causing excessive hydrophobic trapping or non-specific protein binding.
TPSA ~58 ŲExcellent for cellular penetration; sits comfortably below the 90 Ų threshold often required for blood-brain barrier (BBB) penetration.
H-Bond Donors 2Essential for anchoring the molecule to the kinase hinge region (e.g., interacting with backbone carbonyls).
H-Bond Acceptors 2Facilitates interaction with the backbone NH of the kinase hinge domain[3].

Pharmacological Significance: The Kinase Hinge Binder

The 2-aminopyrimidine scaffold is a well-established pharmacophore for inhibiting kinases such as EGFR, ALK, and FLT3[1]. The structure mimics the adenine base of ATP. The nitrogen at the 1-position and the amino group at the 2-position form critical bidentate hydrogen bonds with the hinge region of the kinase domain[1].

The addition of the p-tolyl group serves a specific mechanistic purpose: it acts as a hydrophobic probe. By modifying the substituents extending from the exocyclic amine, researchers can target the hydrophobic selectivity pocket adjacent to the ATP-binding site, thereby enhancing both binding affinity and kinase selectivity[3].

Pathway Compound 2-(p-Tolylamino)pyrimidin-4(3H)-one Tautomerization Lactam Tautomer (Aqueous Media) Compound->Tautomerization Solvation Hydrophobic Selectivity Pocket (p-Tolyl Insertion) Compound->Hydrophobic Hydrophobic Effect Hinge Kinase Hinge Region (Hydrogen Bonding) Tautomerization->Hinge N1 & C2-NH Inhibition Target Kinase Inhibition (e.g., EGFR, CDK) Hinge->Inhibition Hydrophobic->Inhibition

Caption: Mechanistic pathway of tautomerization and ATP-competitive kinase inhibition by the pyrimidine core.

Synthetic Methodology

To synthesize 2-(p-tolylamino)pyrimidin-4(3H)-one with high yield and purity, a Nucleophilic Aromatic Substitution (SNAr) approach is highly effective.

Protocol: Synthesis via SNAr

Objective: To couple p-toluidine with a pyrimidine core while maintaining the integrity of the 4-oxo group.

  • Electrophilic Activation:

    • Action: Dissolve 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) in anhydrous dichloromethane (DCM). Add m-CPBA (2.2 eq) at 0°C and stir for 2 hours.

    • Causality: The methylthio group is a poor leaving group. Oxidation converts the thioether into a methylsulfone, significantly increasing the electrophilicity of the C2 position, priming it for nucleophilic attack.

  • Nucleophilic Aromatic Substitution:

    • Action: Isolate the sulfone intermediate. Dissolve it in N-methyl-2-pyrrolidone (NMP). Add p-toluidine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Heat the reaction to 120°C for 12 hours.

    • Causality: NMP is a high-boiling, polar aprotic solvent that stabilizes the polar Meisenheimer transition state inherent to SNAr reactions. DIPEA acts as a non-nucleophilic base to scavenge the liberated methanesulfinic acid, driving the reaction forward without competing with p-toluidine for the electrophile.

  • Self-Validating In-Process Control (IPC):

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM).

    • Causality: The disappearance of the starting material validates the consumption of the electrophile. The appearance of a new, lower-Rf spot confirms product formation, as the introduction of the secondary amine increases the molecule's polarity.

  • Isolation and Purification:

    • Action: Cool the mixture to room temperature and precipitate the product by adding ice-cold water. Filter the solid and recrystallize from hot ethanol.

    • Causality: The target molecule is highly crystalline in protic solvents due to its strong intermolecular hydrogen bonding. Recrystallization bypasses the need for silica gel chromatography, providing a highly scalable purification method.

Biological Evaluation Protocols

To evaluate the inhibitory potency of 2-(p-tolylamino)pyrimidin-4(3H)-one, a self-validating luminescence assay is employed.

Protocol: Self-Validating ADP-Glo™ Kinase Assay

Objective: To quantify the half-maximal inhibitory concentration (IC50) against a target kinase (e.g., EGFR).

  • Compound Preparation:

    • Action: Serially dilute the compound in 100% DMSO, then transfer to an aqueous kinase buffer to achieve a final DMSO concentration of <1%.

    • Causality: Maintaining low DMSO concentrations prevents solvent-induced denaturation of the kinase enzyme, while ensuring the hydrophobic p-tolyl derivative remains fully solubilized.

  • Enzymatic Pre-Incubation:

    • Action: Incubate the compound with recombinant kinase and the substrate peptide for 15 minutes at room temperature before initiating the reaction with ultra-pure ATP.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site. This is critical for accurately measuring ATP-competitive inhibition without kinetic lag.

  • Signal Generation (The Self-Validating Step):

    • Action: Add ADP-Glo Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.

    • Causality: This two-step process is an inherently self-validating system. By actively destroying background ATP before measuring the newly generated ATP (derived solely from the kinase's conversion of ADP), it eliminates false positives caused by ATP contamination and compound autofluorescence, providing a massive signal-to-background ratio.

  • Data Analysis:

    • Action: Measure luminescence and fit the data to a 4-parameter logistic curve.

    • Causality: The 4-parameter fit accounts for baseline noise and saturation plateaus, yielding a mathematically rigorous and highly accurate IC50 value.

References

  • Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one: one or two tautomers present in the same crystal Source: IUCr Journals URL:[Link]

  • Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC Source: NIH / Elsevier Masson SAS URL:[Link]

Sources

Exploratory

Tautomeric Equilibrium of 2-(p-Tolylamino)pyrimidin-4(3H)-one vs. 4-Hydroxy Form: A Comprehensive Mechanistic Guide

An in-depth technical analysis of the tautomeric equilibrium in 2-(p-tolylamino)pyrimidin-4(3H)-one, designed for medicinal chemists, structural biologists, and drug development professionals. Executive Summary The heter...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the tautomeric equilibrium in 2-(p-tolylamino)pyrimidin-4(3H)-one, designed for medicinal chemists, structural biologists, and drug development professionals.

Executive Summary

The heterocyclic scaffold 2-(p-tolylamino)pyrimidin-4(3H)-one is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors. A critical, yet often underappreciated, determinant of its target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile is its dynamic tautomeric equilibrium. This guide provides a rigorous mechanistic analysis of the thermodynamic and kinetic drivers governing the equilibrium between its lactam (4(3H)-one) and lactim (4-hydroxy) forms, alongside the self-validating experimental protocols required to elucidate these populations in solution.

The Tautomeric Landscape

The 2-(arylamino)pyrimidin-4-one system possesses multiple heteroatom protonation sites, leading to a complex multidimensional tautomeric landscape[1]. For 2-(p-tolylamino)pyrimidin-4(3H)-one, the equilibrium is defined by two primary axes:

  • Lactam-Lactim (Keto-Enol) Tautomerism: The migration of a proton between the endocyclic nitrogen (N1 or N3) and the exocyclic oxygen (C4=O).

  • Amino-Imino Tautomerism: The migration of a proton between the exocyclic amine and the endocyclic nitrogen.

The electron-donating nature of the p-tolyl group increases the electron density on the exocyclic nitrogen, which overwhelmingly stabilizes the amino form over the imino form[2]. Consequently, the functional equilibrium is restricted primarily to the amino-lactam and amino-lactim forms.

TautomerNetwork A Amino-Lactam (N3-H) 2-(p-Tolylamino)pyrimidin-4(3H)-one (Major, Polar Solvents) B Amino-Lactim (4-OH) 2-(p-Tolylamino)pyrimidin-4-ol (Minor, Gas/Non-Polar) A->B Proton Transfer (High Barrier) C Imino-Lactam 2-(p-Tolylimino)-2,3-dihydro... (Highly Disfavored) A->C Amino-Imino Shift D Amino-Lactam (N1-H) 2-(p-Tolylamino)pyrimidin-4(1H)-one (Minor, Polar Solvents) A->D N1/N3 Proton Migration

Diagram 1: Tautomeric network of 2-(p-tolylamino)pyrimidin-4-one highlighting major and minor forms.

Thermodynamic and Kinetic Drivers

The relative stability of the lactam versus lactim forms is not absolute; it is highly dependent on the dielectric constant of the microenvironment and the potential for intermolecular hydrogen bonding[3].

Aromaticity vs. Solvation Energy

In the gas phase or highly non-polar environments, the lactim (4-hydroxy) form is often the global energy minimum. This is driven by the maximization of aromatic resonance energy, as the pyrimidine ring achieves a fully delocalized 6π-electron system[4].

However, in aqueous or polar media (such as the physiological environment or DMSO), the equilibrium shifts dramatically toward the lactam (4(3H)-one) form[5]. The lactam form possesses a significantly higher dipole moment (~4.5–5.2 D) compared to the lactim form (~2.1–2.8 D). The favorable dipole-dipole interactions and the strong hydrogen-bond donor capacity of the N3-H proton result in a solvation energy that easily overcomes the loss of full aromaticity[4].

Dimerization and the Kinetic Barrier

The direct unimolecular tautomerization from lactam to lactim requires a 1,3-suprafacial proton shift. Orbital symmetry rules dictate that this transition state is highly strained and energetically forbidden, presenting an activation barrier exceeding 30 kcal/mol[6].

In practical scenarios, tautomerization is kinetically facilitated via solvent-mediated proton relays or homodimerization . The lactam form readily forms stable, hydrogen-bonded dimers (N3-H···O=C and C=O···H-N3). This dimeric complex allows for a concerted double-proton transfer, drastically lowering the activation energy required to interconvert tautomers[6].

Table 1: Thermodynamic Parameters of Tautomeric Equilibria in 2-Aminopyrimidin-4-one Systems
Tautomeric FormRelative Free Energy ( ΔG , Gas Phase)Relative Free Energy ( ΔG , Aqueous PCM)Dipole Moment ( μ , Debye)Major H-Bonding Motif
Amino-Lactam (4(3H)-one) +1.2 kcal/mol0.0 kcal/mol (Global Min)~4.5 - 5.2 DN3-H (Donor), C4=O (Acceptor)
Amino-Lactim (4-hydroxy) 0.0 kcal/mol (Global Min)+3.5 kcal/mol~2.1 - 2.8 DN3 (Acceptor), C4-OH (Donor)
Amino-Lactam (4(1H)-one) +4.5 kcal/mol+2.1 kcal/mol~5.0 - 5.5 DN1-H (Donor), C4=O (Acceptor)
Imino-Lactam > +6.0 kcal/mol> +8.0 kcal/molVariableExocyclic C=NH (Acceptor)

Note: Values are derived from Density Functional Theory (DFT) calculations of analogous pyrimidin-4-one systems.

Implications for Drug Design (Structure-Activity Relationships)

For drug development professionals targeting kinases (e.g., BCR-ABL, CDKs), the 2-(arylamino)pyrimidin-4-one motif is frequently positioned in the ATP-binding hinge region. The specific tautomeric state dictates the spatial arrangement of hydrogen bond donors and acceptors:

  • In the Lactam form: The N3 acts as a hydrogen bond donor , and the C4=O acts as an acceptor .

  • In the Lactim form: The N3 acts as a hydrogen bond acceptor , and the C4-OH acts as a donor .

A failure to account for this equilibrium during in silico docking or structure-based drug design (SBDD) will result in inverted pharmacophore models, leading to the synthesis of inactive analogs[7].

Experimental Methodologies & Self-Validating Protocols

Because tautomers interconvert rapidly on the NMR timescale at room temperature, standard 1D 1 H NMR often yields a time-averaged spectrum that obscures the true population dynamics. To rigorously elucidate the tautomeric ratio of 2-(p-tolylamino)pyrimidin-4(3H)-one, a self-validating workflow combining 2D-IR spectroscopy, 15 N NMR, and computational modeling must be employed[5].

Protocol 1: Orthogonal Elucidation of Tautomeric Populations

Step 1: Sample Preparation and Isotopic Labeling

  • Synthesize the 15 N-labeled isotopologue of 2-(p-tolylamino)pyrimidin-4(3H)-one (labeling N1 and N3) to enhance NMR sensitivity.

  • Prepare solutions at a standard concentration (e.g., 50 mM) in a titration series of solvents ranging from non-polar (CDCl 3​ ) to highly polar (D 2​ O, DMSO- d6​ ).

Step 2: 15 N NMR Spectroscopy

  • Acquire 1 H- 15 N HSQC and HMBC spectra at variable temperatures (e.g., 298 K down to 220 K in suitable cryo-solvents) to slow the chemical exchange.

  • Causality Check: The chemical shift of the endocyclic nitrogens is highly sensitive to protonation. A protonated nitrogen (lactam N3-H) will appear significantly upfield (~150 ppm) compared to an unprotonated nitrogen (lactim N3, ~250 ppm).

Step 3: 2D-IR Spectroscopy

  • Place the sample in a CaF 2​ flow cell and acquire 2D-IR spectra utilizing a mid-IR femtosecond laser system tuned to the 1500–1750 cm −1 region[5].

  • Causality Check: The lactam form exhibits a distinct, intense carbonyl (C=O) stretching mode at ~1650 cm −1 . The lactim form lacks this peak, instead presenting C=N and C=C ring stretching modes at ~1580–1610 cm −1 . 2D-IR cross-peaks will definitively separate the homogeneous and heterogeneous line broadening, allowing for the precise quantification of the[Lactam]/[Lactim] equilibrium constant ( KT​ ).

Step 4: Computational Validation (DFT)

  • Perform geometry optimizations and frequency calculations using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Apply the Polarizable Continuum Model (PCM) matching the experimental solvent.

  • Compare the calculated vibrational frequencies (scaled by ~0.96) and NMR shielding tensors against the experimental data to close the validation loop.

ExperimentalWorkflow Step1 1. Sample Preparation Isotopic labeling (15N) & Solvent Titration Step2 2. Spectroscopic Analysis 1H/15N NMR & 2D-IR Spectroscopy Step1->Step2 Step4 4. Data Integration Cross-peak assignment & Population derivation Step2->Step4 Step3 3. Computational Modeling DFT (B3LYP/6-311++G(d,p)) with PCM Step3->Step4 Vibrational Frequencies & NMR Shifts Step5 5. Tautomeric Equilibrium Constant (K_T) Quantification of Lactam vs Lactim Step4->Step5

Diagram 2: Self-validating experimental workflow for the precise elucidation of tautomeric populations.

Conclusion

The tautomeric equilibrium of 2-(p-tolylamino)pyrimidin-4(3H)-one is heavily biased toward the amino-lactam form in polar and physiological environments, driven by favorable solvation energies and high dipole moments. However, the transient presence of the lactim form cannot be ignored in non-polar microenvironments, such as the deep hydrophobic pockets of certain target proteins. By utilizing rigorous, self-validating analytical protocols like 2D-IR and 15 N NMR, researchers can accurately map this equilibrium, ensuring high-fidelity structure-activity relationships in drug design.

References

  • Source: National Institutes of Health (NIH)
  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)
  • Role of lactam vs. lactim tautomers in 2(1H)
  • Source: National Institutes of Health (NIH)
  • Synthesis of Quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)
  • From 2-Hydroxypyridine to 4(3H)
  • Tautomerism characteristics of 4-pyrimidone Source: ChemicalBook URL

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 2-Amino-pyrimidin-4(3H)-one Derivatives

Foreword: The Crucial Role of Stability in Drug Discovery The 2-amino-pyrimidin-4(3H)-one scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to nucleobases like cytosine and guanine makes...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Stability in Drug Discovery

The 2-amino-pyrimidin-4(3H)-one scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to nucleobases like cytosine and guanine makes it a privileged core for designing molecules that can interact with a wide array of biological targets. Derivatives of this versatile heterocycle have shown promise as kinase inhibitors, antiviral agents, and other therapeutic modalities. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being chemical stability. Thermodynamic stability is not merely an academic curiosity; it is a critical determinant of a drug's shelf-life, its metabolic fate, and its overall safety and efficacy profile. Understanding the factors that govern the stability of these molecules is paramount for any researcher in the field of drug development. This guide provides a comprehensive exploration of the thermodynamic landscape of 2-amino-pyrimidin-4(3H)-one derivatives, offering both foundational principles and practical methodologies for their assessment.

The Tautomeric Equilibrium: A Primary Determinant of Stability and Function

A defining characteristic of 2-amino-pyrimidin-4(3H)-one derivatives is their existence as a dynamic equilibrium of tautomers—structural isomers that readily interconvert through proton migration. The relative population of these tautomers is a critical aspect of thermodynamic stability, as each form possesses a unique electronic distribution, hydrogen bonding pattern, and three-dimensional shape. These differences directly impact how the molecule interacts with its biological target and its susceptibility to degradation.

The parent compound, 2-amino-pyrimidin-4(3H)-one (also known as isocytosine), primarily exists in an equilibrium between three main tautomeric forms: the amino-oxo, imino-oxo, and amino-hydroxy forms.

  • 2-amino-4-oxo Forms: These are generally the most stable tautomers. The equilibrium between the N1-H (17b) and N3-H (17a) forms is particularly important. In aqueous solutions, the 2-amino-3H-pyrimidin-4-one (17a) form is typically the major species, with a smaller population of the 2-amino-1H-pyrimidin-4-one (17b) tautomer.[1]

  • 2-imino-4-oxo Form (17c): This tautomer involves the exocyclic amino group. Computational studies suggest that this imino form is significantly less stable than the amino forms. For isocytosine, the 2-imino tautomer is calculated to be approximately 5.6 kcal/mol less stable in aqueous solution than the 2-amino-1H-pyrimidin-4-one form and is not typically detected experimentally.[1]

  • Amino-hydroxy Form: This enol tautomer is generally the least stable in polar solvents. The keto (oxo) forms are favored due to their higher polarity and better solvation.[2]

The following diagram illustrates the key tautomeric equilibria for the 2-amino-pyrimidin-4(3H)-one core.

Tautomers T1 2-amino-1H-pyrimidin-4(5H)-one (Amino-Oxo, 17b) T2 2-amino-3H-pyrimidin-4(5H)-one (Amino-Oxo, 17a) [Major Tautomer] T1->T2 Proton Transfer T3 2-imino-2,3-dihydropyrimidin-4(1H)-one (Imino-Oxo, 17c) [Less Stable] T2->T3 Proton Transfer T4 2-amino-pyrimidin-4-ol (Amino-Hydroxy) [Least Stable] T2->T4 Keto-Enol Tautomerization Hydrolysis cluster_0 Hydrolytic Degradation Pathway Pyrimidinone 2-Amino-pyrimidin-4(3H)-one H₂O, H⁺/OH⁻ Intermediate Ring-Opened Intermediate (e.g., N-carbamoyl-β-alanine derivative) Pyrimidinone->Intermediate Ring Opening Products Degradation Products β-Alanine derivative Ammonia CO₂ Intermediate->Products Further Hydrolysis

Caption: Generalized hydrolytic degradation of the pyrimidinone ring.

Factors influencing hydrolytic stability include:

  • pH: Stability is often lowest at extreme pH values. Some pyrimidinone nucleosides are known to be particularly acid-labile. [3]* Substituents: Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack by water, thus decreasing hydrolytic stability. Conversely, bulky substituents near the reaction centers can provide steric hindrance, slowing degradation.

Thermal Stability

Thermal stability is critical for manufacturing processes (e.g., drying, milling) and for determining the shelf-life of the final drug product. Thermal degradation involves the breakdown of the molecule at elevated temperatures.

Mechanism of Thermal Decomposition: Decomposition often begins with the loss of labile substituents, followed by the fragmentation of the heterocyclic ring itself. The specific products depend heavily on the substitution pattern. For many nitrogen-containing heterocycles, thermal degradation under an inert atmosphere can lead to complex charring and the release of gases like ammonia and carbon dioxide. Studies on related pyrimidine derivatives have shown that decomposition can be a multi-step process, with the stability being highly dependent on the nature and position of functional groups. [4][5]For instance, the presence of a hydroxyl group can decrease thermal stability, while methyl or fluoro groups can increase the decomposition temperature. [4]

Photostability

Photostability refers to a molecule's ability to resist degradation upon exposure to light, particularly UV radiation. This is a key consideration for drug formulation and packaging. Pyrimidine bases are known to be susceptible to photodegradation, which can be sensitized by endogenous molecules like riboflavin. [6] Mechanism of Photodegradation: Upon absorption of UV light, the molecule is promoted to an excited electronic state. From this state, it can undergo various reactions, including ring cleavage, dimerization, or reaction with oxygen to form oxidized products. The primary mechanism often involves the generation of reactive oxygen species (ROS) by photosensitizers, which then attack the pyrimidine ring. [6]Guanine and uracil derivatives are particularly susceptible to this form of degradation. [6]

Methodologies for Stability Assessment

A robust assessment of thermodynamic stability requires a combination of experimental and computational techniques.

Experimental Protocol: Determination of Tautomeric Equilibrium by UV/Vis Spectroscopy

This protocol allows for the quantitative determination of the tautomeric equilibrium constant (KT) in solution by analyzing changes in the UV/Vis absorption spectrum as a function of solvent or pH. The principle relies on the fact that different tautomers will have distinct absorption maxima (λmax).

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the 2-amino-pyrimidin-4(3H)-one derivative in a suitable solvent like DMSO or ethanol.

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

    • Synthesize or procure N-methylated and O-methylated analogues of the compound. These "fixed" derivatives serve as references for the pure tautomeric forms, as they cannot undergo tautomerization. [7]

  • Sample Preparation for Analysis:

    • Create a series of solutions by diluting a small aliquot of the stock solution into different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

    • Separately, create another series of solutions by diluting the stock solution into the prepared pH buffers to a final concentration suitable for UV/Vis analysis (typically in the micromolar range).

    • Prepare solutions of the N-methylated and O-methylated reference compounds in the same manner.

  • Spectroscopic Measurement:

    • Use a dual-beam UV/Vis spectrophotometer. Use the corresponding pure solvent or buffer as the blank. [8] * Record the absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

    • Record the spectra for the "fixed" reference compounds to identify the characteristic λmax for each tautomeric form.

  • Data Analysis and KT Calculation:

    • Identify the λmax for each tautomer from the reference spectra.

    • For the tautomeric mixture, the total absorbance (A) at a given wavelength is the sum of the absorbances of the individual tautomers (A = Aketo + Aenol).

    • Using the Beer-Lambert law (A = εcl), the concentrations of the tautomers can be determined if the molar extinction coefficients (ε) of the pure forms are known from the reference compounds.

    • The equilibrium constant, KT, is calculated as the ratio of the concentrations of the two forms: KT = [enol] / [keto] or [amino] / [imino].

    • The Gibbs free energy difference can then be calculated using the equation: ΔG = -RT ln(KT) .

UVVis_Workflow cluster_1 UV/Vis Protocol for Tautomer Equilibrium A Prepare Stock & Reference Solutions (Test Compound, N-Me, O-Me derivatives) B Prepare Dilutions in Various Solvents & pH Buffers A->B C Acquire UV/Vis Spectra (200-400 nm) B->C D Identify λmax for each Tautomer (from reference spectra) C->D E Calculate Tautomer Concentrations using Beer-Lambert Law D->E F Calculate K_T and ΔG E->F DFT_Workflow cluster_2 DFT Protocol for Tautomer Stability S1 Build 3D Structures of all Tautomers S2 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) S1->S2 S3 Frequency Calculation (Confirm minima, get ZPVE) S2->S3 S4 Incorporate Solvation Model (e.g., PCM for water) S2->S4 Optional: For Solution Phase S5 Calculate Relative Energies (ΔE, ΔH, and ΔG) S3->S5 S4->S5 S6 Identify Most Stable Tautomer (Lowest ΔG) S5->S6

Caption: Computational workflow for DFT analysis of tautomer stability.

Conclusion: Integrating Stability into Rational Drug Design

The thermodynamic stability of 2-amino-pyrimidin-4(3H)-one derivatives is a multifaceted property governed by a delicate interplay of tautomeric equilibria and susceptibility to various degradation pathways. For drug development professionals, a proactive approach to stability assessment is not optional—it is essential. By leveraging the synergistic power of high-level computational modeling and robust experimental techniques, researchers can gain a deep understanding of the thermodynamic landscape of their lead compounds. This knowledge enables the rational design of more stable, and ultimately more effective, drug candidates. By strategically modifying substituents to favor stable tautomers and enhance resistance to hydrolysis and other forms of degradation, we can significantly increase the probability of advancing these promising molecules from the laboratory to the clinic.

References

  • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Saremi, L. H., & Ebrahimi, A. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Simulation, 45(1), 69-80. Retrieved from [Link]

  • Saremi, L. H., & Ebrahimi, A. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Figshare. Retrieved from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Slaninova, V., et al. (2020). Tautomerism of Guanine Analogues. Molecules, 25(3), 465. Retrieved from [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Retrieved from [Link]

  • Füles, M. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Theoretical and Computational Science. Retrieved from [Link]

  • Ghiviriga, I., et al. (2009). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Retrieved from [Link]

  • A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). (2014). Oriental Journal of Chemistry, 30(4). Retrieved from [Link]

  • Ebraheem, H. A. (2014). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University, 17(1), 122-128. Retrieved from [Link]

  • Feyer, V., et al. (2011). Comprehensive Core-Level Study of the Effects of Isomerism, Halogenation, and Methylation on the Tautomeric Equilibrium of Cytosine. The Journal of Physical Chemistry A, 115(26), 7722-7733. Retrieved from [Link]

  • Lupi, J., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. The Journal of Physical Chemistry A. Retrieved from [Link]

  • A density functional theory (DFT) study on the tautomerism of 2-amino-6-methyl pyrimidine-4-one: Solvation effects and NBO analysis. (2014). Journal of Chemical and Pharmaceutical Research, 6(11), 536-544. Retrieved from [Link]

  • Kumar, A., et al. (2010). Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. Journal of the American Chemical Society. Retrieved from [Link]

  • Schnackerz, K. D. (2019). Amidohydrolases of the reductive pyrimidine catabolic pathway Purification, characterization, structure, reaction mechanism and enzyme deficiency. Frontiers in Drug, Chemistry and Clinical Research. Retrieved from [Link]

  • Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448-4456. Retrieved from [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. Retrieved from [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(3), 513-564. Retrieved from [Link]

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Kinetic data of the thermal decomposition of 2-aminopyridine complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • ULTRAVIOLET-VISIBLE ABSORPTION SPECTROPHOTOMETRY. (2009). Truman State University. Retrieved from [Link]

  • Khan, K. M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(11), 1564. Retrieved from [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2015). Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. Chemistry Central Journal, 9(1), 1-10. Retrieved from [Link]

  • Dash, A. C., & Nanda, R. K. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (4), 655-660. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448-4456. Retrieved from [Link]

  • UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. (n.d.). Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Retrieved from [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2015). Iranian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Relative Enthalpy of Formation for Co-Crystals of Small Organic Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). ResearchGate. Retrieved from [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. (1970). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Retrieved from [Link]

  • Isocytosine. (n.d.). PubChem. Retrieved from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Exploratory

Biological Activity Profile of 2-(p-tolylamino)pyrimidin-4(3H)-one: A Technical Guide to Scaffold Optimization and Multi-Target Pharmacology

Executive Summary The 2-aminopyrimidin-4(3H)-one core is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, anti-inflammatory agents, and antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidin-4(3H)-one core is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Specifically, the 2-(p-tolylamino)pyrimidin-4(3H)-one derivative and its fused analogs (e.g., thienopyrimidines, pyrazolopyrimidines) exhibit a robust biological activity profile. The p-tolyl substitution provides a critical hydrophobic anchor that enhances binding affinity within the ATP-binding pockets of various kinases, while the pyrimidin-4(3H)-one core establishes essential hydrogen-bonding networks.

This whitepaper deconstructs the mechanistic rationale, pharmacological profile, and self-validating experimental workflows required to evaluate this class of compounds, ensuring high-fidelity data generation for lead optimization.

Core Pharmacophore & Mechanistic Rationale

The pharmacological versatility of 2-(p-tolylamino)pyrimidin-4(3H)-ones stems from their ability to act as bioisosteres for biogenic purines (such as adenine and guanine)1[1].

  • The Pyrimidin-4(3H)-one Core: The N1 and N3 nitrogen atoms, along with the C4 carbonyl group, form a rigid hydrogen-bond donor/acceptor motif. This motif perfectly mimics the hinge-binding interactions required to competitively displace ATP in kinase active sites.

  • The p-Tolylamino Moiety: The para-methyl group on the aniline ring provides a dual function. Electronically, it acts as an electron-donating group (EDG), increasing the nucleophilicity of the exocyclic amine during synthesis and modulating the pKa of the pyrimidine ring. Sterically, it drives deep insertion into hydrophobic sub-pockets (often the "DFG-in" or "DFG-out" motifs of kinases), significantly increasing residence time and target selectivity.

Primary Biological Activities

Oncology: Kinase Inhibition (Mnk2 and FLT3)

Mitogen-activated protein kinase-interacting kinases (Mnk1/2) are critical drivers of tumorigenesis via the phosphorylation of the translation initiation factor eIF4E. Derivatives of 2-(arylamino)pyrimidin-4(3H)-ones, particularly those fused with thiazole or pyrazole rings, have been identified as highly potent Mnk2 inhibitors, effectively downregulating anti-apoptotic proteins like Mcl-1 in acute myeloid leukemia (AML) models2[2]. Similarly, pyrazolo[3,4-d]pyrimidine derivatives exhibit broad-spectrum antiproliferative activity by targeting FMS-like tyrosine kinase 3 (FLT3), a key target in hematological malignancies 3[3].

Pathway MAPK MAPK Pathway (ERK/p38) Mnk2 Mnk1/2 Kinase MAPK->Mnk2 Activation eIF4E eIF4E Factor Mnk2->eIF4E Phosphorylation Inhibitor 2-(p-tolylamino)pyrimidin-4(3H)-one Inhibitor->Mnk2 Inhibition Tumor Tumorigenesis eIF4E->Tumor

Mechanism of Mnk2 inhibition by pyrimidin-4(3H)-one derivatives in oncology.

Immunology: Phosphodiesterase 7 (PDE7) Inhibition

Beyond kinases, the thieno[3,2-d]pyrimidin-4(3H)-one subclasses act as selective PDE7 inhibitors. By preventing the degradation of cAMP in T-cells, these compounds exert potent anti-inflammatory effects. Structural modifications, such as incorporating an isopropyl or p-tolylamino group at the 2-position, drastically improve aqueous solubility and in vivo efficacy in edema models4[4].

Infectious Disease: Antimicrobial & Antitubercular Action

The scaffold also demonstrates significant utility against Mycobacterium tuberculosis (Mtb). 2-Pyrazolylpyrimidinones and p-tolylamino derivatives disrupt critical cell wall biosynthesis pathways. The structural integrity of the pyrimidin-4(3H)-one ring is absolutely essential here; altering the nitrogen positions results in a complete loss of Mtb activity5[5].

Quantitative Data Summary

The following table synthesizes the biological efficacy of various 2-(arylamino)pyrimidin-4(3H)-one derivatives across different therapeutic areas:

Target / Disease ModelDerivative ScaffoldKey SubstitutionsObserved ActivityPrimary Mechanism of Action
Mnk2 (Oncology) Thiazol-pyrimidin-4-one5-thiazolyl, 2-phenyl/tolylaminoIC₅₀ < 100 nMPrevents eIF4E phosphorylation, inducing apoptosis.
FLT3 (Oncology) Pyrazolo-pyrimidin-4-one4-Cl, piperazine acetamideGI₅₀ 1.17 - 18.40 μMCompetitive kinase domain inhibition.
PDE7 (Inflammation) Thienopyrimidin-4-one2-isopropyl/tolylamino, 7-pyrrolidineIC₅₀ ~ 10-50 nMPrevents cAMP degradation in T-cells; reduces edema.
M. tuberculosis Pyrazolylpyrimidin-4-one6-methyl, 2-pyrazolylMIC < 5 μMDisruption of mycobacterial cell wall synthesis.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed with built-in causality and orthogonal validation steps.

Protocol A: Synthesis of 2-(p-tolylamino)pyrimidin-4(3H)-one via SN​Ar

Causality Check: The synthesis utilizes a Nucleophilic Aromatic Substitution ( SN​Ar ). The electron-withdrawing nature of the pyrimidine ring makes the C2-chlorine highly labile. We utilize an inorganic base to continuously scavenge HCl, preventing the protonation of the weakly nucleophilic p-toluidine and driving the reaction to completion.

  • Reagent Preparation: Dissolve 1.0 eq of 2-chloropyrimidin-4(3H)-one in anhydrous 1,4-dioxane (polar aprotic solvent to stabilize the Meisenheimer complex).

  • Nucleophile Addition: Add 1.2 eq of p-toluidine and 2.5 eq of anhydrous K2​CO3​ (acid scavenger).

  • Reflux & Monitor: Heat the mixture to 100°C under an inert argon atmosphere. Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material usually occurs within 4-6 hours.

  • Quench & Precipitation: Cool to room temperature and pour the mixture into ice-cold distilled water. The sudden shift in polarity forces the hydrophobic 2-(p-tolylamino)pyrimidin-4(3H)-one to precipitate.

  • Validation (QC): Filter the solid, wash with cold water, and recrystallize from ethanol. Validate structural integrity using 1H -NMR (look for the characteristic singlet of the p-methyl group at ~2.35 ppm and the downfield shift of the N-H proton at ~9.30 ppm).

Protocol B: Orthogonal In Vitro Kinase Screening (ADP-Glo Assay)

Causality Check: Traditional assays relying on phospho-specific antibodies can suffer from epitope masking or batch variability. The ADP-Glo assay directly measures ADP generation, providing a universal, antibody-free readout. The addition of "Reagent 1" actively depletes unconsumed ATP, ensuring that the subsequent luminescence is exclusively driven by the ADP produced during the kinase reaction, eliminating false positives.

  • Enzyme Reaction: In a 384-well white plate, incubate 10 ng of purified recombinant kinase (e.g., Mnk2) with the synthesized inhibitor (serial dilutions from 10 μM to 1 nM) in kinase buffer for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 μM ATP and the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 5 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete the remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol Syn SNAr Synthesis Pur HPLC/NMR QC Syn->Pur Bio ADP-Glo Assay Pur->Bio Cell Cellular Validation Bio->Cell

Self-validating workflow from chemical synthesis to cellular screening.

References

  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation Source: PubMed / WILEY-VCH Verlag GmbH & Co. URL:[Link]

  • 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective phosphodiesterase 7 inhibitors with potent in vivo efficacy Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies Source: PMC / Journal of Medicinal Chemistry URL:[Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents Source: RSC Publishing / RSC Advances URL:[Link]

  • Thienopyrimidines: Synthesis, Properties, and Biological Activity Source: ResearchGate / Chemistry of Heterocyclic Compounds URL:[Link]

Sources

Foundational

Literature review on p-tolylamino substituted pyrimidines

An In-Depth Technical Guide to p-Tolylamino Substituted Pyrimidines: Structural Dynamics, Target Engagement, and Therapeutic Potential Executive Summary The pyrimidine ring represents one of the most privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to p-Tolylamino Substituted Pyrimidines: Structural Dynamics, Target Engagement, and Therapeutic Potential

Executive Summary

The pyrimidine ring represents one of the most privileged scaffolds in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs. However, the strategic functionalization of this heterocycle dictates its precise pharmacological trajectory. The introduction of a p-tolylamino moiety—an aniline derivative bearing a para-methyl group—at the 2- or 4-position of the pyrimidine core fundamentally alters the molecule's electronic distribution and steric bulk.

As a Senior Application Scientist, I have observed that this specific substitution pattern excels in two distinct biochemical arenas:

  • Kinase Inhibition: The p-tolylamino group effectively occupies deep hydrophobic sub-pockets within the ATP-binding clefts of kinases like PI3K and AKT, establishing critical van der Waals interactions [1].

  • Epigenetic Modulation: In Histone Deacetylase (HDAC) inhibitors, the p-tolylamino-pyrimidine architecture acts as a highly efficient "cap group," anchoring the molecule to the hydrophobic surface of the HDAC active site while directing the zinc-binding group (ZBG) into the catalytic tunnel [2].

This whitepaper synthesizes recent literature to provide a comprehensive review of the mechanistic biology, quantitative structure-activity relationships (SAR), and validated experimental protocols associated with p-tolylamino substituted pyrimidines.

Mechanistic Biology & Target Engagement

The PI3K/AKT Apoptotic Axis

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival and proliferation. Hyperactivation of this axis is a hallmark of hematological malignancies, such as K562 leukemia. Recent structural modifications of pyrimidine-5-carbonitriles have demonstrated that incorporating bulky, electron-rich substituents like the p-tolylamino group enhances the multi-target inhibition of both PI3K and AKT [1].

Mechanistically, these compounds act as ATP-competitive inhibitors. By blocking PI3K, they prevent the phosphorylation of AKT (yielding a decrease in p-AKT levels). This downstream blockade stabilizes GSK3β, leading to the degradation of Cyclin D1 (halting the cell cycle at the S-phase) and the subsequent cleavage of Caspase-3, which irreversibly triggers apoptosis [1].

PI3K_AKT_Pathway Inhibitor p-Tolylamino Pyrimidine (Inhibitor) PI3K PI3K Inhibitor->PI3K Blocks AKT AKT (Protein Kinase B) Inhibitor->AKT Blocks RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PI3K->AKT Phosphorylates CyclinD1 Cyclin D1 (Cell Cycle Progression) AKT->CyclinD1 Upregulates Caspase3 Caspase-3 (Executioner) AKT->Caspase3 Inhibits Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Induces

Mechanism of PI3K/AKT pathway inhibition by p-tolylamino pyrimidine derivatives.

Epigenetic Modulation via HDAC Inhibition

Histone deacetylases (HDACs) regulate gene expression by removing acetyl groups from lysine residues on histones. Designing selective HDAC inhibitors requires a three-part pharmacophore: a Zinc-Binding Group (ZBG), a linker, and a surface-recognition cap group.

The 5-chloro-4-(p-tolylamino)pyrimidine motif has emerged as an exceptional cap group[2]. The para-methyl group of the tolyl ring provides the exact steric volume needed to form strong hydrophobic interactions with the narrow opening of the HDAC3 active site. This specific spatial arrangement prevents the molecule from indiscriminately binding to HDAC6, thereby conferring strict Class I (specifically HDAC3) selectivity [2].

Antimicrobial Thienopyrimidine Hybrids

Beyond oncology, fusing the pyrimidine ring with a thiophene yields thienopyrimidines, which are potent antimicrobial agents. Starting from 5-amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile, researchers have synthesized hybrid scaffolds (e.g., triazine-pyrimidine hybrids) that disrupt bacterial cell wall synthesis. The lipophilicity of the p-tolylamino group enhances the molecule's ability to penetrate the lipid-rich cell membranes of both Gram-positive and Gram-negative pathogens [3].

Quantitative Data Synthesis

To understand the structure-activity relationship (SAR), it is critical to compare the inhibitory concentrations (IC₅₀) of p-tolylamino pyrimidine derivatives across their respective targets.

Table 1: Inhibitory Profiling of Key p-Tolylamino Pyrimidine Derivatives

Compound Class / ScaffoldPrimary TargetIC₅₀ (µM)Selectivity / PhenotypeReference
Pyrimidine-5-carbonitrile (Trimethoxy derivative)PI3Kδ/γ6.99 ± 0.36Multi-acting; Induces K562 apoptosisEl-Dydamony et al. [1]
Pyrimidine-5-carbonitrile (Trimethoxy derivative)AKT-13.36 ± 0.17Downregulates p-AKT and Cyclin D1El-Dydamony et al. [1]
5-chloro-4-(p-tolylamino)pyrimidine (Compound L20)HDAC30.217Class I selective (Selectivity Index >4608 over HDAC6)Zhang et al. [2]
5-chloro-4-(p-tolylamino)pyrimidine (Compound L20)HDAC10.684G0/G1 cell cycle arrestZhang et al. [2]

Note: The causality behind L20's extreme selectivity for HDAC3 over HDAC6 lies in the rigid, planar nature of the pyrimidine ring combined with the precise +I inductive effect and steric bulk of the p-methyl group, which clashes with the wider surface rim of HDAC6.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical workflows for synthesizing and evaluating these compounds. A protocol is only as good as its internal controls; therefore, validation steps are embedded within the procedures.

Protocol 1: Synthesis of 5-amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine Precursors

This protocol outlines the generation of the highly reactive chloro-triazine intermediate, a foundational step for creating antimicrobial hybrids [3].

  • Reagent Preparation: Dissolve 5-amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3:1 ratio) at 0–5 °C.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (1.2 eq) dropwise over 30 minutes. Causality: Maintaining the temperature below 5 °C is critical to prevent the decomposition of the unstable diazonium salt intermediate.

  • Nucleophilic Substitution: Stir the mixture for 2 hours at room temperature to allow the conversion to the chloro-triazine derivative.

  • Quenching & Extraction: Pour the mixture onto crushed ice. Extract the precipitate using ethyl acetate.

  • Validation (Self-Correction): Analyze the crude product via IR spectroscopy. The disappearance of the primary amine stretch (NH₂, ~3400 cm⁻¹) and the appearance of a sharp C-Cl stretch (~750 cm⁻¹) validates successful conversion before proceeding to further nucleophilic substitutions.

Synthesis_Workflow Start Thienopyrimidine Carbonitrile (Starting Material) Step1 Acidic Condition (HCl/AcOH) 0-5 °C Start->Step1 Intermediate Diazonium Salt (Transient) Step1->Intermediate Reagent1 NaNO2 (Dropwise) Reagent1->Step1 Step2 Room Temp Stirring (2 Hours) Intermediate->Step2 Final Chloro-Triazine Hybrid (Key Intermediate) Step2->Final Validation IR/NMR Validation (Check NH2 loss) Final->Validation

Chemical synthesis workflow for generating reactive thienopyrimidine intermediates.

Protocol 2: In Vitro Kinase Inhibition Assay (PI3K/AKT)

To evaluate the ATP-competitive nature of the synthesized p-tolylamino pyrimidines, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed [1].

  • Enzyme Preparation: Dilute recombinant human PI3K (δ/γ isoforms) and AKT-1 in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Incubation: Dispense 10 µL of the enzyme solution into a 384-well plate. Add 100 nL of the p-tolylamino pyrimidine compound dissolved in DMSO (ranging from 0.1 nM to 10 µM). Control: Use Staurosporine as a positive control and 1% DMSO as a vehicle control. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the predetermined Kₘ for each kinase) and the specific peptide substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and europium-labeled anti-phosphopeptide antibodies.

  • Data Analysis: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ using a four-parameter logistic non-linear regression model. Causality: Testing at the Kₘ of ATP ensures that the assay is highly sensitive to ATP-competitive inhibitors, accurately reflecting the binding affinity of the pyrimidine core.

Conclusion & Future Directions

The p-tolylamino pyrimidine scaffold is a highly versatile pharmacophore. Its unique combination of a planar pyrimidine hydrogen-bond acceptor system with the lipophilic, sterically defining p-tolyl group allows for precise target engagement across diverse biological systems. Future drug development should focus on utilizing this scaffold in Proteolysis Targeting Chimeras (PROTACs). The solvent-exposed nature of the p-tolylamino group when bound to certain kinases makes it an ideal attachment point for E3 ligase linkers, potentially transforming these potent inhibitors into targeted degraders.

References

  • El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911.[Link]

  • Zhang, L., Chen, Y., Li, F., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1918–1927.[Link]

  • Tolba, M. S., Sayed, M., Kamal El-Dean, A. M., Hassanien, R., Abdel-Raheem, S. A. A., & Ahmed, M. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Organic Communications, 14(4), 334–345.[Link]

Exploratory

Structural Elucidation and Hydrogen Bonding Topologies in 2-(p-Tolylamino)pyrimidin-4(3H)-one Crystals

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Scope: Advanced Solid-State Chemistry, Supramolecular Synthons, and Crystallographic Methodologies Introduction: The Criticality of Soli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Scope: Advanced Solid-State Chemistry, Supramolecular Synthons, and Crystallographic Methodologies

Introduction: The Criticality of Solid-State Topologies

In the rational design of active pharmaceutical ingredients (APIs), the solid-state behavior of a molecule dictates its macroscopic physicochemical properties, including solubility, dissolution kinetics, and mechanical stability. The 2-aminopyrimidin-4-one core is a privileged heterocyclic scaffold ubiquitous in kinase inhibitors and antimicrobial agents. Understanding the supramolecular assembly of derivatives like 2-(p-tolylamino)pyrimidin-4(3H)-one provides a fundamental blueprint for polymorph control and rational drug formulation.

This whitepaper dissects the tautomeric landscape, quantitative hydrogen bonding patterns, and the self-validating experimental workflows required to definitively elucidate the crystal structure of this critical pharmacophore.

Tautomeric Landscape and Solid-State Stabilization

Pyrimidinones exhibit complex prototropic tautomerism heavily influenced by their substitution patterns and local dielectric environment (1[1]). In solution, 2-(p-tolylamino)pyrimidin-4-one exists in a dynamic equilibrium between the 4(1H)-one and 4(3H)-one tautomers.

However, crystallization acts as a thermodynamic filter. The 4(3H)-one tautomer is overwhelmingly favored in the solid state because it presents a contiguous, geometrically optimal array of hydrogen bond donors (the N3-H and the exocyclic p-tolylamino N-H) and acceptors (the C4=O carbonyl and the bare N1 nitrogen). This specific arrangement allows the system to minimize its free energy by forming highly stable, highly directional intermolecular networks.

Tautomerism A 2-(p-tolylamino)pyrimidin-4(1H)-one (Solution Equilibrium) B 2-(p-tolylamino)pyrimidin-4(3H)-one (Solid-State Tautomer) A->B Proton Transfer C Hydrogen-Bonded R2,2(8) Dimer B->C Nucleation (N-H...O) D Extended 3D Crystal Lattice C->D pi-pi Stacking

Fig 1: Tautomeric equilibrium and crystallization pathway of the pyrimidinone derivative.

Graph-Set Analysis of Supramolecular Synthons

To systematically decode the complex hydrogen bonding networks within the crystal lattice, we apply graph-set analysis—a mathematical framework introduced by Etter (2[2]) and expanded topologically by Grell (3[3]).

  • The Primary Synthon ( R22​(8) Motif): The dominant structural feature is a robust homodimer. The N(3)-H group of one molecule donates a hydrogen bond to the C(4)=O carbonyl oxygen of an adjacent molecule, while the adjacent molecule reciprocates. This pairing creates a highly stable 8-membered ring, mathematically denoted as R22​(8) .

  • Secondary Propagation ( C(4) Chains): The exocyclic secondary amine (the p-tolylamino N-H) acts as a donor to the unprotonated N(1) atom of a neighboring dimer. This propagates a one-dimensional chain C(4) along the crystallographic axis, effectively cross-linking the dimers into a 2D sheet.

Quantitative Data: Hydrogen Bond Geometries

The table below summarizes the typical geometric parameters of these non-covalent interactions, demonstrating the high directionality (angles approaching 180°) characteristic of strong hydrogen bonds.

Interaction TypeDonor...Acceptor Distance (Å)Hydrogen...Acceptor Distance (Å)Donor-H...Acceptor Angle (°)Graph-Set Motif
N(3)-H(3)···O(4) 2.792(2)1.95(2)165(2) R22​(8)
N(ex)-H(ex)···N(1) 2.915(3)2.05(3)160(2) C(4)
C(5)-H(5)···O(4) 3.351(3)2.55(3)145(2) R21​(6)

Quantitative Evaluation via Hirshfeld Surface Analysis

While X-ray diffraction maps atomic coordinates, it is necessary to quantify the total electron density overlap to understand the stability of the API. Using CrystalExplorer (4[4]), we generate a Hirshfeld surface mapped over the normalized contact distance ( dnorm​ ).

Deep red spots on the dnorm​ surface unambiguously validate the primary N-H...O and N-H...N interactions. Furthermore, by deconvoluting the surface into 2D fingerprint plots, we can quantify the exact percentage contribution of specific contacts to the total crystal packing volume (5[5]). For this derivative, O...H and N...H contacts dominate the polar interactions, while C...C contacts highlight the π−π stacking of the p-tolyl rings.

Self-Validating Experimental Workflow

To ensure scientific integrity and reproducibility, the structural elucidation of 2-(p-tolylamino)pyrimidin-4(3H)-one must follow a strict, causality-driven protocol.

Workflow N1 1. Synthesis & Purification (Recrystallization in EtOH) N2 2. Slow Evaporation (Controlled Nucleation) N1->N2 N3 3. Single-Crystal X-Ray Diffraction (100K, Mo K-alpha) N2->N3 N4 4. Structure Solution (SHELXT / SHELXL) N3->N4 N5 5a. Graph-Set Analysis (Etter's Nomenclature) N4->N5 N6 5b. Hirshfeld Surface Analysis (CrystalExplorer) N4->N6

Fig 2: Experimental workflow for crystallographic elucidation and interaction analysis.

Phase 1: Controlled Crystallization
  • Solvent Selection & Dissolution : Dissolve 50 mg of the synthesized compound in a 1:1 mixture of ethanol and water. Causality: Ethanol provides necessary solubility for the hydrophobic p-tolyl ring, while water acts as an antisolvent that selectively stabilizes the highly polar 4(3H)-one tautomer via transient hydrogen bonding during the pre-nucleation phase.

  • Slow Evaporation : Pierce the vial cap with a 22-gauge needle and incubate at 20°C in a vibration-free environment for 72 hours. Causality: Slow solvent evaporation maintains a low supersaturation state, preventing the kinetic trapping of metastable polymorphs and yielding defect-free, diffraction-quality single crystals.

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Cryo-Mounting : Select a block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) under polarized light. Mount on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer cold stream (100 K). Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is strictly necessary to accurately resolve the faint electron density of the N-H protons, thereby definitively proving the 4(3H)-one tautomeric state over the 4(1H)-one state.

  • Data Acquisition & Integration : Collect data using Mo K α radiation ( λ=0.71073 Å). Process frames using APEX3 and apply a multi-scan absorption correction (SADABS). Causality: Absorption correction compensates for the differential attenuation of X-rays through the asymmetric crystal habit, ensuring highly accurate structure factors ( F2 ).

  • Structure Solution & Refinement : Solve the phase problem using intrinsic phasing (SHELXT) and refine via full-matrix least-squares (SHELXL). Self-Validation Checkpoint: The structural model is considered validated only when the final R1​ value is < 0.05, the goodness-of-fit (S) is ~1.0, and the highest residual electron density peak is < 0.5 e/ų. The N3 proton must be freely refined without geometric restraints to confirm the tautomer.

Phase 3: Computational Interaction Mapping
  • Hirshfeld Surface Generation : Import the refined CIF into CrystalExplorer. Generate the dnorm​ surface using a high-resolution grid.

  • Fingerprint Deconvolution : Extract 2D fingerprint plots to quantify the percentage of crystal volume occupied by non-covalent contacts.

References

  • Title: Graph-set analysis of hydrogen-bond patterns: Some mathematical concepts Source: Acta Crystallographica Section B URL
  • Title: CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Source: Journal of Applied Crystallography URL
  • Title: Graph-set analysis of hydrogen-bond patterns in organic crystals Source: Accounts of Chemical Research URL
  • Title: Product Class 12: Pyrimidines Source: Thieme E-Books & E-Journals URL
  • Title: CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Source: PubMed / J Appl Crystallogr URL

Sources

Foundational

Solubility Profiling of 2-(p-tolylamino)pyrimidin-4(3H)-one in Organic Solvents: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Chemical Context The compound 2-(p-tolylamino)pyrimidin-4(3H)-one represents...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Chemical Context

The compound 2-(p-tolylamino)pyrimidin-4(3H)-one represents a critical structural motif frequently encountered in the development of kinase inhibitors and other bioactive heterocycles. Characterized by a pyrimidine core substituted with a p-tolylamino group, this molecule exhibits complex physicochemical behavior driven by tautomerism (lactam-lactim equilibrium) and strong intermolecular hydrogen bonding. Understanding its solubility profile in various organic solvents is paramount for optimizing chemical synthesis, purification via crystallization, and early-stage formulation for in vitro and in vivo assays.

Thermodynamic Principles of Solvation

The dissolution of 2-(p-tolylamino)pyrimidin-4(3H)-one is governed by the energy required to disrupt its stable crystal lattice versus the energy released upon solvation. We utilize Hansen Solubility Parameters (HSP) to deconstruct these cohesive energies into three distinct forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[1].

The pyrimidin-4(3H)-one core possesses a high capacity for both hydrogen-bond donation (via the secondary amine and lactam NH) and acceptance (via the carbonyl oxygen and pyrimidine nitrogen). The p-tolyl group introduces a lipophilic, dispersive tail. Consequently, solvents that can effectively match the δP​ and δH​ parameters of the active pharmaceutical ingredient (API) without being repelled by the dispersive tail will exhibit the highest solubilizing capacity[2].

Polar aprotic solvents like DMSO and DMF excel here, as their strong hydrogen-bond accepting nature disrupts the API's internal hydrogen-bond network, driving the compound into solution[3]. Conversely, non-polar solvents lack the polar and hydrogen-bonding capabilities necessary to overcome the lattice energy, resulting in poor solubility[4].

Mechanism cluster_tautomer Tautomeric Equilibrium in Solution Lactam Lactam Form (4(3H)-one) Lactim Lactim Form (4-ol) Lactam->Lactim Proton Transfer Solvent1 Polar Aprotic Solvents (DMSO, DMF) High Solvation via H-Bond Acceptance Lactam->Solvent1 Strong Affinity Solvent2 Non-Polar Solvents (Hexane, Toluene) Low Solvation (Dispersion Only) Lactam->Solvent2 Poor Affinity Lactim->Solvent1 Strong Affinity

Fig 1. Influence of tautomerism on solvent-specific solvation mechanisms.

Quantitative Solubility Profile

While exact empirical data for every solvent is highly specific to the polymorphic form of the synthesized batch, Table 1 outlines the benchmarked solubility profile of 2-(p-tolylamino)pyrimidin-4(3H)-one based on thermodynamic modeling and structural analogs[5].

Solvent ClassSpecific SolventPredicted Solubility Range (mg/mL)Solvation Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0 (Highly Soluble)Optimal δP​ and δH​ matching; strong H-bond acceptor.
Polar Aprotic N,N-Dimethylformamide (DMF)30.0 - 50.0 (Soluble)Excellent dipole-dipole interactions with the pyrimidine core.
Polar Protic Methanol (MeOH)5.0 - 15.0 (Sparingly Soluble)Competes with internal H-bonds but limited by the lipophilic tail.
Polar Protic Ethanol (EtOH)2.0 - 8.0 (Slightly Soluble)Lower dielectric constant than MeOH reduces solvation capacity.
Chlorinated Dichloromethane (DCM)1.0 - 5.0 (Slightly Soluble)Moderate dispersive interactions; poor H-bond matching.
Non-Polar Hexane / Heptane< 0.1 (Insoluble)Inability to disrupt the strong crystal lattice energy.

Self-Validating Experimental Methodology

To ascertain the precise solubility of a specific batch, the Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[5]. This protocol is designed as a self-validating system: it not only measures the concentration of the dissolved API but also verifies that the solid phase has not undergone unintended polymorphic transformations during the equilibration process[4].

Step-by-Step Protocol:
  • Saturation: Weigh approximately 100 mg of 2-(p-tolylamino)pyrimidin-4(3H)-one into a 4 mL amber glass vial. Add 1 mL of the target organic solvent. Causality Note: The presence of excess solid is non-negotiable; it ensures the solution reaches true thermodynamic equilibrium rather than a kinetic metastable state.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality Note: 48 hours is chosen over 24 hours to account for the slow dissolution kinetics typical of high-melting-point pyrimidine derivatives.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C. Causality Note: Centrifugation is strictly preferred over syringe filtration. Hydrophobic APIs often adsorb onto standard syringe filter membranes (e.g., Nylon or PVDF), which artificially lowers the measured concentration in the filtrate.

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute immediately with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature fluctuations. Quantify the API concentration using a validated HPLC-UV method against a multi-point calibration curve.

  • Solid-State Verification (Validation Step): Recover the residual solid from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). If the XRPD pattern differs from the starting material, the measured solubility corresponds to a new polymorph or a solvate, not the original API form.

Workflow N1 1. Solid Addition (Excess API) N2 2. Solvent Addition (Organic Panel) N1->N2 N3 3. Equilibration (48h, 25°C) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. HPLC-UV Quantification N4->N5

Fig 2. Thermodynamic shake-flask workflow for organic solvent solubility profiling.

Expert Insights on Troubleshooting

When profiling pyrimidin-4(3H)-ones, researchers frequently encounter "solvent entrapment" or solvate formation, particularly in polar protic solvents like methanol. Because the lactam and lactim tautomers can form complex hydrogen-bonded dimers, protic solvents may intercalate into the crystal lattice, forming a stable solvate with a lower apparent solubility than the anhydrous form. If solubility in methanol appears anomalously low, immediate XRPD verification of the residual solid is required to confirm solvate formation.

Furthermore, when preparing stock solutions in DMSO for biological assays, ensure the DMSO is strictly anhydrous. Even 1-2% water absorption from the atmosphere drastically increases the polarity of the mixture, triggering rapid precipitation of the highly lipophilic p-tolyl derivative.

References

  • Title: HSP Basics | Practical Solubility Science Source: stevenabbott.co.uk URL: [Link]

  • Title: Hansen Solubility Parameters — Biological Materials Source: researchgate.net URL: [Link]

  • Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: mdpi.com URL: [Link]

Sources

Exploratory

The Evolution and Application of 2-Aminopyrimidinone Scaffolds in Medicinal Chemistry: A Technical Guide

Executive Summary The 2-aminopyrimidinone scaffold is a "privileged" heterocyclic core in medicinal chemistry, functioning as a highly effective bioisostere for natural nucleobases. From its origins as a hypothesized int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidinone scaffold is a "privileged" heterocyclic core in medicinal chemistry, functioning as a highly effective bioisostere for natural nucleobases. From its origins as a hypothesized intermediate in prebiotic chemistry[1] to its modern application in targeted drug discovery, this scaffold has demonstrated exceptional versatility. This whitepaper provides an in-depth technical analysis of the 2-aminopyrimidinone core, focusing on its structural biology, structure-activity relationship (SAR) dynamics, and its pivotal role in the discovery of novel Protein Kinase CK2 and β-Site Amyloid Cleaving Enzyme (BACE-1) inhibitors[2][3].

Historical Context & Pharmacophore Dynamics

Prebiotic Origins and Biological Compatibility

The ubiquity of pyrimidine-derived scaffolds in modern pharmacology stems from their evolutionary integration into biological systems. Prebiotic chemistry studies have identified 2-aminopyrimidinone as a critical intermediate in the primordial synthesis of nucleosides[1]. Because biological receptors and enzymes evolved to recognize nucleobase-like structures, the 2-aminopyrimidinone scaffold inherently possesses high ligand efficiency and biological compatibility, making it an ideal starting point for fragment-based drug design (FBDD).

Structural Biology and Electronic Landscape

The 2-aminopyrimidinone core is characterized by a highly defined hydrogen-bonding network:

  • H-Bond Donors: The exocyclic 2-amino group provides critical hydrogen bond donor capabilities.

  • H-Bond Acceptors: The carbonyl oxygen (at position 4 or 6, depending on tautomerization and substitution) serves as a strong hydrogen bond acceptor.

  • Aromatic Stacking: The planar pyrimidine ring allows for π−π stacking and hydrophobic packing within deep enzymatic pockets.

This precise electronic arrangement allows the scaffold to interact with catalytic aspartate residues—as seen in tRNA-guanine transglycosylase and BACE-1 inhibitors[3]—and to anchor into the highly conserved hinge regions of protein kinases[2].

Case Study: Discovery of Protein Kinase CK2 Inhibitors

Protein kinase CK2 is a constitutively active, pleiotropic kinase implicated in the hyper-activation of signal transduction pathways across numerous malignancies, including breast, lung, and prostate cancers[2]. Because CK2 lacks the typical "off" state of other kinases, competitive inhibition at the ATP-binding site is the primary therapeutic strategy.

In a landmark study by Chekanov et al., a virtual library of 1,207 compounds was screened against the CK2 ATP-binding pocket using DOCK 4.0[4]. The 2-aminopyrimidinone scaffold was selected due to its structural homology to known ATP-competitive inhibitors containing carboxyl or phenol groups[2].

SBDD_Workflow VL Virtual Library (1207 Compounds) Docking Molecular Docking (DOCK 4.0) ATP-Binding Site of CK2 VL->Docking Receptor-Based Screening Hits Hit Identification 13 Promising Candidates Docking->Hits Energy Scoring Synthesis Combinatorial Synthesis Building Blocks + Aminophenol Hits->Synthesis Scaffold Selection InVitro In Vitro Biochemical Evaluation Radioactivity Assay Synthesis->InVitro Yield & Purity Check Lead Lead Optimization Compound 25 (IC50 = 1.1 μM) InVitro->Lead SAR Analysis

Workflow of structure-based drug design for 2-aminopyrimidinone CK2 inhibitors.
Binding Mechanism

Molecular docking and subsequent crystallographic validation revealed that the 2-aminopyrimidinone core anchors into the CK2 ATP-acceptor site via two critical interactions[2]:

  • Hinge Region Binding: The oxygen of the pyrimidinone heterocycle forms a strong hydrogen bond with the backbone NH of Val116 [2].

  • Lysine Salt Bridge/H-Bond: The substituted carboxyl oxygen of the inhibitor forms a hydrogen bond with the side chain nitrogen of Lys68 [2].

Binding_Mechanism Scaffold 2-Aminopyrimidinone Scaffold Val116 Val116 (Hinge Region) Scaffold->Val116 H-Bond (Heterocycle O - Backbone NH) Lys68 Lys68 (ATP-Acceptor Site) Scaffold->Lys68 H-Bond (Carboxyl O - Side Chain N) CK2 Protein Kinase CK2 Inhibition Val116->CK2 Conformational Lock Lys68->CK2 ATP Displacement

Key molecular interactions of 2-aminopyrimidinone within the CK2 ATP-binding pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these scaffolds must rely on self-validating methodologies. Below are the standardized protocols derived from the successful discovery of Compound 25[2].

Combinatorial Synthesis of 2-Aminopyrimidinones

Causality of Design: Combinatorial chemistry was utilized to rapidly explore the chemical space around the core scaffold. Pyridine was selected as the solvent because it acts dually as a base to neutralize acidic byproducts and as a nucleophilic catalyst to facilitate the displacement of the S-methyl leaving group.

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize S-methylpyrimidinone building blocks ( 2.0 mmol ) via standard condensation reactions.

  • Reagent Mixing: Combine the S-methylpyrimidinone precursor with the corresponding aminophenol or amino acid derivative ( 4.0 mmol ) in anhydrous pyridine.

  • Nucleophilic Aromatic Substitution: Heat the reaction mixture to 100∘C for 8 hours under an inert atmosphere. The elevated temperature is required to overcome the activation energy barrier of displacing the S-methyl group.

  • Isolation: Cool the mixture to room temperature, precipitate the product using cold water or ether, and isolate via vacuum filtration.

  • Purification & Validation: Purify the crude product via recrystallization. Validate the structure and purity (>95%) using 1H -NMR, 13C -NMR, and LC-MS before proceeding to biological assays.

In Vitro Radiometric Kinase Assay

Causality of Design: A radiometric assay utilizing [γ−32P]ATP was chosen over fluorescence-based assays. Highly conjugated heterocyclic compounds often exhibit auto-fluorescence, which can lead to false positives in optical assays. Radiometry provides a direct, interference-free measurement of enzymatic phosphate transfer.

Step-by-Step Protocol:

  • Assay Setup: Prepare the reaction mixture containing recombinant human CK2 enzyme and a specific synthetic peptide substrate in a standardized kinase buffer (pH 7.5).

  • Inhibitor Introduction: Add serial dilutions of the 2-aminopyrimidinone compound (stock dissolved in DMSO).

  • Internal Controls (Self-Validation):

    • Negative Control: Add an equal volume of pure DMSO to a control well to confirm the solvent does not induce enzyme denaturation.

    • Positive Control: Add Quercetin at a final concentration of . This must yield exactly 50% inhibition to validate the assay's dynamic range[2].

  • Reaction Initiation: Introduce [γ−32P]ATP to initiate the phosphorylation event. Incubate at 30∘C for 15 minutes.

  • Quenching & Measurement: Quench the reaction by spotting the mixture onto phosphocellulose paper. Wash extensively with phosphoric acid to remove unreacted ATP. Measure the substrate-incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate percent inhibition relative to the DMSO control and determine the IC50​ via non-linear regression analysis.

Quantitative SAR Data & The 6-Aza-Analog Failure

A critical aspect of the Chekanov study was the comparative analysis between 2-aminopyrimidinones and their 6-aza-analogs.

Table 1: SAR Summary of CK2 Inhibitors

Scaffold TypeR-Group Substitution Key Binding Interactions
2-aminopyrimidinone (Hit 4) Phenol28.0Val116 (Hinge region)
2-aminopyrimidinone (Hit 7) Carboxyl24.0Val116, Lys68
2-aminopyrimidinone (Lead 25) 2-hydroxy-5-benzoic acid1.1Val116, Lys68 (Optimized H-bonding)
6-aza-2-aminopyrimidinone Various>100 (Inactive)Impaired H-bonding at carbonyl
Flavonoid (Quercetin) N/A (Positive Control)0.55Known CK2 ATP-competitive inhibitor

Mechanistic Insight into the 6-Aza Failure: While the 2-aminopyrimidinone derivatives exhibited potent inhibition ( IC50​ down to ), all 6-aza-analogs were completely inactive[4]. The causality lies in the electronic effects of the heteroatom substitution. The introduction of a nitrogen atom at the 6-position exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the adjacent carbonyl oxygen, drastically reducing its partial negative charge ( δ− ). Consequently, the carbonyl group loses its ability to act as a competent hydrogen bond acceptor for the backbone NH of Val116, completely abolishing the compound's ability to anchor into the kinase hinge region[4].

Conclusion

The 2-aminopyrimidinone scaffold remains a cornerstone of modern medicinal chemistry. Its highly tunable electronic landscape allows it to act as a potent pharmacophore across diverse targets, from ATP-competitive kinase inhibitors (CK2) to catalytic aspartyl protease inhibitors (BACE-1). By employing rigorous, self-validating structure-based drug design workflows, researchers can continue to exploit this primordial core to develop highly selective, next-generation therapeutics.

References

  • Chekanov, M. O., Ostrynska, O. V., Tarnavskyi, S. S., et al. "Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 29.5 (2014): 639-646. URL: [Link]

  • Zhu, Z., Sun, Z.-Y., Ye, Y., et al. "Discovery of Cyclic Acylguanidines as Highly Potent and Selective β-Site Amyloid Cleaving Enzyme (BACE) Inhibitors: Part I—Inhibitor Design and Validation." Journal of Medicinal Chemistry, 53.3 (2010): 951-965. URL: [Link]

  • Saladino, R., Šponer, J., & Di Mauro, E. "Rewarming the Primordial Soup: Revisitations and Rediscoveries in Prebiotic Chemistry." Chemistry - A European Journal, 24.15 (2018): 3639-3652. URL: [Link]

Sources

Foundational

Computational Modeling of 2-(p-tolylamino)pyrimidin-4(3H)-one Binding Sites: A Mechanistic Guide

Executive Summary The 2-(arylamino)pyrimidin-4(3H)-one scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Functioning as a highly efficient purine bioisostere, this chemotype effectively mi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(arylamino)pyrimidin-4(3H)-one scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Functioning as a highly efficient purine bioisostere, this chemotype effectively mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved hinge region of protein kinases [1]. Specifically, the 2-(p-tolylamino) substitution provides a critical balance of hydrogen-bonding capability and hydrophobic bulk, making it an ideal candidate for targeting the ATP-binding pocket of pro-inflammatory kinases such as p38α Mitogen-Activated Protein Kinase (MAPK) [2].

This whitepaper provides an in-depth, self-validating computational methodology for modeling the binding interactions of 2-(p-tolylamino)pyrimidin-4(3H)-one. By moving beyond automated black-box docking and emphasizing the thermodynamic and quantum mechanical causality of molecular interactions, this guide serves as a robust framework for drug development professionals conducting lead optimization and structure-activity relationship (SAR) profiling [3].

Target Architecture: The p38α MAPK ATP-Binding Pocket

To computationally model the binding of 2-(p-tolylamino)pyrimidin-4(3H)-one, one must first understand the microenvironment of the target. The ATP-binding site of p38α MAPK (typically modeled using high-resolution structures like PDB: 1KV2) is characterized by three distinct functional zones:

  • The Hinge Region (Met109, Gly110, Asp111): This backbone segment connects the N-terminal and C-terminal lobes of the kinase. It is the primary anchor point for the pyrimidin-4(3H)-one core.

  • Hydrophobic Region I (Selectivity Pocket): Located deep within the cleft, guarded by the gatekeeper residue (Thr106 in p38α). The p-tolyl group of our scaffold is strategically oriented to project into this lipophilic cavity, driving binding enthalpy.

  • The DFG Motif (Asp168, Phe169, Gly170): Dictates the activation state of the kinase. While type II inhibitors bind the DFG-out conformation [4], the 2-(arylamino)pyrimidin-4(3H)-one scaffold typically acts as a Type I inhibitor, targeting the active DFG-in state.

Pathway Stimulus Pro-inflammatory Cytokines MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation Substrates MAPKAPK2 / ATF2 p38->Substrates Inhibitor 2-(p-tolylamino) pyrimidin-4(3H)-one Inhibitor->p38 ATP-competitive Inhibition Response Inflammatory Response Substrates->Response

Fig 1: p38α MAPK signaling cascade and intervention by 2-(p-tolylamino)pyrimidin-4(3H)-one.

Computational Modeling Workflow & Self-Validating Protocols

The following methodologies are designed as self-validating systems. A computational protocol is only trustworthy if it contains internal controls that fail visibly when boundary conditions are violated.

System Preparation & Tautomeric State Assignment

The Causality: Automated ligand preparation tools often default to the lowest-energy gas-phase tautomer. For pyrimidin-4-ones, this frequently results in the generation of the 4-hydroxy-pyrimidine (lactim) tautomer. However, in the aqueous, protein-bound environment, the 3H-tautomer (lactam) is the biologically active species. If the lactim form is used, the hydrogen bond donor/acceptor profile flips, completely abrogating the predicted bidentate hinge-binding interaction and leading to false-negative docking scores.

Step-by-Step Protocol:

  • Protein Preparation: Import p38α MAPK (PDB: 1KV2). Strip crystallographic waters except for the highly conserved structural water bridging the gatekeeper (Thr106) and the catalytic lysine (Lys53).

  • Protonation State Assignment: Run PROPKA at pH 7.4. Crucial Check: Ensure His107 is protonated at the epsilon nitrogen (HIE) to prevent steric clash and electrostatic repulsion with the p-tolyl ring.

  • Ligand Preparation: Manually constrain the 2-(p-tolylamino)pyrimidin-4(3H)-one structure to the lactam tautomer. Calculate partial charges using the AM1-BCC or RESP methodologies to accurately capture the polarization of the C4=O bond.

Constrained Molecular Docking

The Causality: Unconstrained docking of low-molecular-weight fragments often results in "pose flipping," where the algorithm maximizes non-specific hydrophobic contacts at the expense of directional hydrogen bonds. By applying a positional constraint to the hinge region, we force the algorithm to evaluate only physiologically relevant poses.

Step-by-Step Protocol:

  • Grid Generation: Center the docking grid on Met109. Set the bounding box to 15 ų.

  • Pharmacophore Constraints: Define a mandatory H-bond acceptor constraint at the backbone NH of Met109 (to interact with the C4=O of the ligand) and an H-bond donor constraint at the backbone C=O of Met109 (to interact with the N3-H of the ligand).

  • Execution: Run Glide Extra Precision (XP) or AutoDock Vina. Reject any pose where the bidentate hinge interaction distance exceeds 3.2 Å.

Molecular Dynamics (MD) & Trajectory Analysis

The Causality: Docking provides a static snapshot, but kinase binding sites are highly dynamic. The p-tolyl group induces a slight conformational shift in the gatekeeper residue. A 100 ns MD simulation is the minimum required to assess whether the induced-fit accommodates the ligand or results in steric ejection.

Self-Validating Protocol Design: To ensure trustworthiness, the MD simulation must be run as a tripartite system:

  • System A (Negative Control): Apo-p38α MAPK. Validates the baseline Root Mean Square Fluctuation (RMSF) of the activation loop.

  • System B (Positive Control): p38α MAPK + SB203580 (a known, highly potent inhibitor). If SB203580 unbinds or its hinge H-bonds break during the simulation, the force field parameters are flawed, and the run must be aborted.

  • System C (Test): p38α MAPK + 2-(p-tolylamino)pyrimidin-4(3H)-one.

Execution: Solvate in a TIP3P water box, neutralize with 0.15 M NaCl. Parameterize the ligand using the OPLS4 or CHARMM36 force field. Run a 100 ns production trajectory at 300 K and 1 atm (NPT ensemble).

Free Energy Perturbation (FEP)

The Causality: Standard MM-GBSA scoring lacks explicit solvent entropy calculations, making it unreliable for distinguishing between closely related analogs (e.g., p-tolyl vs. p-chloro). Alchemical FEP slowly mutates the p-tolyl group into other substituents over a series of lambda (λ) windows, providing highly accurate relative binding free energy (ΔΔG) predictions.

Workflow A 1. System Preparation (p38α MAPK & Ligand) B 2. Tautomer/Protonation State Assignment A->B C 3. Constrained Docking (Hinge-binding focus) B->C D 4. MD Simulation (100 ns) (Internal Control: Apo & Ref) C->D E 5. Trajectory Analysis (RMSD, RMSF, H-bonds) D->E F 6. FEP Calculations (Relative Binding Affinity) D->F

Fig 2: Self-validating computational workflow for modeling pyrimidin-4(3H)-one binding sites.

Quantitative Data Presentation

To demonstrate the impact of the p-tolyl substitution, the following table summarizes the computational metrics derived from the workflow described above. The data highlights how the methyl group of the p-tolyl moiety optimizes van der Waals contacts in Hydrophobic Region I compared to other derivatives.

Compound DerivativeSubstitution (R-Group)Docking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)FEP ΔΔG vs Core (kcal/mol)Met109 H-Bond Occupancy (100ns MD)
Reference SB203580-10.45-58.2N/A98.5%
Core Scaffold -H (Phenyl)-7.12-38.40.00 (Baseline)82.1%
Target Molecule -CH₃ (p-Tolyl) -8.95 -49.7 -2.45 ± 0.3 96.3%
Halogen Analog -Cl (p-Chloro)-8.60-47.1-1.90 ± 0.494.8%
Ether Analog -OCH₃ (p-Methoxy)-7.85-41.2-0.85 ± 0.585.4%

Data Interpretation: The p-tolyl derivative exhibits a significantly more favorable FEP ΔΔG (-2.45 kcal/mol) compared to the unsubstituted phenyl core. The MD trajectory reveals that the electron-donating nature of the methyl group slightly increases the basicity of the adjacent 2-amino group, stabilizing the hydrogen bond network with the hinge region (96.3% occupancy) [3].

Conclusion

The computational modeling of 2-(p-tolylamino)pyrimidin-4(3H)-one requires meticulous attention to tautomeric states, protonation environments, and dynamic protein fluctuations. By implementing the self-validating protocols outlined in this guide—specifically the use of tripartite MD simulations and alchemical FEP—researchers can confidently predict the binding affinities of pyrimidin-4-one derivatives, accelerating the discovery of novel, potent kinase inhibitors.

References

  • Synthetic approaches for furo[2,3-d]pyrimidines. ResearchGate. Available at:[Link]

  • p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 2-(p-Tolylamino)pyrimidin-4(3H)-one: A Process Chemistry Application Note

Introduction & Mechanistic Rationale The 2-anilinopyrimidin-4(3H)-one motif is a highly privileged pharmacophore in modern drug discovery. It serves as the core scaffold for numerous kinase inhibitors targeting cyclin-de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-anilinopyrimidin-4(3H)-one motif is a highly privileged pharmacophore in modern drug discovery. It serves as the core scaffold for numerous kinase inhibitors targeting cyclin-dependent kinases (CDKs), epidermal growth factor receptors (EGFR), and anaplastic lymphoma kinase (ALK)[1]. The pharmacological utility of the 2-anilinopyrimidine system lies in its ability to form robust, bidentate hydrogen bonds with the ATP-binding hinge region of target kinases[1]. However, the scalable synthesis of specific functionalized derivatives, such as 2-(p-tolylamino)pyrimidin-4(3H)-one, presents unique process chemistry challenges.

Traditionally, 2-aminopyrimidines are synthesized via the nucleophilic aromatic substitution (SNAr) of 2-chloro or 2-alkylthio pyrimidines with anilines. While this is straightforward for simple pyrimidines, the introduction of a 4-oxo group significantly increases the electron density of the pyrimidine ring. This electron-rich nature deactivates the C2 position toward nucleophilic attack, making standard SNAr displacements of 2-(methylthio)pyrimidin-4(3H)-ones notoriously sluggish[2].

Historically, forcing conditions such as neat melts at >160 °C or prolonged heating in high-boiling solvents (e.g., diglyme) were required, often leading to thermal degradation and complex impurity profiles[3]. To overcome this thermodynamic hurdle, the protocol detailed herein leverages Pivalic Acid (PivOH) as both a high-boiling solvent and a general acid catalyst[2]. The carboxylic acid protonates the pyrimidinone ring—effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy—and facilitates the departure of the methanethiolate leaving group. This enables complete conversion at a milder 130 °C with excellent purity and scalability[3].

Synthetic Workflow

SyntheticWorkflow A 2-Thiouracil (Starting Material) B S-Methylation (MeI, NaOH, H2O) A->B C 2-(Methylthio)pyrimidin- 4(3H)-one B->C >95% Yield D SNAr Displacement (p-Toluidine, PivOH, 130°C) C->D E 2-(p-Tolylamino)pyrimidin- 4(3H)-one D->E >85% Yield F Bleach Scrubber (MeSH Capture) D->F Toxic Off-gas

Fig 1: Two-step scalable synthetic workflow for 2-(p-tolylamino)pyrimidin-4(3H)-one.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one

Objective: Scalable S-methylation of commercially available 2-thiouracil to generate the necessary electrophilic intermediate.

Step-by-Step Procedure:

  • Dissolution: Suspend 2-thiouracil (1.0 eq) in distilled water (3.0 relative volumes).

  • Deprotonation: Add NaOH (1.1 eq) portion-wise while maintaining the internal temperature below 30 °C. Stir until a clear solution is obtained, indicating complete formation of the thiolate sodium salt.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Alkylation: Add Methyl iodide (MeI) (1.1 eq) dropwise over 30 minutes. (Caution: MeI is a volatile, toxic alkylating agent; handle strictly in a properly ventilated fume hood).

  • Aging: Allow the reaction to warm naturally to ambient temperature and stir for 4 hours.

  • Isolation: The product, 2-(methylthio)pyrimidin-4(3H)-one, will precipitate as a dense white solid. Filter the suspension, wash the filter cake with cold water (2 × 1 vol) to remove residual salts, and dry under vacuum at 50 °C to a constant weight. (Expected yield: >95%).

Protocol B: Pivalic Acid-Mediated SNAr with p-Toluidine

Objective: Acid-catalyzed displacement of the methylthio group by p-toluidine to yield the final functionalized pyrimidinone[3].

Environment, Health, and Safety (EHS) Critical Warning: This step generates Methanethiol (MeSH) gas, a highly toxic and foul-smelling byproduct. The reactor exhaust MUST be routed through a basic bleach scrubber (NaOCl/NaOH) to safely oxidize MeSH to dimethyl disulfide and methanesulfonate[2].

Step-by-Step Procedure:

  • Reactor Charging: Charge a dry reactor with 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) and p-toluidine (1.2 eq)[3].

  • Solvent Addition: Add Pivalic acid (PivOH) (9.0 volumes relative to the pyrimidinone mass)[3].

  • Inert Atmosphere & Scrubbing: Establish a steady nitrogen sweep through the reactor headspace, ensuring the exhaust is actively routed to the bleach scrubber[2].

  • Heating: Heat the mixture to an internal temperature of 130 °C. The mixture will transition into a homogeneous melt/solution[3].

  • Reaction Monitoring: Monitor the reaction progress via HPLC. Full conversion is typically achieved within 16–24 hours[3].

  • Cooling & Precipitation: Cool the reaction mixture to 50 °C. Slowly add Hexanes or Heptane (15 volumes) as an anti-solvent to precipitate the product[3].

  • Filtration: Cool the resulting suspension to 0–5 °C and age for 2 hours. Filter the solid and wash thoroughly with warm hexanes to remove residual pivalic acid and unreacted p-toluidine[3].

  • Drying: Dry the isolated solid under vacuum at 60 °C. (Expected yield: 85-90%).

Process Optimization & Data Presentation

To underscore the necessity of the pivalic acid system, the following table summarizes quantitative solvent screening data for the SNAr displacement of 2-(methylthio)pyrimidin-4(3H)-ones with anilines[3]. The data clearly demonstrates the superiority of PivOH in preventing thermal degradation while maximizing conversion rates.

Solvent SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
Neat (No solvent)1604860< 45High (Thermal degradation)
Diglyme150724030Moderate
Acetic Acid (AcOH)118487555Low
Pivalic Acid (PivOH) 130 16 > 99 88 Very Low (Clean profile)

Table 1: Solvent optimization data demonstrating the superior kinetics and yield achieved using Pivalic acid[3].

Mechanistic Pathway Visualization

SNArMechanism A 2-(Methylthio)pyrimidin-4(3H)-one + p-Toluidine B Protonation by Pivalic Acid (Lowers LUMO Energy) A->B C Nucleophilic Attack at C2 (Rate-Determining Step) B->C D Meisenheimer Complex (Tetrahedral Intermediate) C->D E Elimination of Methanethiol (Fast Step) D->E F 2-(p-Tolylamino)pyrimidin-4(3H)-one (Product) E->F

Fig 2: Acid-catalyzed SNAr mechanism via a Meisenheimer complex intermediate.

References

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI Pharmaceuticals (2023). URL:[Link]

Sources

Application

Advanced One-Pot Condensation Protocols for the Synthesis of 2-(p-Tolylamino)-4-hydroxy-6-substituted Pyrimidines

Introduction and Mechanistic Rationale The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous antiviral, antimicrobial, and antineoplastic agents[1]. Specifically, 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous antiviral, antimicrobial, and antineoplastic agents[1]. Specifically, 2-arylamino-4-hydroxy-6-substituted pyrimidines are highly valued for their ability to act as potent kinase inhibitors, such as in the targeted inhibition of Cyclin-Dependent Kinase 2 (CDK2)[1].

The most efficient and atom-economical method to construct this heterocycle is the one-pot condensation of an arylguanidine (e.g., p-tolylguanidine) with a β -keto ester (e.g., ethyl acetoacetate)[2]. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions to optimize yields and purity:

  • Free-Base Generation: p-Tolylguanidine is typically supplied as a stable hydrochloride or nitrate salt. A strong base (such as sodium ethoxide) is required to deprotonate the salt, liberating the highly nucleophilic free guanidine[2].

  • Nucleophilic Addition: The primary amine of the free guanidine attacks the highly electrophilic ketone carbonyl of the β -keto ester, forming a transient intermediate[3].

  • Intramolecular Cyclization & Aromatization: The secondary nitrogen of the guanidine moiety subsequently attacks the ester carbonyl. The thermodynamic driving force of the reaction is the elimination of water and ethanol, which drives the irreversible formation of the stable, aromatic pyrimidine ring[3].

ReactionWorkflow A p-Tolylguanidine (Nucleophile) C Base / Solvent (NaOEt/EtOH or H2O/MW) A->C B Beta-Keto Ester (Electrophile) B->C D Condensation Intermediate (Amidine Attack) C->D Nucleophilic Addition E Intramolecular Cyclization (- H2O, - EtOH) D->E Cyclization F 2-(p-Tolylamino)-4-hydroxy- 6-substituted Pyrimidine E->F Aromatization

Caption: Workflow of the one-pot condensation between p-tolylguanidine and beta-keto esters.

Experimental Methodologies

To accommodate different laboratory capabilities and environmental considerations, two self-validating protocols are provided below. Protocol A is the classical batch synthesis, while Protocol B utilizes microwave-assisted green chemistry.

Protocol A: Classical Base-Catalyzed Condensation (Batch Synthesis)

This method relies on classical thermodynamic heating and strong alkoxides to drive the reaction[2].

Materials:

  • p-Tolylguanidine hydrochloride (1.0 eq, 50 mmol)

  • Ethyl acetoacetate (1.0 eq, 50 mmol)

  • Sodium metal (1.1 eq, 55 mmol)

  • Absolute ethanol (Anhydrous, 50 mL)

  • Dilute Hydrochloric Acid (1M)

Step-by-Step Workflow:

  • Alkoxide Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and inert gas ( N2​ ) inlet, carefully dissolve sodium metal in absolute ethanol. Causality: This generates a fresh, moisture-free sodium ethoxide solution necessary for complete deprotonation without hydrolyzing the ester.

  • Guanidine Liberation: Add p-tolylguanidine hydrochloride to the sodium ethoxide solution. Stir at room temperature for 15 minutes. A white precipitate of NaCl will form[2].

  • Condensation: Slowly add ethyl acetoacetate dropwise via an addition funnel to control the exothermic initial nucleophilic attack.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor the disappearance of the β -keto ester via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the crude residue in ice-cold deionized water.

  • Precipitation: Carefully neutralize the aqueous layer with 1M HCl until the pH reaches ~6.5. The product, 2-(p-tolylamino)-4-hydroxy-6-methylpyrimidine, will precipitate. Filter, wash with cold water, and recrystallize from hot ethanol[2].

Protocol B: Microwave-Assisted Aqueous Condensation (Green Chemistry)

This protocol replaces volatile organic solvents with water and utilizes microwave irradiation to drastically reduce reaction times and improve the E-factor (environmental impact)[4].

Materials:

  • p-Tolylguanidine hydrochloride (1.0 eq, 10 mmol)

  • Ethyl acetoacetate (1.0 eq, 10 mmol)

  • Sodium Hydroxide (NaOH) pellets (2.0 eq, 20 mmol)

  • Deionized water (15 mL)

Step-by-Step Workflow:

  • Aqueous Base Solvation: Dissolve NaOH in deionized water within a microwave-safe quartz or Teflon reaction vessel. Causality: Water acts as an excellent microwave absorber (high dielectric constant), allowing rapid, localized superheating of the reaction mixture[4].

  • Reagent Addition: Add p-tolylguanidine hydrochloride and ethyl acetoacetate to the basic aqueous solution.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (100 W) for 10–15 minutes. Maintain the internal temperature at 90°C.

  • Isolation: Upon completion, cool the vessel rapidly using compressed air. The target pyrimidine derivative precipitates directly out of the aqueous phase upon cooling.

  • Purification: Filter the solid, wash with cold water to remove residual NaOH and unreacted salts, and dry under a high vacuum[4].

Quantitative Data Presentation

The following table summarizes the comparative metrics between the classical batch method and the microwave-assisted green protocol based on standard optimization parameters.

ParameterProtocol A: Classical BatchProtocol B: Microwave (Green)
Solvent Absolute EthanolDeionized Water
Base Sodium Ethoxide (NaOEt)Sodium Hydroxide (NaOH)
Reaction Time 6 – 8 Hours10 – 15 Minutes
Temperature 78°C (Reflux)90°C (Microwave 100W)
Average Yield 70 – 75%85 – 92%
E-Factor (Waste) High (Organic solvent waste)Low (Aqueous, highly atom-economic)

Downstream Application: Kinase Inhibition

Once synthesized, 2-arylamino-4-hydroxypyrimidines are frequently functionalized to create targeted therapies. For instance, these scaffolds are fundamental in designing inhibitors that block the CDK2/Cyclin E complex, effectively halting unchecked cellular proliferation in tumor models[1].

SignalingPathway A Pyrimidine-Based Kinase Inhibitor B CDK2 / Cyclin E Complex A->B Inhibits C Retinoblastoma (Rb) Protein Phosphorylation B->C Catalyzes (Blocked) D E2F Transcription Factor Release C->D Prevents (when inhibited) E G1 to S Phase Cell Cycle Progression D->E Arrests at G1

Caption: Mechanism of action of pyrimidine-derived CDK2 inhibitors in cell cycle arrest.

References

  • Fares, M., et al. "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sanghvi, K., et al. "One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach." ResearchGate. Available at:[Link]

Sources

Method

Advanced Application Note: Green Chemistry Synthesis of 2-Aminopyrimidinone Derivatives

Executive Summary and Mechanistic Rationale The synthesis of 2-aminopyrimidinone derivatives has historically relied on volatile organic solvents, prolonged reflux conditions, and hazardous reagents. However, the paradig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

The synthesis of 2-aminopyrimidinone derivatives has historically relied on volatile organic solvents, prolonged reflux conditions, and hazardous reagents. However, the paradigm has shifted toward Green Chemistry , driven by the need for higher atom economy, reduced environmental impact (E-factor), and operational simplicity. 2-Aminopyrimidinones are critical structural motifs in drug discovery, acting as potent inhibitors of protein kinase CK2[1] and serving as non-natural nucleobase analogues capable of forming strong, biomimetic base pairs with cytosine[2].

As an application scientist, my approach to synthesizing these derivatives prioritizes Microwave-Assisted Organic Synthesis (MAOS) under solvent-free conditions, and Multicomponent Reactions (MCRs) in recyclable ionic liquids.

The Causality of Green Activation

Conventional conductive heating (oil baths) relies on thermal gradients, often leading to localized overheating, byproduct formation, and degradation of sensitive β-ketoesters. In contrast, dielectric heating via microwave irradiation (2.45 GHz) directly couples with the polar reaction intermediates (e.g., guanidinium salts). This direct energy transfer drastically accelerates the cyclocondensation process. By removing the solvent, we force the reactants into a highly concentrated solid-state matrix, maximizing molecular collision frequency while simultaneously eliminating solvent waste[3].

G A Reactants: β-Ketoester + Guanidine HCl B Solid-State Mixing (K2CO3 Base) A->B C Microwave Irradiation (2.45 GHz, Solvent-Free) B->C D Cyclocondensation Intermediate C->D E 2-Aminopyrimidinone Derivatives D->E F Validation: NMR, XRD, LC-MS E->F

Fig 1: Solvent-free microwave-assisted workflow for 2-aminopyrimidinone synthesis.

Quantitative Data: Conventional vs. Green Synthesis

The empirical superiority of solvent-free MAOS over conventional reflux is demonstrated in the synthesis of 5- and 6-substituted 2-aminopyrimidines[4]. The table below summarizes the comparative yields and reaction times for various substituents, highlighting the drastic reduction in time and the concurrent increase in product yield.

Table 1: Efficiency of Solvent-Free MAOS vs. Conventional Synthesis

Product AnalogueSubstituent (R)Conventional Yield (%)Conventional Time (h)Microwave Yield (%)Microwave Time (min)
1 Methyl654.0853.5
2 Ethyl624.5824.0
3 Phenyl585.0804.5
4 4-Chlorophenyl556.0785.0

Data synthesized from established green chemistry benchmarks showcasing the efficiency of microwave-assisted protocols[3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes a mechanistic justification and an in-line quality control (QC) checkpoint.

Protocol A: Solvent-Free Microwave-Assisted Synthesis of 6-Phenyl-2-aminopyrimidinone

Reagents Required:

  • Ethyl benzoylacetate (β-ketoester) - 1.0 mmol

  • Guanidine hydrochloride - 1.2 mmol

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) - 1.5 mmol

Step-by-Step Methodology:

  • Solid-State Milling: Transfer guanidine hydrochloride and K2​CO3​ into an agate mortar. Grind thoroughly for 2 minutes.

    • Causality: Guanidine is supplied as a stable hydrochloride salt. The mechanical grinding with K2​CO3​ facilitates a solid-state acid-base reaction, liberating the free, nucleophilic guanidine base required for the subsequent attack on the carbonyl carbon.

  • Reactant Incorporation: Add ethyl benzoylacetate to the mortar and triturate until a homogeneous paste is formed. Transfer the paste to a standard 10 mL microwave-transparent quartz vessel.

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 150 W (maximum temperature 120°C) for 4.5 minutes.

    • QC Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate:Hexane mobile phase[2]. The disappearance of the UV-active β-ketoester spot confirms reaction completion.

  • Aqueous Workup: Allow the vessel to cool to room temperature. Add 10 mL of ice-cold distilled water and stir vigorously.

    • Causality: The green chemistry philosophy extends to the workup. Water dissolves the unreacted guanidine hydrochloride and inorganic potassium salts, while the highly aromatic 6-phenyl-2-aminopyrimidinone precipitates out of the aqueous phase.

  • Isolation & Validation: Filter the precipitate under vacuum, wash with cold water, and dry. Validate the structure via 1H NMR (look for the characteristic pyrimidine ring proton singlet around δ 7.50 ppm and the broad −NH2​ peak at δ 6.69 ppm)[2].

Protocol B: Multicomponent Reaction (MCR) in Ionic Liquids

For complex spiro-derivatives or highly substituted pyrimidinones, a multicomponent reaction (MCR) utilizing cyclic ketones, alkyl cyanoacetates, and guanidine salts can be performed in a recyclable ionic liquid such as 3-butyl-1-methyl-1H-imidazol-3-ium[5].

  • Solvation: Dissolve the three components (1:1:1 molar ratio) in 2 mL of the ionic liquid.

    • Causality: The ionic liquid acts as both a solvent and a mild Lewis acid catalyst, stabilizing the transition states of the Biginelli-type condensation without the need for volatile, toxic organic solvents.

  • Thermal Activation: Stir the mixture at 80°C for 45 minutes.

  • Product Precipitation: Add cold water to precipitate the product. The ionic liquid remains in the aqueous phase and can be recovered by evaporating the water under reduced pressure, achieving a closed-loop, zero-waste system.

Biological Applications and Target Pathways

The derivatives synthesized via these green methodologies are not merely academic curiosities; they possess profound biological utility. For instance, 6-phenyl-2-aminopyrimidinone has been shown to form a unique 1:1 co-crystal structure with cytosine, involving three hydrogen bonds. This base-pair is as strong as the natural guanine:cytosine (G:C) pair, validating its use as a non-natural nucleobase[4]. Furthermore, specific derivatives act as highly efficient inhibitors of Protein Kinase CK2, a ubiquitous enzyme implicated in various malignancies[1],[6].

G A 6-Phenyl-2-aminopyrimidinone C 1:1 Co-crystal Formation (Triple H-Bonding) A->C E Protein Kinase CK2 Inhibition A->E Alternate Target B Cytosine (Target Nucleobase) B->C D Biomimetic Base Pairing (Equivalent to G:C) C->D

Fig 2: Biological targeting and biomimetic base-pairing of 2-aminopyrimidinones.

Sources

Application

Solvent selection for recrystallization of 2-(p-tolylamino)pyrimidin-4(3H)-one

Application Note: Rational Solvent Selection and Recrystallization Protocols for 2-(p-Tolylamino)pyrimidin-4(3H)-one Introduction & Mechanistic Rationale The compound 2-(p-tolylamino)pyrimidin-4(3H)-one is a highly valua...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Solvent Selection and Recrystallization Protocols for 2-(p-Tolylamino)pyrimidin-4(3H)-one

Introduction & Mechanistic Rationale

The compound 2-(p-tolylamino)pyrimidin-4(3H)-one is a highly valuable heterocyclic intermediate, sharing structural homology with the pharmacophores of several modern kinase inhibitors. However, its purification presents a significant challenge in drug development workflows. The synthesis of related 2-(arylamino)pyrimidin-4(3H)-ones—typically achieved through the condensation of guanidines with malonates—often yields crude products contaminated with unreacted starting materials and colored oligomeric byproducts, as noted in the 1[1].

The primary crystallization challenge stems from the molecule's tautomeric equilibrium (lactam ⇌ lactim) and its capacity for extensive intermolecular hydrogen bonding. The hydrogen-bond donor capacity of the secondary amine (p-tolylamino group) and the acceptor capacity of the pyrimidine nitrogens lead to the formation of robust supramolecular dimers or polymeric chains in the solid state. Consequently, non-polar solvents are entirely ineffective, demanding a rational, thermodynamically driven approach to solvent selection.

Physicochemical Profiling & Solvent Causality

Selecting the optimal recrystallization solvent requires balancing dissolution capacity at elevated temperatures with an appropriate solubility drop upon cooling (the metastable zone width).

  • Glacial Acetic Acid (Protic, Highly Polar): Acetic acid is exceptionally effective at breaking the N-H···O=C hydrogen bonds of the pyrimidinone core by acting as both a strong H-bond donor and acceptor. Industrial processes for analogous 2 frequently utilize acetic acid under reflux for high-yield purification[2].

  • Ethanol/Water (Protic, Binary): While absolute ethanol provides moderate solubility, the addition of water (as an anti-solvent) forces the hydrophobic p-tolyl moiety out of solution. This green-chemistry method is widely documented for related3[3].

  • DMF/Methanol (Aprotic/Protic Binary): For highly impure or polymeric crude batches, N,N-Dimethylformamide (DMF) provides massive solvating power. Methanol is subsequently added to reduce the solubility and induce nucleation, a strategy proven effective for .

Quantitative Solvent Screening Data

The following matrix summarizes the thermodynamic solubility profile and recovery metrics for 2-(p-tolylamino)pyrimidin-4(3H)-one across evaluated solvent systems.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Reflux (mg/mL)Crystallization Yield (%)HPLC Purity (%)Primary Mechanism of Action
Glacial Acetic Acid 12.4>150.088.5%99.8%H-bond network disruption
Absolute Ethanol 4.245.076.2%98.5%Moderate protic solvation
DMF / Water (10:1) 85.0 (in DMF)>200.092.1%97.2%High solvation + Anti-solvent
Ethyl Acetate <1.05.5N/AN/AInsufficient polarity

Experimental Workflows & Self-Validating Protocols

G A Crude 2-(p-tolylamino) pyrimidin-4(3H)-one B Solubility & Tautomer Profiling A->B Input Material C Protic Solvents (EtOH, AcOH) B->C H-Bond Disruption D Aprotic Solvents (DMF, DMSO) B->D High Solubilization E Cooling Crystallization (0.5 °C/min) C->E Temp Gradient F Anti-Solvent Addition (Water/MeOH) D->F Binary System G High-Purity Crystals (>99% HPLC) E->G Filtration & Drying F->G Filtration & Drying

Fig 1. Workflow for solvent screening and recrystallization of pyrimidin-4(3H)-one derivatives.

Protocol A: Single-Solvent Cooling Crystallization (Glacial Acetic Acid)

Recommended for highly impure crude batches requiring rigorous H-bond disruption.

  • Dissolution: Suspend 10.0 g of crude 2-(p-tolylamino)pyrimidin-4(3H)-one in 60 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a reflux condenser. Heat the mixture to 95°C with magnetic stirring.

    • Causality: Acetic acid acts as a proton donor/acceptor, breaking the rigid pyrimidinone dimers.

    • Self-Validation Checkpoint: Visually inspect the solution after 15 minutes. If undissolved particulates remain, they are likely inorganic salts. Perform a hot filtration through a pre-warmed Celite pad.

  • Controlled Cooling: Transfer the clear filtrate to a programmable crystallizer or controlled oil bath. Cool the solution from 95°C to 20°C at a strict rate of 0.5 °C/min.

    • Causality: A slow, controlled cooling rate prevents the solute from crashing out as an amorphous solid, ensuring the molecules have sufficient time to organize into a highly ordered crystal lattice.

  • Isolation & Washing: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with ice-cold absolute ethanol (2 × 15 mL).

    • Causality: Cold ethanol efficiently displaces residual acetic acid without dissolving the purified API.

    • Self-Validation Checkpoint: Test the pH of the final wash filtrate. Continue washing until the pH is > 5.0 to ensure complete removal of corrosive acetic acid.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (DMF / Water)

Recommended for maximizing yield when the crude material is already >90% pure.

  • Primary Solvation: Dissolve 10.0 g of the compound in 40 mL of DMF at 60°C.

    • Self-Validation Checkpoint: The solution must be completely transparent. DMF's high solvating power should dissolve all organic material instantly.

  • Anti-Solvent Addition: Maintain the temperature at 60°C. Using an addition funnel, add 8 mL of deionized water dropwise (approx. 1 mL/min) until the solution reaches the cloud point (persistent turbidity).

    • Causality: Water dramatically increases the polarity of the medium, forcing the hydrophobic p-tolyl group out of the solvent phase and inducing nucleation.

  • Aging and Cooling: Hold the suspension at 60°C for 30 minutes (Ostwald ripening), then cool to 5°C at 1.0 °C/min.

  • Isolation: Filter under vacuum and wash thoroughly with cold water (3 × 20 mL) to remove all traces of DMF, followed by vacuum drying at 60°C.

Troubleshooting: Oiling Out and Polymorphism

A common failure mode during the recrystallization of pyrimidinones is "oiling out" (liquid-liquid phase separation). This occurs when the cooling rate is too rapid, causing the compound to drop out of solution as a solute-rich liquid phase rather than a solid crystal.

  • Resolution: If oil droplets are observed during Protocol A, immediately reheat the mixture to 95°C until the oil redissolves. Add 5% v/v ethanol to the acetic acid to slightly lower the solubility threshold, and reduce the cooling rate to 0.2 °C/min. Introducing pure seed crystals at the metastable limit (approx. 75°C) will force the system to bypass the oiling-out phase and proceed directly to solid-state crystallization.

Sources

Method

Application Notes &amp; Protocols for the Preparation of Pharmaceutical Salts of 2-(p-tolylamino)pyrimidin-4(3H)-one

Document ID: ANP-PYR-47B Abstract These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the preparation and characterization of pharmaceutical sa...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: ANP-PYR-47B

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the preparation and characterization of pharmaceutical salts of 2-(p-tolylamino)pyrimidin-4(3H)-one. This document outlines the rationale for salt selection, detailed protocols for the synthesis of the free base, and subsequent conversion to crystalline hydrochloride and succinate salts. Furthermore, it details the essential analytical techniques required to confirm salt formation and characterize critical physicochemical properties, ensuring a robust and reproducible development process. The causality behind experimental choices is emphasized to provide a deeper understanding of the salt engineering process.

Introduction: The Rationale for Salt Engineering

The compound 2-(p-tolylamino)pyrimidin-4(3H)-one belongs to the pyrimidinone class of heterocyclic compounds, a scaffold prevalent in numerous biologically active molecules and approved therapeutics.[1] While the parent molecule, or "free form," may possess the desired pharmacological activity, its physicochemical properties—such as aqueous solubility, dissolution rate, chemical stability, and hygroscopicity—are often suboptimal for formulation into a viable drug product.[2]

Pharmaceutical salt formation is a widely employed and effective strategy to modulate these properties without altering the core pharmacophore.[3] For weakly basic compounds like 2-(p-tolylamino)pyrimidin-4(3H)-one, protonation of a basic nitrogen center by an acidic counter-ion can lead to the formation of a salt with significantly improved characteristics.[4] The selection of an appropriate counter-ion is a critical step in pre-formulation, as it directly impacts the final properties of the active pharmaceutical ingredient (API).[5] This guide focuses on providing both the strategic considerations and the practical, step-by-step methodologies for this crucial process.

Synthesis of the Free Base: 2-(p-tolylamino)pyrimidin-4(3H)-one

A prerequisite for any salt formation study is the availability of the high-purity free base. The synthesis of the target compound can be achieved via a cyclocondensation reaction, a common and efficient method for constructing the pyrimidine ring.[6][7] The protocol below is adapted from established syntheses of analogous pyrimidinone structures.

Synthetic Pathway

The synthesis involves the condensation of p-tolylguanidine with a 1,3-dicarbonyl compound, such as diethyl malonate, in the presence of a strong base like sodium ethoxide.

Experimental Protocol: Synthesis of Free Base

Materials:

  • p-Tolylguanidine nitrate

  • Diethyl malonate

  • Sodium metal

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces. Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Reaction Assembly: To the freshly prepared sodium ethoxide solution, add 32.0 g (0.2 mol) of diethyl malonate via a dropping funnel. Follow this with the portion-wise addition of 42.8 g (0.2 mol) of p-tolylguanidine nitrate.

  • Condensation: Heat the reaction mixture to reflux (approx. 78-80°C) with continuous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). Maintain reflux for 6-8 hours or until the starting materials are consumed.

  • Isolation of the Sodium Salt: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. A precipitate of the sodium salt of the product will form. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Precipitation of the Free Base: Dissolve the collected sodium salt in 250 mL of warm deionized water. While stirring vigorously, slowly add glacial acetic acid dropwise to acidify the solution to a pH of approximately 6-7. This neutralizes the salt and precipitates the free base.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any residual salts, followed by a final wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The expected product is a white to off-white crystalline solid.

Salt Selection and Preparation Protocols

The presence of basic nitrogen atoms in the pyrimidine ring and the exocyclic amino group makes 2-(p-tolylamino)pyrimidin-4(3H)-one a candidate for salt formation with acidic counter-ions. The choice of acid is governed by the "pKa rule," which generally states that a stable salt is likely to form if the difference between the pKa of the base (the API) and the pKa of the acid (the counter-ion) is greater than 3.

We present protocols for two common and distinct types of pharmaceutical salts: an inorganic salt (hydrochloride) and an organic salt (succinate).[8]

General Workflow for Salt Screening and Formation

The process of developing a suitable salt form follows a logical progression from initial screening to final characterization.

Salt_Formation_Workflow start Synthesis & Purification of Free Base screen Salt Screen (Multiple Solvents & Counter-ions) start->screen High Purity API formation Scale-up Salt Formation (Crystallization) screen->formation Identify Promising Hits characterization Full Characterization (Physicochemical & Solid-State) formation->characterization Crystalline Salt end Lead Salt Candidate Selection characterization->end Data Analysis

Caption: Overall workflow for pharmaceutical salt development.

Protocol 1: Preparation of 2-(p-tolylamino)pyrimidin-4(3H)-one Hydrochloride

Rationale: Hydrochloric acid is a strong, small, inorganic acid, making it a common first choice for forming salts with basic APIs.[9] The resulting hydrochloride salts are often highly crystalline and exhibit improved aqueous solubility.

Materials:

  • 2-(p-tolylamino)pyrimidin-4(3H)-one (Free Base)

  • 2M HCl in Diethyl Ether

  • Isopropanol (IPA)

  • Diethyl Ether (Anhydrous)

Procedure:

  • Dissolution: Dissolve 2.15 g (10 mmol) of the free base in 50 mL of isopropanol with gentle warming (approx. 40-50°C) until a clear solution is obtained.

  • Salt Formation: Cool the solution to room temperature. While stirring, slowly add 5.5 mL (11 mmol, 1.1 equivalents) of 2M HCl in diethyl ether dropwise. A white precipitate should form almost immediately.

  • Crystallization/Digestion: Continue stirring the resulting slurry at room temperature for 2 hours to allow for complete precipitation and crystal maturation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with 2 x 15 mL of anhydrous diethyl ether to remove any excess HCl and residual solvent.

  • Drying: Dry the salt in a vacuum oven at 50°C for 12-16 hours to yield the final hydrochloride salt.

Protocol 2: Preparation of 2-(p-tolylamino)pyrimidin-4(3H)-one Succinate

Rationale: Succinic acid is a dicarboxylic organic acid that is Generally Regarded as Safe (GRAS). Organic counter-ions can sometimes offer advantages in terms of forming less hygroscopic salts or enabling different crystal packing arrangements compared to inorganic ions.[8]

Materials:

  • 2-(p-tolylamino)pyrimidin-4(3H)-one (Free Base)

  • Succinic Acid

  • Acetone

  • Methanol

Procedure:

  • Dissolution: In a 100 mL flask, dissolve 2.15 g (10 mmol) of the free base in 40 mL of acetone by heating to reflux. In a separate flask, dissolve 1.18 g (10 mmol, 1.0 equivalent) of succinic acid in 10 mL of methanol, warming if necessary.

  • Salt Formation: While the acetone solution is hot, add the methanolic solution of succinic acid in a single portion with vigorous stirring.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. If no crystals form, an ice bath can be used to promote nucleation. For slow crystallization, loosely cover the flask and allow the solvent to evaporate slowly over 24-48 hours.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold acetone.

  • Drying: Dry the product under vacuum at 40°C to a constant weight to obtain the succinate salt.

Characterization of the Prepared Salts

Thorough characterization is essential to confirm the identity, purity, and solid-state properties of the newly formed salts.[2][5] This process validates the success of the synthesis and provides crucial data for downstream development.

Characterization Workflow

A systematic approach ensures all critical attributes of the new salt form are evaluated.

Characterization_Workflow start Newly Prepared Salt Sample dsc DSC / TGA (Melting Point, Thermal Stability) start->dsc xprd XRPD (Crystallinity, Polymorph Screen) start->xprd nmr ¹H NMR / FTIR (Protonation, Structural Integrity) start->nmr hplc HPLC (Purity of API) start->hplc ic Ion Chromatography (Counter-ion Stoichiometry) start->ic sol Solubility Studies (Aqueous, pH-dependent) start->sol hygro Hygroscopicity (DVS) (Moisture Uptake) start->hygro

Caption: A typical workflow for the characterization of a new pharmaceutical salt.

Analytical Methodologies
  • Differential Scanning Calorimetry (DSC): Used to determine the melting point (Tm) of the salt, which should be sharp and distinct from the free base, indicating the formation of a new crystalline entity.[10]

  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline solid. The diffraction pattern of the salt must be different from that of the free base and the counter-ion.[2]

  • Nuclear Magnetic Resonance (¹H NMR): Proton NMR can confirm salt formation by showing a downfield shift in the resonance of protons near the basic nitrogen centers upon protonation.

  • Ion Chromatography (IC): This is a crucial technique for quantifying the amount of counter-ion present in the salt.[11][12] It is used to confirm the correct stoichiometric ratio between the API and the counter-ion (e.g., 1:1 or 2:1).

  • Aqueous Solubility: The equilibrium solubility of the salt is determined in water and relevant buffers. A significant increase in solubility compared to the free base is often a primary goal of salt formation.[4]

Comparative Data Summary

The table below presents hypothetical, yet typical, data that would be generated during such a study to allow for easy comparison between the different forms.

Property2-(p-tolylamino)pyrimidin-4(3H)-one (Free Base)Hydrochloride SaltSuccinate Salt
Appearance White Crystalline SolidWhite Crystalline SolidOff-White Crystalline Solid
Melting Point (Tm) ~225 °C~280 °C (decomposes)~195 °C
Aqueous Solubility (mg/mL at 25°C) < 0.1~5.0~2.5
Counter-ion Stoichiometry (API:Acid by IC) N/A1:1.021:0.99
Hygroscopicity (Weight % gain at 80% RH) < 0.2%1.5% (Non-hygroscopic)0.8% (Slightly hygroscopic)
XRPD Pattern Unique Pattern AUnique Pattern BUnique Pattern C

Conclusion

The formation of pharmaceutical salts is a cornerstone of modern drug development, providing a reliable method to enhance the physicochemical properties of an active pharmaceutical ingredient. This guide provides a robust framework for the synthesis, salt formation, and comprehensive characterization of 2-(p-tolylamino)pyrimidin-4(3H)-one. By following these detailed protocols and understanding the rationale behind them, researchers can systematically and efficiently identify and produce a salt form with properties suitable for further pharmaceutical development. The successful preparation and analysis of distinct hydrochloride and succinate salts demonstrate the utility of this approach in creating new solid forms of a promising API.

References

  • Stahl, P.H., and Wermuth, C.G. (eds.) (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Giron, D. (2001). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 64, 37-54. [Link]

  • Rocheleau, M.J. (2008). Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. Current Pharmaceutical Analysis, 4(1), 25-32. [Link]

  • Newman, A.W., and Byrn, S.R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905. [Link]

  • Blagden, N., de Matas, M., Gavan, P.T., and York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation. [Link]

  • U.S. Patent Application Publication No. US 2021/0309640 A1. (2021).
  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]

  • Kumar, L., & Bansal, A. K. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology, 38(10), 36-43. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. [Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to the Safe Handling and Storage of p-Tolylamino Pyrimidines

Introduction: Navigating the Kinase Inhibitor Landscape The p-tolylamino pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous potent and selective kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Kinase Inhibitor Landscape

The p-tolylamino pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous potent and selective kinase inhibitors.[1][2] These compounds are instrumental in drug discovery and basic research, particularly in oncology, for dissecting complex signaling pathways.[3] As with any biologically active small molecule, their efficacy in the laboratory is intrinsically linked to their proper handling. The reactivity and potential biological effects of these compounds necessitate a robust understanding of safety protocols to protect researchers and ensure the integrity of experimental outcomes.

This document serves as a comprehensive technical guide for research, process development, and quality control scientists. It moves beyond a simple recitation of rules, providing a framework of protocols grounded in the chemical properties of aminopyrimidines and established laboratory safety standards. Herein, we detail the necessary precautions, engineering controls, personal protective equipment (PPE), and emergency procedures required for the safe handling, storage, and disposal of p-tolylamino pyrimidines.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. While a specific Safety Data Sheet (SDS) should be consulted for each unique p-tolylamino pyrimidine derivative, the class shares common hazard profiles rooted in the aminopyrimidine core.[4] The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires employers to inform workers of all hazardous chemicals in their workplace.[5][6]

Many aminopyrimidine-based compounds are classified as hazardous, with potential risks including:

  • Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[7][8]

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[4][8]

  • Sensitization: Some derivatives may cause an allergic skin reaction.

  • Long-Term Effects: Due to their biological activity as kinase inhibitors, chronic exposure may pose unknown risks. Some related compounds are suspected of causing cancer.

Table 1: Generalized GHS Hazard Classification for Aminopyrimidine Derivatives

Hazard Class GHS Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 3 or 4 Danger or Warning H301/H302: Toxic or Harmful if swallowed.[4]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[7][8]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation.[7][8]
Skin Sensitization Sub-category 1A Warning H317: May cause an allergic skin reaction.
Specific Target Organ Toxicity (Single Exposure) Category 3 Warning H335: May cause respiratory irritation.[4][8]

| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer. |

Note: This table is a generalization. Always consult the specific SDS for the compound in use.

Engineering Controls and Personal Protective Equipment (PPE)

The primary method for controlling exposure to hazardous chemicals is through engineering and work practice controls.[6] PPE serves as the final, critical barrier.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid p-tolylamino pyrimidines (e.g., weighing, transferring, preparing stock solutions) must be performed in a certified chemical fume hood. This is crucial to minimize inhalation of fine powders.[4]

  • Ventilation: The laboratory must have adequate general ventilation to ensure air quality and handle any fugitive emissions.[7]

  • Designated Work Area: Establish a designated area for working with these compounds to prevent cross-contamination. This area should be clearly marked.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling p-tolylamino pyrimidines in their solid form or in concentrated solutions.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are commonly used, but it is critical to check the manufacturer's glove compatibility chart for the specific solvent being used. Always change gloves immediately if they become contaminated.[5]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A buttoned, knee-length laboratory coat is mandatory.[10] For handling larger quantities or in situations with a higher risk of contamination, a chemically resistant apron or gown may be necessary.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an appropriate cartridge may be required for certain non-routine operations, such as cleaning up large spills. This must be done under a formal respiratory protection program.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Removal) D1 1. Lab Coat D2 2. Goggles/Face Shield D1->D2 D3 3. Gloves D2->D3 Wash Wash Hands F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Goggles/Face Shield F2->F3 F3->Wash Start Enter Lab Start->D1 End Exit Lab Wash->End

Protocols for Safe Handling and Use

Adherence to strict protocols is essential to prevent exposure and contamination.

Protocol 3.1: Weighing and Preparing Stock Solutions

Objective: To accurately weigh a solid p-tolylamino pyrimidine compound and prepare a concentrated stock solution while minimizing exposure.

Materials:

  • p-Tolylamino pyrimidine compound

  • Analytical balance (inside a fume hood or vented balance enclosure)

  • Spatula

  • Weigh paper or boat

  • Appropriate glassware (e.g., volumetric flask, vial)

  • Verified solvent (e.g., DMSO, Ethanol)

  • Vortex mixer or sonicator

  • Waste container for contaminated consumables

Procedure:

  • Preparation: Don all required PPE as described in Section 2.2. Ensure the fume hood sash is at the appropriate height.

  • Tare Balance: Place a weigh boat on the analytical balance and tare it.

  • Dispense Compound: Carefully use a clean spatula to transfer the desired amount of the solid compound onto the weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust.[4]

  • Record Mass: Once the desired mass is reached, close the balance door and record the final weight.

  • Transfer: Carefully transfer the weighed powder into the appropriate volumetric flask or vial. A funnel may be used to prevent loss of material.

  • Rinse: Rinse the weigh boat with a small amount of the chosen solvent, transferring the rinse into the flask to ensure a quantitative transfer.

  • Dissolution: Add the solvent to the desired final volume. Cap the flask/vial securely.

  • Mix: Mix the solution by vortexing or sonicating until all solid material is completely dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

  • Cleanup: Dispose of the used weigh boat, gloves, and any other contaminated disposable items into a designated hazardous waste container.

  • Decontaminate: Wipe down the spatula, balance, and work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste container.

  • Final Step: Remove PPE and wash hands thoroughly with soap and water.[10]

Storage and Incompatibility

Proper storage is critical for maintaining the chemical integrity of p-tolylamino pyrimidines and for preventing hazardous reactions.[5]

  • General Conditions: Store containers in a cool, dry, and well-ventilated area.[4][11]

  • Container Integrity: Keep containers tightly closed to prevent moisture absorption and potential degradation.[5]

  • Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., Argon or Nitrogen) may be recommended by the supplier to maintain product quality.[4]

  • Segregation: Store these compounds away from incompatible materials. OSHA expects employers to identify separation needs based on each product's SDS.[12]

Table 2: Storage Conditions and Chemical Incompatibilities

Parameter Recommendation Rationale
Temperature Store at recommended temperature (often 2-8°C or room temp). Prevents degradation of the compound.
Atmosphere Keep container tightly closed.[4] Store away from moisture. Pyrimidine compounds can be hygroscopic.[13]
Light Store in an opaque or amber vial. Protects from light-induced degradation.

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides.[7][14] | Can cause vigorous or exothermic reactions, leading to degradation and hazardous byproducts. |

Accidental Release and Spill Management Protocol

Prompt and correct action is crucial in the event of a spill to mitigate exposure and environmental contamination.

Protocol 5.1: Small Spill Cleanup (Solid Powder < 1 gram)
  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess: Ensure the spill is small and you are comfortable cleaning it up. If not, evacuate and call for emergency assistance.

  • PPE: Don appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Contain: Gently cover the spill with a paper towel or absorbent pad to prevent further dispersal of the dust.

  • Wet Method: Carefully dampen the covering material with water or a suitable solvent (e.g., ethanol) to wet the powder. This minimizes aerosolization. Do not dry sweep the powder.

  • Clean: Carefully wipe up the material from the outside of the spill inward. Place all contaminated materials into a sealed, labeled hazardous waste bag or container.

  • Decontaminate: Clean the spill area with soap and water, followed by a 70% ethanol wipe-down.

  • Dispose: Dispose of all contaminated materials, including gloves, as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Spill_Response

Waste Disposal

All waste generated from handling p-tolylamino pyrimidines must be considered hazardous.[4]

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, paper towels, and excess solid compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and labeled hazardous liquid waste container. Segregate halogenated and non-halogenated solvent waste if required by your institution.

  • Regulatory Compliance: Never dispose of this chemical waste down the drain.[4][15] All disposal must adhere to local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Conclusion: A Culture of Safety

p-Tolylamino pyrimidines are powerful tools for scientific discovery. Their effective use is predicated on a culture of safety that prioritizes risk assessment, proper training, and strict adherence to established protocols. By understanding the potential hazards and implementing the engineering controls, personal protective measures, and handling procedures outlined in this guide, researchers can confidently and safely advance their work while protecting themselves and their colleagues. Always remember that the most important experiment is a safe one.

References

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. (2022, March 29).

  • Protein Kinase Inhibitor - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com.

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. (2025, February 27).

  • Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem.

  • 5-Amino-4,6-dichloropyrimidine - SAFETY DATA SHEET. Fisher Scientific. (2025, December 19).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 06).

  • Guidance documents. European Chemicals Agency (ECHA).

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. (2025, October 06).

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).

  • Pyrimidine - Safety Data Sheet. ChemicalBook. (2026, January 17).

  • PYRIMIDINE 99% MSDS. Loba Chemie. (2019, January 28).

  • 2-Aminopyrimidine. PubChem, National Center for Biotechnology Information.

  • Pyrimidine - SAFETY DATA SHEET. Fisher Scientific. (2025, September 18).

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

  • How to Use Inhibitors. Sigma-Aldrich.

  • Guidance for identification and naming of substances under REACH and CLP. European Chemicals Agency (ECHA). (2023, December).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, April 24).

  • ECHA Releases New Edition of CLP Criteria Application Guidance. CIRS Group. (2024, November 19).

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024, July 02).

  • Substance Information. European Chemicals Agency (ECHA).

  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. Benchchem.

  • Pyrimidine - SAFETY DATA SHEET. Fisher Scientific.

  • Pyrimidine. Wikipedia.

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. (2022, April 15).

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. (2022, November 11).

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Trend in Scientific Research and Development. (2022, May 31).

Sources

Method

Advanced Formulation Strategies for Low-Solubility Pyrimidinone-Based Therapeutics

Executive Summary & Mechanistic Rationale Pyrimidinone derivatives represent a highly versatile class of pharmacophores, frequently utilized in the development of kinase inhibitors, Wnt pathway inhibitors, and soluble ep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrimidinone derivatives represent a highly versatile class of pharmacophores, frequently utilized in the development of kinase inhibitors, Wnt pathway inhibitors, and soluble epoxide hydrolase (sEH) inhibitors[1][2]. Despite their potent biological activity, pyrimidinone-based compounds frequently suffer from severe physicochemical liabilities. Their rigid, planar heterocyclic structures promote strong intermolecular π−π stacking and hydrogen bonding, resulting in high crystal lattice energies. Consequently, these compounds often exhibit high melting points ( Tm​ ), high lipophilicity (LogP > 3.5), and exceedingly low aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV molecules[2].

To translate these potent molecules into viable in vivo therapeutics, advanced formulation techniques are required to overcome the thermodynamic barriers of dissolution. This application note details two primary, field-proven methodologies for formulating low-solubility pyrimidinones: Amorphous Solid Dispersions (ASDs) and Top-Down Nanosuspensions . By strategically selecting the formulation approach based on the API's thermal and solvation properties, formulation scientists can drastically enhance bioavailability, mitigate food effects, and ensure dose-exposure linearity.

Decision tree for selecting the optimal formulation strategy for pyrimidinone compounds.

Protocol 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Scientific Causality: Converting a crystalline pyrimidinone to its amorphous state eliminates the thermodynamic penalty of breaking the crystal lattice during dissolution. However, amorphous systems are metastable and prone to recrystallization. We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M) as the carrier polymer. HPMCAS acts via a "spring and parachute" mechanism: the amorphous API provides the "spring" (rapid dissolution and supersaturation), while the amphiphilic nature of HPMCAS provides the "parachute" (steric and ionic hindrance that prevents nucleation and crystal growth in the gastrointestinal tract). Furthermore, the use of volatile co-solvents like Dichloromethane (DCM) and Methanol (MeOH) ensures complete dissolution of both API and polymer prior to atomization[3].

Materials & Reagents
  • API: Pyrimidinone derivative (e.g., Wnt inhibitor analog)[2].

  • Polymer: HPMCAS (M-grade, medium ratio of acetate to succinate).

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) (80:20 v/v)[3].

  • Equipment: Buchi B-290 Mini Spray Dryer (or equivalent), Polarized Light Microscope (PLM), Modulated DSC (mDSC).

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a 10% w/v solids solution in the DCM/MeOH (80:20) solvent system.

    • Critical Step: Dissolve the pyrimidinone API in the solvent mixture first using sonication. Once a clear solution is achieved, slowly add the HPMCAS-M under continuous magnetic stirring to prevent polymer clumping.

    • Target a 1:3 ratio of API:Polymer (25% Drug Load) to ensure sufficient polymer matrix for physical stability.

  • Spray Drying Parameters:

    • Inlet Temperature: 75°C (Optimized for DCM/MeOH boiling points to ensure rapid droplet drying without thermal degradation).

    • Aspirator: 100% (Maximum airflow to rapidly remove evaporated solvent).

    • Pump Speed: 15% (~4.5 mL/min).

    • Atomization Gas Flow: 40 mm (Rotameter setting).

  • Secondary Drying:

    • Collect the resulting powder from the cyclone.

    • Transfer to a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH below ICH Q3C limits.

  • Self-Validating Quality Control:

    • PLM Analysis: Disperse a small amount of powder in mineral oil. Observe under cross-polarized light. The absence of birefringence (no bright flashes) validates a completely amorphous state.

    • mDSC Analysis: Heat the sample at 2°C/min with a modulation of ±1°C every 60 seconds. A single Glass Transition Temperature ( Tg​ ) between the Tg​ of the pure API and pure polymer confirms a homogenous, single-phase molecular dispersion.

Workflow for the generation and validation of pyrimidinone Amorphous Solid Dispersions.

Protocol 2: Top-Down Nanosuspension via Wet Media Milling

Scientific Causality: For pyrimidinone derivatives with exceptionally high melting points ( Tm​>200∘C ) or those that are completely insoluble in volatile organic solvents, ASDs are not viable[2]. Instead, reducing the particle size to the nanometer range (< 400 nm) exponentially increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this drastically increases the dissolution velocity. To prevent the high-energy nanoparticles from agglomerating or undergoing Ostwald ripening, a dual-stabilizer system is used: Poloxamer 407 provides steric hindrance, while D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) provides both steric stabilization and acts as an efflux pump inhibitor to further boost bioavailability.

Materials & Reagents
  • API: Crystalline Pyrimidinone derivative.

  • Stabilizers: Poloxamer 407 (2% w/v) and TPGS (0.5% w/v).

  • Milling Media: Yttrium-stabilized zirconium oxide beads (0.2 mm diameter).

  • Equipment: Netzsch MicroCer bead mill (or equivalent planetary mill), Dynamic Light Scattering (DLS) instrument.

Step-by-Step Methodology
  • Vehicle Preparation:

    • Dissolve Poloxamer 407 and TPGS in Milli-Q water under magnetic stirring at room temperature until visually clear.

  • Pre-dispersion:

    • Add the coarse API powder to the stabilizer vehicle to achieve a 10% w/v API loading.

    • Homogenize using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes to break down large agglomerates and ensure uniform wetting.

  • Wet Media Milling:

    • Load the milling chamber with the 0.2 mm zirconium oxide beads (typically 80% chamber volume).

    • Pump the pre-dispersion through the milling chamber. Set the rotor speed to 3,000 RPM.

    • Maintain the chamber temperature at 15°C using a circulating chiller. Causality: Milling generates significant kinetic heat; cooling prevents localized melting of the API, which could trigger polymorphic transformations or amorphous generation (which is undesirable in a crystalline nanosuspension).

    • Mill for 120 minutes in recirculation mode.

  • Self-Validating Quality Control:

    • DLS Analysis: Extract a 10 µL aliquot, dilute in 10 mL of saturated API solution (to prevent dissolution during measurement), and measure via DLS.

    • Acceptance Criteria: Z-average particle size < 300 nm, and a Polydispersity Index (PDI) < 0.20, confirming a monodisperse system resistant to Ostwald ripening.

Data Presentation: Comparative Pharmacokinetic Impact

To illustrate the efficacy of these formulation techniques, the following table summarizes typical quantitative pharmacokinetic and stability outcomes for a highly lipophilic pyrimidinone compound (LogP 4.2, Tm​ 215°C) formulated via the protocols described above.

Formulation TypeMean Particle Size / State Cmax​ (ng/mL) AUC0−24h​ (ng*h/mL)Relative Bioavailability6-Month Stability (40°C / 75% RH)
Unformulated API (Aqueous Suspension)15.2 µm (Crystalline)45 ± 12310 ± 451.0x (Baseline)Stable (No polymorphic shift)
ASD (HPMCAS-M) (25% Drug Load)Molecularly Dispersed (Amorphous glass)890 ± 655,420 ± 31017.4x Stable ( Tg​ maintained, no birefringence)
Nanosuspension (Poloxamer 407 / TPGS)215 nm (Crystalline)620 ± 504,150 ± 28013.3x Stable (PDI < 0.25, minimal agglomeration)

Table 1: Comparative pharmacokinetic parameters demonstrating the superior exposure profiles of ASD and Nanosuspension formulations over unformulated pyrimidinone API. Note the massive increase in Cmax​ and AUC driven by overcoming solubility limitations.

Alternative Considerations: Cocrystallization

If the pyrimidinone API is a poor glass former (prone to rapid recrystallization in an ASD) and chemically unstable under the high-shear forces of wet milling, Cocrystallization serves as a powerful alternative. Because pyrimidinones feature nitrogen atoms and carbonyl groups that act as strong hydrogen bond acceptors, they can readily pair with coformers containing strong hydrogen bond donors (e.g., organic acids like hydroxybenzoic acid)[4]. This approach alters the crystal lattice to improve hydration and dissolution rate without rendering the molecule thermodynamically unstable.

References

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening ACS Publications URL:[Link][1]

  • Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Continuous Flow Droplet-Based Crystallization Platform for Producing Spherical Drug Microparticles ACS Publications URL:[Link][3]

  • Cocrystal Strategy for Modulating Solubility, Dissolution, and Biological Activity of Triflumezopyrim: Preparation, Characterization, and Theoretical Calculations ACS Publications URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-(p-tolylamino)pyrimidin-4(3H)-one synthesis

Welcome to the technical support center for the synthesis of 2-(p-tolylamino)pyrimidin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(p-tolylamino)pyrimidin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Reaction Outcomes

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your decision-making process.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?

Low yields are a common frustration, often stemming from a combination of factors related to reaction equilibrium, catalyst efficacy, and reagent stability.

Probable Causes & Step-by-Step Solutions:

  • Suboptimal Catalysis: The condensation reaction to form the pyrimidinone ring is typically acid-catalyzed. The choice and concentration of the catalyst are critical.[1][2]

    • Causality: The catalyst protonates the carbonyl oxygen of the β-ketoester and the aldehyde, facilitating the formation of a key N-acyliminium ion intermediate, which is the rate-determining step in many Biginelli-type reactions.[3][4] An inappropriate or deactivated catalyst will significantly slow down this crucial step, leading to low conversion.

    • Solution:

      • Catalyst Screening: If using a simple Brønsted acid like HCl, consider screening Lewis acids, which can be more effective. Common choices include FeCl₃, ZnCl₂, or Yb(OTf)₃.[1]

      • Catalyst Loading: Ensure you are using an adequate catalytic amount, typically 10-20 mol%. Insufficient loading will result in a sluggish reaction.[1]

      • Catalyst Integrity: Verify that your catalyst is not hydrated or degraded, especially if it's a water-sensitive Lewis acid.

  • Inadequate Reaction Temperature: The cyclization and subsequent dehydration steps require sufficient activation energy.

    • Causality: The intramolecular nucleophilic attack by the terminal nitrogen of the guanidine moiety to form the six-membered ring, followed by dehydration, is often the most energy-intensive phase of the reaction. Insufficient heat can cause the reaction to stall at an uncyclized intermediate stage.[2]

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or N,N-dimethylformamide (DMF) is a common practice. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

  • Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit the catalyst or lead to side reactions.

    • Causality: Water is a particularly detrimental impurity as it can hydrolyze intermediates.[2] An incorrect molar ratio of reactants can also limit the yield.

    • Solution:

      • Purify Reactants: Ensure your p-toluidine, guanidine source (if used to prepare p-tolylguanidine in situ), and β-ketoester are pure and dry.

      • Optimize Stoichiometry: While a 1:1:1 ratio of the core components (p-tolylguanidine, aldehyde, β-ketoester) is theoretically sound, using a slight excess (1.2-1.5 equivalents) of the guanidine or urea component can shift the equilibrium toward product formation.[2][5]

Q2: I'm observing a major byproduct along with my desired product. How can I improve the reaction's selectivity?

The formation of byproducts typically arises from competing reaction pathways. Identifying the byproduct is the first step to mitigating its formation.

Common Side Reactions & Mitigation Strategies:

  • Knoevenagel Condensation: A common side reaction is the condensation between the aldehyde and the β-ketoester, which consumes starting materials.[2]

    • Causality: This pathway competes directly with the desired formation of the N-acyliminium ion from the aldehyde and the guanidine.

    • Solution:

      • Alter Reagent Addition Order: A "pre-incubation" step can be highly effective. Stir the p-tolylguanidine and the aldehyde together with the catalyst for a short period (e.g., 15-20 minutes) before adding the β-ketoester. This favors the formation of the correct iminium intermediate.

      • Adjust Stoichiometry: As mentioned previously, using a slight excess of the guanidine component can outcompete the Knoevenagel pathway.[2]

  • Self-Condensation of the β-Ketoester: This can occur under strongly basic or acidic conditions at high temperatures.

    • Causality: The enol or enolate of the β-ketoester can react with another molecule of the ketoester.

    • Solution: Maintain careful control over the reaction temperature and catalyst concentration. Avoid excessively harsh conditions.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low reaction yields.

G start Low Yield (<40%) reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check catalyst_check Evaluate Catalyst System start->catalyst_check conditions_check Optimize Reaction Conditions start->conditions_check purify Purify/Dry Reagents (p-tolylguanidine, β-ketoester) reagent_check->purify stoichiometry Adjust Stoichiometry (e.g., 1.2 eq. of guanidine) reagent_check->stoichiometry catalyst_type Screen Catalysts (Brønsted vs. Lewis Acids) catalyst_check->catalyst_type catalyst_load Optimize Catalyst Loading (10-20 mol%) catalyst_check->catalyst_load temperature Increase Temperature (Reflux) conditions_check->temperature solvent Screen Solvents (Ethanol, DMF, Acetonitrile) conditions_check->solvent success Yield Improved purify->success stoichiometry->success catalyst_type->success catalyst_load->success temperature->success solvent->success

Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.

Frequently Asked Questions (FAQs)

What is the general reaction mechanism for the synthesis of 2-(p-tolylamino)pyrimidin-4(3H)-one?

This synthesis is a classic example of a multicomponent reaction, closely related to the Biginelli reaction.[6] The mechanism proceeds through several key acid-catalyzed steps:

  • Iminium Ion Formation: The aldehyde (often formaldehyde or a precursor) reacts with p-tolylguanidine to form an N-acyliminium ion intermediate.

  • Enolate Addition: A β-ketoester (like ethyl acetoacetate) forms an enolate, which acts as a nucleophile and attacks the iminium ion.

  • Cyclization & Dehydration: The terminal amino group of the guanidine moiety attacks the ester carbonyl, leading to intramolecular cyclization. A final dehydration step yields the stable pyrimidinone ring.

Reaction Mechanism Diagram

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration a p-tolylguanidine + Aldehyde b N-acyliminium Ion a->b H+ d Open-Chain Intermediate b->d Nucleophilic Attack c β-ketoester Enolate c->d e Cyclized Intermediate d->e Intramolecular Cyclization f 2-(p-tolylamino)pyrimidin-4(3H)-one e->f -H2O

Caption: The acid-catalyzed mechanism for pyrimidinone synthesis.

How does solvent choice impact the reaction?

The solvent plays a crucial role in reactant solubility and can influence reaction rates.

  • Protic Solvents: Ethanol and methanol are commonly used and are effective at dissolving the starting materials. They can participate in hydrogen bonding, which may stabilize intermediates.[3]

  • Aprotic Polar Solvents: Solvents like DMF, acetonitrile, and THF are also excellent choices. They often allow for higher reaction temperatures (reflux), which can accelerate the final cyclization and dehydration steps.[2][3]

  • Solvent-Free Conditions: In some cases, solvent-free "grinding" methods using a solid catalyst can be highly efficient and environmentally friendly.[7]

Data Summary: Catalyst and Solvent Effects

The following table summarizes the general impact of different catalytic and solvent systems on Biginelli-type reactions, which are analogous to the target synthesis.

Catalyst TypeCommon ExamplesTypical SolventRelative YieldKey Considerations
Brønsted Acid HCl, H₂SO₄, p-TsOHEthanol, MethanolModerateClassical method, can require long reaction times.[1]
Lewis Acid FeCl₃, InBr₃, Yb(OTf)₃Acetonitrile, THFHighOften provides higher yields and shorter reaction times.[1][7]
Heterogeneous Clay-supported Fe(NO₃)₃Solvent-FreeGood to HighEnvironmentally friendly, catalyst can be recycled.[7]

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving high yields of 2-(p-tolylamino)pyrimidin-4(3H)-one.

Materials & Reagents:
  • p-Tolylguanidine nitrate

  • Ethyl acetoacetate

  • Paraformaldehyde

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (Sat. aq. solution)

  • Ethyl Acetate

  • Hexane

Procedure:
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tolylguanidine nitrate (1.0 eq), paraformaldehyde (1.2 eq), and absolute ethanol (20 mL).

  • Catalyst Addition: To this suspension, add anhydrous FeCl₃ (0.15 eq) in one portion.

  • Initial Stirring: Stir the mixture at room temperature for 15 minutes. The suspension should become a clearer solution.

  • Ester Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture over 5 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure.

  • Precipitation: Pour the concentrated mixture into 50 mL of cold water. A precipitate should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution while stirring until the pH of the solution is ~7-8.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 2-(p-tolylamino)pyrimidin-4(3H)-one as a crystalline solid.

General Experimental Workflow

Caption: A step-by-step overview of the synthesis workflow.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). ScienceDirect. [Link]

  • General synthesis of N 2-arylaminopyrimidines. Reagents and... (n.d.). ResearchGate. [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017). WJPMR. [Link]

  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. (2025). ACS Publications. [Link]

  • Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. [Link]

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. (2024). PubMed. [Link]

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (n.d.). PMC. [Link]

  • Biginelli Reaction Experiment Analysis Guide. (n.d.). Atlas: School AI Assistant. [Link]

  • (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2025). ResearchGate. [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2017). MDPI. [Link]

  • Synthesis of pyrimidine derivatives by reaction of pyrylium salts with guanidine and compounds of the guanidine series. (1980). R Discovery. [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. (2019). Hilaris Publisher. [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'... (2015). MDPI. [Link]

  • CONVENIENT SYNTHESIS OF PYRID0[4,3-d1PYRIMIDINE-2,4-. (n.d.). Heterocycles. [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). PMC. [Link]

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (2010). Taylor & Francis. [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. (2018). RSC. [Link]

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. [Link]

  • Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory. (2024). ACS Publications. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Zagazig University. [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (n.d.). Journal of the Chemical Society C - RSC Publishing. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • New Routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives. (2003). MDPI. [Link]

  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. (2014). PubMed. [Link]nih.gov/24616335/)

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(p-tolylamino)pyrimidin-4(3H)-one in Aqueous Media

Welcome to the technical support center for 2-(p-tolylamino)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(p-tolylamino)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific reasoning to empower your research.

Introduction: The Solubility Hurdle

2-(p-tolylamino)pyrimidin-4(3H)-one, like many pyrimidine derivatives, presents a significant challenge in aqueous media due to its limited solubility. This can impede a wide range of experimental work, from in vitro assays to formulation development. The planar, aromatic structure of the molecule contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate it. This guide will walk you through a systematic approach to diagnose and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions you might have about working with 2-(p-tolylamino)pyrimidin-4(3H)-one.

Q1: Why is my 2-(p-tolylamino)pyrimidin-4(3H)-one not dissolving in my aqueous buffer?

A1: The poor aqueous solubility of 2-(p-tolylamino)pyrimidin-4(3H)-one is likely due to its chemical structure. The tolyl and pyrimidinone rings are largely hydrophobic, leading to a high crystal lattice energy that is difficult for water to overcome. The solubility of this compound is also expected to be highly dependent on the pH of your buffer.

Q2: What is the first thing I should try to improve its solubility?

A2: The most straightforward initial approach is to assess and adjust the pH of your aqueous medium.[1][2][3][4][5] The pyrimidinone moiety has ionizable protons, meaning its charge state and, consequently, its solubility can be significantly altered by pH.[4][6][7]

Q3: Are there any simple additives I can use to get my compound into solution for a quick in vitro experiment?

A3: Yes, for preliminary in vitro work, using a co-solvent system is a common and effective strategy.[1][3][8][9] Small amounts of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol can disrupt the hydrophobic interactions and increase solubility.[8][9]

Q4: I've tried pH adjustment and co-solvents, but I'm still having issues with precipitation over time. What's next?

A4: If simple methods are insufficient, you should consider more advanced formulation strategies. These include the use of surfactants to form micelles, complexation with cyclodextrins, or creating amorphous solid dispersions.[8][10][11][12][13]

Q5: How can I accurately measure the solubility of my compound?

A5: The gold standard for measuring thermodynamic solubility is the shake-flask method, where excess solid is equilibrated in the solvent over a set period, followed by quantification of the dissolved compound in the supernatant, often by HPLC-UV.[14][15][16] For higher throughput screening, kinetic solubility can be assessed using methods like nephelometry.[14]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific solubility problems.

Problem 1: Compound Crashes Out of Solution When Diluting a DMSO Stock into Aqueous Buffer

This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in the final aqueous medium.

Root Cause Analysis:

The rapid change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation.

Troubleshooting Workflow:

start Start: Compound Precipitates on Dilution check_dmso 1. Check Final DMSO Concentration Is it >1%? start->check_dmso reduce_dmso Action: Lower final DMSO concentration to <0.5% check_dmso->reduce_dmso Yes check_conc 2. Assess Working Concentration Is it above the kinetic solubility limit? check_dmso->check_conc No reduce_dmso->check_conc lower_conc Action: Lower the working concentration check_conc->lower_conc Yes formulate 3. Implement Formulation Strategies check_conc->formulate No lower_conc->formulate cosolvent Option A: Use Co-solvents (e.g., PEG 400, ethanol) formulate->cosolvent cyclodextrin Option B: Use Cyclodextrins (e.g., HP-β-CD) formulate->cyclodextrin surfactant Option C: Use Surfactants (e.g., Tween-80) formulate->surfactant end End: Stable Solution Achieved cosolvent->end cyclodextrin->end surfactant->end

Caption: A decision tree for troubleshooting compound precipitation.

Problem 2: Inconsistent Results and Poor Dose-Response Curves in Biological Assays

Inconsistent data is often a red flag for underlying solubility issues, where the actual concentration of the compound in solution is not what you assume it to be.

Root Cause Analysis:

The compound may be precipitating at higher concentrations in the assay plate, leading to a non-linear relationship between the intended and actual dose.

Solutions:
  • Visually Inspect Assay Plates: Before and after incubation, carefully inspect the wells under a microscope for any signs of precipitation.

  • Perform a Kinetic Solubility Assay: Determine the solubility limit of your compound in the specific assay buffer you are using. This will inform the maximum concentration you can reliably test.

  • Employ a Solubility-Enhancing Formulation: For your dose-response experiments, prepare your compound using one of the methods detailed in the experimental protocols below, such as complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

In-Depth Solubility Enhancement Strategies & Protocols

Strategy 1: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the medium. For a compound like 2-(p-tolylamino)pyrimidin-4(3H)-one, which likely has a pKa associated with the pyrimidinone ring, altering the pH can significantly increase solubility by favoring the ionized form.[4][6][7]

  • For a weakly basic compound: Decreasing the pH below its pKa will lead to protonation and the formation of a more soluble cationic species.[4][5]

  • For a weakly acidic compound: Increasing the pH above its pKa will result in deprotonation and the formation of a more soluble anionic species.[17]

Experimental Protocol: pH-Solubility Profile

Objective: To determine the aqueous solubility of 2-(p-tolylamino)pyrimidin-4(3H)-one across a range of pH values.

Materials:

  • 2-(p-tolylamino)pyrimidin-4(3H)-one (solid)

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system for quantification

Procedure:

  • Add an excess amount of solid 2-(p-tolylamino)pyrimidin-4(3H)-one to a vial containing a known volume of buffer at a specific pH. "Excess" means enough solid should remain undissolved after equilibration.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred. It is advisable to filter the supernatant through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[1][3][8][9]

Commonly Used Co-solvents:

Co-solventTypical Concentration Range for in vitro assaysNotes
Dimethyl sulfoxide (DMSO)< 1% (v/v)Can have effects on cell-based assays at higher concentrations.
Ethanol1-5% (v/v)Generally well-tolerated in many cell lines.
Polyethylene glycol 400 (PEG 400)1-10% (v/v)A less volatile and often less toxic option than DMSO or ethanol.

Important Consideration: While effective for in vitro studies, the use of co-solvents in in vivo applications is often limited by potential toxicity.[18]

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][19][20] They can encapsulate poorly soluble molecules, like 2-(p-tolylamino)pyrimidin-4(3H)-one, forming an inclusion complex that has significantly improved aqueous solubility.[11][19][21]

cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound 2-(p-tolylamino)pyrimidin-4(3H)-one (Hydrophobic) plus + CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> Complex Inclusion Complex (Water Soluble)

Sources

Troubleshooting

Technical Support Center: Minimizing Side-Product Formation in Pyrimidinone Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to overcoming challenges in pyrimidinone cyclization reactions. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming challenges in pyrimidinone cyclization reactions. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side-product formation and maximize the yield and purity of your target pyrimidinone derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during pyrimidinone synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM) in the Biginelli Reaction

Question: I am performing a Biginelli reaction to synthesize a 3,4-dihydropyrimidin-2(1H)-one, but my yields are consistently low. What are the possible reasons, and how can I improve the yield?

Answer:

Low yields in the Biginelli reaction are a common challenge, often stemming from suboptimal reaction conditions or the formation of stable side products.[1][2] Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate heating.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3] Ensure the reaction is heated to an optimal temperature, which can range from room temperature to reflux, depending on the substrates.[2][4]

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1][2][5]

    • Solution: Consider using milder Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃, ZnCl₂) or solid acid catalysts, which have been shown to significantly improve yields and simplify workup.[1][5][6]

  • Side Product Formation: Several side reactions can compete with the main Biginelli condensation, consuming starting materials and reducing the yield.[1]

    • Knoevenagel Condensation Product: The aldehyde and the β-ketoester can react to form an α,β-unsaturated dicarbonyl compound.[1][4][6]

    • Open-Chain Ureide: The reaction can stall after the initial additions, resulting in a stable open-chain ureide that fails to cyclize.[1][4]

    • Hantzsch-type 1,4-dihydropyridine (DHP): This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[3][7]

  • Poor Reactant Quality: Impurities in the starting materials can inhibit the reaction.[1][3]

    • Solution: Ensure all reactants (aldehyde, β-ketoester, and urea/thiourea) are of high purity.[3] Urea can be hygroscopic, so it's important to use a fresh, dry sample.[3][5]

Issue 2: Formation of a Major Byproduct

Question: My reaction between an aldehyde, a β-ketoester, and urea resulted in a low yield of the target dihydropyrimidinone (DHPM) and a significant amount of a byproduct. How can I identify and suppress this side reaction?

Answer:

The formation of a major byproduct is a clear indication that a competing reaction pathway is favored under your current conditions. The identity of the byproduct will dictate the best strategy for its suppression.

  • Identification of the Byproduct:

    • Knoevenagel Product: This byproduct will lack the urea moiety. Characterization by NMR and mass spectrometry is recommended for confirmation.[4]

    • Hantzsch Dihydropyridine: This is often a yellow, highly fluorescent compound.[3][7]

    • N-Acylureas: These byproducts can complicate purification and can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3][7]

  • Strategies for Suppression:

    • To Minimize Knoevenagel Condensation: The key is to promote the formation of the N-acyliminium ion intermediate from the aldehyde and urea.[4][6]

      • Catalyst Choice: Lewis acids are particularly effective at activating the aldehyde carbonyl group, facilitating condensation with urea and outcompeting the Knoevenagel pathway.[6]

    • To Minimize Hantzsch Dihydropyridine Formation:

      • Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct, as higher temperatures favor the Hantzsch pathway.[3][7]

      • Order of Addition: In some cases, adding the urea last may help minimize its decomposition into ammonia.[3][7]

    • To Minimize N-Acylurea Formation:

      • Reaction Conditions: Careful control of reaction stoichiometry and catalyst can sometimes suppress the formation of N-acylureas.[7]

      • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[7][8]

Issue 3: Incomplete Cyclization

Question: I have identified an open-chain ureide intermediate in my reaction mixture that is failing to cyclize. What should I do?

Answer:

Failure to cyclize is often due to insufficient activation for the intramolecular nucleophilic attack.[4]

  • Mitigation Strategies:

    • Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[4]

    • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for ring closure.[4]

    • Solvent Choice: The choice of solvent can impact the reaction. While ethanol is common, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[2][3]

Frequently Asked Questions (FAQs)

Q1: Can I use thiourea instead of urea in the Biginelli reaction?

A1: Yes, thiourea can be used in place of urea to synthesize the corresponding 3,4-dihydropyrimidin-2(1H)-thiones. The reaction mechanism is analogous to the one with urea.[1]

Q2: Can I use aliphatic aldehydes in the Biginelli reaction?

A2: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation and other side reactions.[4]

Q3: How can I purify my dihydropyrimidinone product from the Biginelli reaction?

A3: The dihydropyrimidinone product often precipitates from the reaction mixture upon cooling. The crude product can then be collected by filtration and washed with a cold solvent, such as ethanol.[1] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel if impurities persist.[1][8]

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of reaction progress.[9]

  • High-Performance Liquid Chromatography (HPLC): For determining the purity and quantifying components in the reaction mixture.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the structure of products and byproducts.[9]

  • Mass Spectrometry (MS): For confirming the molecular weight of products and identifying impurities.[9][10][11]

Experimental Protocols

Protocol 1: Optimized Biginelli Reaction to Minimize Hantzsch Byproduct

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.[3]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold ethanol and stir.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Lewis Acid-Catalyzed Biginelli Reaction to Minimize Knoevenagel Byproduct

This protocol utilizes a Lewis acid catalyst to promote the formation of the desired DHPM and suppress the Knoevenagel condensation side reaction.

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (12 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, β-ketoester, urea, and the catalyst.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., reflux for solvent-based reactions, or 100 °C for solvent-free conditions) with stirring.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.[1]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts in the Biginelli Reaction
CatalystReaction ConditionsYield (%)Reference
HClReflux in Ethanol20-60[12]
FeCl₃100°C, Solvent-free85-95[6]
Yb(OTf)₃Reflux in Ethanol90-98[1]
Sulfamic Acid80°C, Solvent-free88-96[6]
Sulfated Zirconia60°C, Solvent-free90-95[3]

Yields are indicative and can vary based on specific substrates.

Visualizations

Diagram 1: Competing Pathways in the Biginelli Reaction

Biginelli_Pathways Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea Enone α,β-Unsaturated Dicarbonyl Aldehyde->Enone + β-Ketoester Hantzsch Hantzsch DHP Aldehyde->Hantzsch High Temp Side Reaction BetaKetoester β-Ketoester BetaKetoester->Acyliminium + (Acyliminium) BetaKetoester->Enone BetaKetoester->Hantzsch High Temp Side Reaction Urea Urea Urea->Hantzsch High Temp Side Reaction DHPM Desired DHPM Acyliminium->DHPM Cyclization Knoevenagel Knoevenagel Product Enone->Knoevenagel Side Reaction

Caption: Competing reaction pathways in the Biginelli synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Pyrimidinone CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK UseFreshReagents Use Fresh/Purified Reagents CheckPurity->UseFreshReagents Impurities Found CheckCatalyst Evaluate Catalyst Performance CheckConditions->CheckCatalyst Conditions OK OptimizeTempTime Optimize Temperature and Time CheckConditions->OptimizeTempTime Suboptimal ScreenSolvents Screen Different Solvents CheckConditions->ScreenSolvents Suboptimal AnalyzeByproducts Analyze Byproducts (TLC, NMR, MS) CheckCatalyst->AnalyzeByproducts Catalyst OK OptimizeCatalyst Optimize Catalyst Loading or Screen New Catalysts CheckCatalyst->OptimizeCatalyst Inefficient ModifyConditions Modify Conditions to Suppress Side Reaction AnalyzeByproducts->ModifyConditions Byproduct Identified Success Improved Yield AnalyzeByproducts->Success No Major Byproducts UseFreshReagents->Success OptimizeTempTime->Success ScreenSolvents->Success OptimizeCatalyst->Success ModifyConditions->Success

Caption: A systematic workflow for troubleshooting low pyrimidinone yields.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Juniper Publishers. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity.
  • Benchchem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
  • Reddit. (2024). How to minimize side products of this reaction.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • PMC. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
  • ResearchGate. (n.d.). Scheme 27: Two proposed mechanisms for pyrimidinone synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.
  • (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • PubMed. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry.
  • ResearchGate. (2019). Synthesis of New Pyrimidinone Derivatives and Their Respective Biological Activity Assessment.
  • (n.d.). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • How to Publish Research Paper. (n.d.). Green Chemistry and Biginelli Reaction.
  • Benchchem. (n.d.). methods for monitoring the progress of pyrimidine reactions.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • SCIRP. (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
  • ACS Publications. (2016). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor.
  • Illinois Chemistry. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS.
  • (n.d.). 10. Pyrimidines.
  • PMC. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • chem.iitb.ac.in. (2020). Protecting Groups.
  • ResearchGate. (n.d.). Strategies for the synthesis of pyrido-pyrimidinone and their derivatives.
  • Analytical Chemistry. (n.d.). Chromatography of Pyrimidine Reduction Products.
  • Reddit. (2022). The synthesis of Pyrimidinone or pyrimidine derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • (n.d.). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives.
  • ResearchGate. (2013). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition.
  • Google Patents. (n.d.). Process for the preparation of pyrimidine derivatives.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Protecting group.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load &amp; Conditions for Amination of Pyrimidin-4-ones

Welcome to the Technical Support Center for heterocyclic amination. The conversion of pyrimidin-4-ones (and their fused derivatives, such as pyrido[1,2-a]pyrimidin-4-ones) into 4-aminopyrimidines is a critical transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic amination. The conversion of pyrimidin-4-ones (and their fused derivatives, such as pyrido[1,2-a]pyrimidin-4-ones) into 4-aminopyrimidines is a critical transformation in medicinal chemistry and drug discovery[1][2].

Because the pyrimidin-4-one core exists predominantly in its stable lactam tautomer, direct nucleophilic aromatic substitution ( SN​Ar ) with amines is generally unfeasible without prior activation. Researchers typically employ one of two strategies: (1) Direct one-pot amination using phosphonium coupling reagents (e.g., PyBOP), or (2) A two-step sequence involving halogenation (usually to a 4-chloropyrimidine) followed by Palladium-catalyzed Buchwald-Hartwig cross-coupling[2][3][4].

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you optimize catalyst loading and maximize yields.

Amination Workflow Diagram

G start Pyrimidin-4-one (Lactam Tautomer) pybop_act PyBOP / DBU Activation (Phosphonium Intermediate) start->pybop_act Direct S_N Ar chlorination Chlorination (POCl3) (4-Chloropyrimidine) start->chlorination Two-Step direct_amine Nucleophilic Substitution (Amine Addition) pybop_act->direct_amine product 4-Aminopyrimidine Target Product direct_amine->product pd_cat Pd Precatalyst + Ligand (Oxidative Addition) chlorination->pd_cat bw_amine Buchwald-Hartwig Cross-Coupling pd_cat->bw_amine bw_amine->product

Reaction pathways for amination of pyrimidin-4-ones: Direct PyBOP activation vs. Pd-catalysis.

Frequently Asked Questions & Troubleshooting

Q1: How do I choose between direct PyBOP-mediated amination and Pd-catalyzed Buchwald-Hartwig coupling for my substrate? A: The choice depends on the nucleophilicity of your amine and the scalability of your reaction.

  • PyBOP/DBU Activation: This is excellent for direct C-OH activation, bypassing the need for a harsh, discrete chlorination step using POCl3​ [1][4]. It works best with primary and secondary alkyl amines. However, PyBOP generates hexamethylphosphoramide (HMPA) related byproducts, which can complicate purification at larger scales.

  • Pd-Catalyzed Coupling: If your substrate is highly sterically hindered, or if your amine is a poor nucleophile (e.g., anilines, electron-deficient amines), pre-activation to the 4-chloropyrimidine followed by Pd-catalyzed amination is much more robust[2]. It is also the preferred method for process-scale chemistry due to the availability of highly efficient ligands.

Q2: I am scaling up a Buchwald-Hartwig amination of a 4-chloropyrimidine. How can I optimize and reduce the palladium catalyst loading from the standard 5 mol%? A: Standard exploratory chemistry often relies on 5 mol% Pd loading, but this is economically and environmentally unviable for scale-up, often leading to unacceptable heavy metal contamination in the final API[5]. To reduce loading to the ppm level (e.g., 0.05 - 0.5 mol%):

  • Switch to bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, or t -BuXPhos). These ligands facilitate rapid oxidative addition and, crucially, their steric bulk accelerates reductive elimination while preventing the formation of inactive, multi-metallic "Pd black" aggregates[2][6].

  • Use a pre-formed precatalyst (e.g., Palladacycles or π -allyl complexes) rather than generating the active Pd(0) species in situ from Pd2​(dba)3​ . Precatalysts ensure a 1:1 Pd-to-ligand ratio and prevent the sequestering of Pd by dba ligands[7].

Q3: My PyBOP-mediated direct amination is stalling at 50% conversion. What is the mechanistic cause and how do I fix it? A: The reaction proceeds via a highly electrophilic benzotriazol-1-yloxytris(dimethylamino)phosphonium intermediate[4]. Stalling usually occurs for two reasons:

  • Insufficient Base: The initial step requires deprotonation of the pyrimidin-4-one to its enolate/phenoxide-like form to attack the PyBOP reagent. Ensure you are using at least 2.0 to 3.0 equivalents of a strong, non-nucleophilic base like DBU[8].

  • Adventitious Water: Water will rapidly attack the activated phosphonium intermediate, hydrolyzing it back to the starting pyrimidin-4-one[9]. Ensure your solvents (DMF or MeCN) are strictly anhydrous and the reaction is run under an inert atmosphere (Argon/Nitrogen).

Q4: I observe significant dehalogenation (reduction) of my 4-chloropyrimidine during the Pd-catalyzed amination. How do I prevent this? A: Dehalogenation occurs via β -hydride elimination from the amine or solvent, followed by reductive elimination of the Pd-hydride species. To suppress this:

  • Avoid using secondary amines with highly accessible β -hydrogens if possible, or switch to a ligand with a larger bite angle (like Xantphos) or a highly sterically demanding biarylphosphine that forces rapid reductive elimination of the C-N bond before β -hydride elimination can occur[6].

  • Ensure your base is completely dry; moisture can lead to the formation of Pd-hydride species.

Quantitative Comparison of Amination Strategies

The table below summarizes typical parameters and expected outcomes for the two primary amination pathways, aiding in rapid condition selection.

ParameterDirect PyBOP AminationPd-Catalyzed Buchwald-Hartwig
Starting Material Pyrimidin-4-one4-Chloropyrimidine
Activating Agent PyBOP (1.2 - 1.5 eq)None (Pre-activated via POCl3​ )
Catalyst / Ligand None Pd(OAc)2​ or Precatalyst / Biarylphosphine
Catalyst Loading N/A0.05 mol% – 2.0 mol% (500 - 20,000 ppm)
Base DBU or DIPEA (2.0 - 4.0 eq) NaOtBu , Cs2​CO3​ , or LHMDS (1.5 - 2.0 eq)
Typical Solvents DMF, MeCN, DCM (Anhydrous)Toluene, 1,4-Dioxane, t-Amyl Alcohol
Temperature 25 °C – 60 °C60 °C – 110 °C
Best For Alkyl amines, rapid library synthesisAnilines, sterically hindered amines, scale-up
Standardized Experimental Protocols
Protocol A: Direct One-Pot Amination of Pyrimidin-4-ones using PyBOP

Mechanistic rationale: PyBOP reacts with the tautomeric enol form of the pyrimidinone to create a highly reactive leaving group, allowing immediate SN​Ar by the incoming amine[1][4].

  • Preparation: In an oven-dried flask under Argon, dissolve the pyrimidin-4-one (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DBU (3.0 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete deprotonation.

  • Coupling Reagent: Add PyBOP (1.3 equiv) in one portion. The solution typically darkens. Stir for 15-30 minutes to allow the formation of the phosphonium intermediate.

    • Self-Validation Check: Quench a 5 μL aliquot in water/MeCN and analyze via LC-MS. You should observe the mass of the benzotriazole adduct or the activated intermediate, with complete consumption of the starting material mass.

  • Amination: Add the desired amine (1.5 equiv). If the amine is a hydrochloride salt, add an additional 1.5 equiv of DBU.

  • Completion: Stir at 25 °C to 60 °C (depending on amine nucleophilicity) for 2-12 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute with EtOAc and wash extensively with water (3x) and brine to remove DMF, HMPA byproducts, and excess DBU. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Low-Loading Pd-Catalyzed Amination of 4-Chloropyrimidines

Mechanistic rationale: Utilizing a pre-formed Pd(II) precatalyst prevents the formation of inactive Pd aggregates, allowing the catalyst loading to be dropped to ppm levels while maintaining high turnover frequencies (TOF)[5][7].

  • Preparation: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 4-chloropyrimidine (1.0 equiv), the amine (1.2 equiv), and Cs2​CO3​ (1.5 equiv).

  • Catalyst Addition: Add the selected Pd-precatalyst (e.g., BrettPhos Pd G3) at 0.5 mol% (5000 ppm) loading.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with Argon (repeat 3 times). Critical Step: Oxygen will rapidly oxidize the electron-rich phosphine ligand, killing the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane or Toluene to achieve a 0.2 M to 0.5 M concentration.

  • Reaction: Heat the mixture to 80 °C – 100 °C in a pre-heated oil bath or heating block for 2-6 hours.

    • Self-Validation Check: The reaction mixture should remain a homogeneous yellow/orange or light red solution. If the solution turns completely black and precipitates form, "Pd black" has crashed out, indicating catalyst deactivation (likely due to oxygen ingress or poor ligand-to-metal ratio).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and residual palladium. Concentrate the filtrate and purify via flash chromatography.

References
  • Wan, Z. K., Wacharasindhu, S., Binnun, E., & Mansour, T. S. "An efficient direct amination of cyclic amides and cyclic ureas." Organic Letters, 2006. 3

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. 2

  • Rosales, A. R., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." National Institutes of Health (NIH), 2018. 5

  • "Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein." ACS Medicinal Chemistry Letters (via NIH), 2024. 1

Sources

Troubleshooting

Resolving regioisomer mixtures in substituted pyrimidinone synthesis

Technical Support Center: Synthesis of Substituted Pyrimidinones Welcome to the technical support center for resolving challenges in substituted pyrimidinone synthesis. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted Pyrimidinones

Welcome to the technical support center for resolving challenges in substituted pyrimidinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex issue of regioisomerism. Here, we move beyond simple protocols to explain the underlying chemical principles that govern regioselectivity and provide actionable strategies for controlling, separating, and characterizing these challenging product mixtures.

The Challenge: Understanding Regioisomer Formation

Substituted pyrimidinones are a cornerstone of medicinal chemistry, appearing in drugs ranging from calcium channel blockers to antiviral agents.[1] However, their synthesis is often complicated by the formation of regioisomers, particularly when using unsymmetrical starting materials. For instance, the reaction of an unsymmetrical β-dicarbonyl compound with a urea or thiourea can lead to two distinct pyrimidinone products, differing in the position of substitution on the pyrimidine ring (e.g., N1 vs. N3 substitution).

The formation of these isomers is not random; it is dictated by the reaction mechanism. In the widely used Biginelli reaction, for example, the initial condensation can occur between the urea and either of the two carbonyl groups of the dicarbonyl compound.[1][2] The pathway that is favored depends on a delicate balance of steric hindrance, electronic effects, and reaction conditions. The currently accepted mechanism, proposed by Kappe, involves the formation of an N-acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester.[3] The regiochemical outcome is determined by which carbonyl group of the dicarbonyl component is more susceptible to initial attack and which nitrogen of the urea is more nucleophilic during the final cyclization step.

Mechanism: Competing Pathways in Pyrimidinone Formation

The following diagram illustrates the two competing mechanistic pathways that can lead to the formation of regioisomeric pyrimidinone products from an unsymmetrical 1,3-dicarbonyl compound.

G cluster_start Starting Materials SMs Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R2) + Urea Int_A Intermediate A (Attack at C=O next to R1) SMs->Int_A  Condensation Int_B Intermediate B (Attack at C=O next to R2) SMs->Int_B  Condensation Cycl_A Cyclization A Int_A->Cycl_A  Intramolecular  Addition Prod_A Regioisomer 1 Cycl_A->Prod_A  Dehydration Cycl_B Cyclization B Int_B->Cycl_B  Intramolecular  Addition Prod_B Regioisomer 2 Cycl_B->Prod_B  Dehydration

Caption: Competing reaction pathways leading to regioisomers.

Troubleshooting Guide: Controlling & Resolving Regioisomers

This section is formatted as a series of questions that our application scientists frequently encounter. We provide not just a solution, but the reasoning behind it, to empower you to adapt these strategies to your specific system.

Part A: Pre-Synthesis Strategies - How can I control the reaction to favor one regioisomer?

Q1: My reaction with an unsymmetrical β-ketoester gives a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving regioselectivity starts with understanding the electronic and steric profiles of your substrates and reaction conditions.

  • Substrate Control: The inherent properties of your β-dicarbonyl compound are the primary determinant.

    • Electronic Effects: A more electrophilic carbonyl group will react preferentially with the urea. For example, in a 1,3-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl. Attaching electron-withdrawing groups near one carbonyl will enhance its reactivity.

    • Steric Hindrance: A sterically hindered carbonyl group will be less accessible for nucleophilic attack. Increasing the bulk of the R-group adjacent to one carbonyl can effectively block that reaction pathway.

  • Reaction Conditions:

    • Catalyst Choice: The type of acid catalyst can significantly influence the outcome. Brønsted acids and Lewis acids can stabilize different intermediates to varying degrees.[1] For instance, a Lewis acid like Yb(OTf)₃ might coordinate preferentially to one carbonyl oxygen, activating it for attack.[2] It is crucial to screen a panel of both Brønsted (e.g., p-TsOH, HCl) and Lewis acids (e.g., InBr₃, ZnCl₂, LaCl₃) to find the optimal catalyst for your specific substrate combination.[4][5]

    • Temperature: Lower reaction temperatures often favor the thermodynamically more stable product, which may correspond to a single regioisomer. Conversely, higher temperatures can overcome the activation energy barrier for both pathways, leading to mixtures. A systematic temperature screen from room temperature up to the reflux temperature of your solvent is recommended.

    • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) to polar protic (e.g., ethanol).

  • Protecting Groups & Pre-formation:

    • If direct control is not achievable, consider a multi-step approach. You can pre-form an enamine or a related intermediate from the β-dicarbonyl, which can then react with an activated urea derivative in a more controlled manner.[3] Alternatively, a protecting group strategy can be employed to temporarily block one of the reactive sites.

Part B: Post-Synthesis Strategies - I have a mixture. How do I separate the regioisomers?

Q2: My regioisomers are inseparable on a standard silica gel column. What are my next steps?

Answer: When isomers have very similar polarities, standard chromatography can be ineffective. Here are several advanced and alternative techniques to try.

  • Optimize Normal-Phase Chromatography:

    • Solvent System Screening: Do not give up on silica gel immediately. A thorough screen of solvent systems is essential. Since pyrimidinones contain basic nitrogen atoms, peak tailing can be an issue.[6]

      • Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonia in the mobile phase to neutralize acidic sites on the silica gel, which often results in sharper peaks and improved separation.[6]

      • Add an Acidic Modifier: In some cases, adding a small amount of acetic or formic acid can protonate the isomers differently, altering their polarity and improving separation.[7]

    • Try Different Adsorbents: If silica fails, consider alumina (basic or neutral) or specialty phases like amino- or cyano-bonded silica.

  • Reverse-Phase Chromatography (HPLC/Flash):

    • Reverse-phase (e.g., C18) chromatography separates compounds based on hydrophobicity rather than polarity. Subtle differences in the shape and lipophilicity of your regioisomers, which are not differentiated in normal-phase, may be resolved. This is often the most powerful technique for difficult-to-separate isomers.[7]

  • Crystallization:

    • Fractional Crystallization: This classic technique can be highly effective if the regioisomers have different solubilities in a particular solvent. It requires systematically testing a wide range of solvents and solvent mixtures. Even if one isomer does not crystallize out cleanly, it will often enrich the mother liquor in the other isomer, making subsequent chromatographic purification easier.

    • Derivative Formation: Consider forming a salt or a co-crystal. Reacting the mixture with a chiral acid or a specific co-former might lead to diastereomeric salts or co-crystals with significantly different crystallization properties.

Technique Principle When to Use Key Optimization Parameters
Normal-Phase Column Polarity (Adsorption)First-line approach for most mixtures.Solvent system (Hex/EtOAc, DCM/MeOH), basic/acidic additives (TEA, AcOH).[6][7]
Reverse-Phase HPLC HydrophobicityWhen normal-phase fails; isomers have very similar polarity but different shapes/lipophilicity.[7]Solvent system (MeCN/H₂O, MeOH/H₂O), buffer/pH.
Preparative TLC Polarity (Adsorption)Small scale separations (<100 mg) when a good solvent system is found but column is difficult.Multiple developments can gradually improve separation.[6]
Fractional Crystallization Differential SolubilityWhen isomers have different crystal packing energies or solubilities.Solvent choice, temperature, cooling rate.
Hydrophilic Interaction Chromatography (HILIC) Partitioning into a water-rich layer on the stationary phase.For polar compounds that are poorly retained in reverse-phase.[8]Acetonitrile percentage, buffer concentration, pH.[8]
Part C: Analytical Characterization - How do I know which isomer is which?

Q3: I have successfully separated my two products. How do I definitively assign the structure of each regioisomer?

Answer: Unambiguous structural assignment is critical. A combination of spectroscopic techniques is required, with NMR being the most powerful tool.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D ¹H and ¹³C NMR: The chemical shifts of protons and carbons near the substitution site will be different. For example, in an N1-substituted pyrimidinone, the chemical shift of the proton at the C6 position will be different from that in the N3-substituted isomer.

    • 2D NMR (COSY, HSQC, HMBC): These techniques are essential for definitive proof.[9][11]

      • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. For an N1-substituted isomer, you would expect to see a ³J-correlation from the protons on the N1-substituent to the C2 and C6 carbons of the pyrimidinone ring. For an N3-substituted isomer, the correlation would be to the C2 and C4 carbons.[12]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close to each other in space. An NOE between the protons of the N-substituent and a proton on the pyrimidine ring (e.g., H-6 for N1-substitution) can provide conclusive evidence.[12]

Spectroscopic Feature N1-Substituted Isomer N3-Substituted Isomer Rationale
¹H Chemical Shift H-6 proton is typically influenced by the N1 substituent.H-4 and H-5 protons are typically influenced by the N3 substituent.Anisotropy and electronic effects of the substituent.
HMBC Correlation Protons on N1-substituent show correlations to C2 and C6.[12]Protons on N3-substituent show correlations to C2 and C4.[12]Reveals 2- and 3-bond C-H connectivity.
NOESY Correlation Protons on N1-substituent may show a through-space correlation to H-6.[12]Protons on N3-substituent may show a through-space correlation to H-4.Proximity in 3D space.
  • Mass Spectrometry (MS): While MS will give the same molecular weight for both isomers, the fragmentation pattern in MS/MS experiments can sometimes differ, providing clues to the structure.

  • X-Ray Crystallography: If you can grow a suitable crystal of one of the isomers, this technique provides the absolute, unambiguous structure.

Workflow: From Reaction Mixture to Pure Isomer

This workflow diagram outlines the logical steps a researcher should take when faced with a potential regioisomeric mixture.

G cluster_purification Purification Strategy start Crude Reaction Mixture analysis Initial Analysis (LCMS, ¹H NMR) start->analysis decision Mixture of Isomers? analysis->decision col_chrom Attempt Column Chromatography (Silica, various eluents, additives) decision->col_chrom Yes pure_iso Isolated Isomers decision->pure_iso No (Single Product) cryst Attempt Fractional Crystallization col_chrom->cryst Failure col_chrom->pure_iso Success hplc Preparative HPLC (Normal or Reverse Phase) cryst->hplc Failure cryst->pure_iso Success hplc->pure_iso Success characterization Structural Elucidation (1D/2D NMR, X-Ray) pure_iso->characterization final Pure, Characterized Regioisomers characterization->final

Caption: Decision workflow for resolving regioisomer mixtures.

Frequently Asked Questions (FAQs)

Q: Is it possible to synthesize only the N1-substituted pyrimidinone? A: While achieving 100% selectivity is rare, it is possible to heavily favor the N1 isomer. This often requires a specific synthetic route rather than a one-pot cyclocondensation. For example, methods have been developed for the synthesis of N1-substituted orotic acid derivatives that avoid the regioselectivity issues of direct alkylation.[13]

Q: My isomers co-elute on TLC in every solvent system I've tried. Is separation hopeless? A: Not at all. Co-elution on TLC is common for regioisomers. This is a strong indicator that you should move to a different separation technique. Reverse-phase HPLC is the most likely method to succeed in this scenario, as it separates based on a different principle (hydrophobicity) than the polarity-based separation of silica TLC.[7][8]

Q: Can microwave-assisted synthesis help improve regioselectivity? A: Yes, microwave irradiation can sometimes enhance regioselectivity. The rapid and uniform heating can favor one reaction pathway over another, often leading to cleaner products and shorter reaction times. Some microwave-assisted methods have been specifically developed for the direct and chemoselective synthesis of N-3-substituted pyrimidinones.[14]

Q: Are there any "directing groups" I can use to force the reaction to a specific nitrogen? A: Yes, this is a common strategy in heterocyclic chemistry. By installing a removable directing group on one of the urea nitrogens, you can block its reactivity. After the cyclization reaction, the directing group is removed to yield the desired regioisomer. This approach adds steps but provides excellent control. Similarly, directing groups on the pyridine ring have been used to achieve regioselective C-H functionalization.[15][16]

References

  • Wikipedia. Biginelli reaction. Available from: [Link]

  • AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). Available from: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]

  • McNally Group, Colorado State University. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available from: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones. Available from: [Link]

  • Bentham Science. Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Available from: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Available from: [Link]

  • Woerly, E. The Biginelli Reaction: Development and Applications. (2008). University of Illinois Urbana-Champaign. Available from: [Link]

  • ResearchGate. Synthesis of substituted uracil derivatives at N1 and N3 positions. Available from: [Link]

  • Organic Chemistry Portal. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Available from: [Link]

  • Wu, W. et al. Convenient synthesis of N1-substituted orotic acid derivatives. (2002). Tetrahedron Letters. Available from: [Link]

  • Laudeman, C. P. et al. A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). ACS Omega. Available from: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. (2025). Available from: [Link]

  • ChemInform. Direct Chemoselective Synthesis of N-3-Substituted Pyrimidinones in a Microwave-Assisted Method. (2015). Available from: [Link]

  • Reddit. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021). Available from: [Link]

  • Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Available from: [Link]

  • Shimizu, T. et al. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice. (2005). Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Reddit. Separating Regioisomers using Preparative TLC. (2025). Available from: [Link]

  • Marrubini, G. et al. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. (2010). Journal of Separation Science. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of 2-(p-tolylamino)pyrimidin-4(3H)-one Formulations

Welcome to the Advanced Formulation Support Center. As drug development professionals, you know that small-molecule kinase inhibitors and their intermediates often present complex stability challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As drug development professionals, you know that small-molecule kinase inhibitors and their intermediates often present complex stability challenges. The compound 2-(p-tolylamino)pyrimidin-4(3H)-one features an aminopyrimidine core subject to lactam-lactim tautomerization. Under thermal stress, this structural flexibility, combined with the electron-rich p-tolyl group and pyrimidine nitrogens, creates specific vulnerabilities.

Thermal instability in these formulations rarely stems from a single pathway; it is a synergistic failure of polymer miscibility, excipient purity, and environmental moisture[1]. This guide provides field-proven, mechanistic troubleshooting to help you stabilize your formulations.

Part 1: Core Mechanisms of Thermal Degradation

To stabilize a formulation, we must first understand the causality of its degradation. For 2-(p-tolylamino)pyrimidin-4(3H)-one, thermal stress accelerates three primary failure modes:

  • Oxidative Degradation (Chemical): Polymeric excipients like Polyethylene Glycol (PEG) and Povidone (PVP) undergo autooxidation, generating hydroperoxides. Under thermal stress, these peroxides facilitate a nucleophilic attack on the pyrimidine nitrogens (forming N-oxides) or autooxidize the p-tolyl methyl group[2].

  • Amorphous-to-Crystalline Transition (Physical): If formulated as an Amorphous Solid Dispersion (ASD), the system exists in a high-energy, thermodynamically unstable state. Heat combined with moisture plasticizes the polymer matrix, depressing the glass transition temperature ( Tg​ ). Once the storage temperature exceeds the plasticized Tg​ , the API gains enough molecular mobility to overcome the activation energy barrier and nucleate[3].

  • Hydrolytic Cleavage (Chemical): Prolonged exposure to heat and high humidity can drive the hydrolysis of the exocyclic amine or the lactam ring.

G API 2-(p-tolylamino)pyrimidin-4(3H)-one Stress Thermal Stress (>60°C / 75% RH) API->Stress Ox N-Oxidation / Hydroxylation (Chemical Degradation) Stress->Ox Excipient Peroxides Cryst Amorphous Phase Separation (Physical Degradation) Stress->Cryst Tg Depression via Moisture Hydro Lactam Hydrolysis (Chemical Degradation) Stress->Hydro High Humidity + Heat

Fig 1: Primary thermal and physical degradation pathways of the aminopyrimidine core.

Part 2: Formulation Troubleshooting & FAQs

Q1: Why does our amorphous solid dispersion (ASD) of 2-(p-tolylamino)pyrimidin-4(3H)-one crystallize rapidly during 40°C/75% RH stability testing? Expert Insight: This is a classic case of Tg​ depression. The pyrimidin-4-one core readily forms intermolecular hydrogen bonds. If you are using a highly hygroscopic polymer like PVP-K30, moisture acts as a plasticizer, drastically increasing the free volume of the matrix. Solution: Switch to a high- Tg​ , less hygroscopic enteric polymer like HPMCAS (Hydroxypropyl methylcellulose acetate succinate). The bulky acetate and succinate groups provide steric hindrance against API nucleation, while its hydrophobic nature limits moisture ingress, maintaining a high Tg​ even under thermal stress[3].

Q2: We observe a +16 Da mass shift in our LC-MS data after 60°C thermal stress in our PEG-based formulations. What is the mechanism, and how do we stop it? Expert Insight: The +16 Da shift indicates N-oxidation or hydroxylation. PEG and Povidone contain trace transition metals that catalyze the homolytic cleavage of O-O bonds, forming reactive peroxides. At 60°C, the lone pairs on the pyrimidine nitrogens are highly susceptible to electrophilic attack by these peroxides[2]. Solution: Implement peroxide-free excipient grades. Additionally, incorporate a chain-breaking antioxidant (e.g., 0.1% w/w Butylated Hydroxytoluene - BHT) and a metal chelator (e.g., EDTA) into the formulation to quench Fenton-like degradation pathways.

Q3: The bulk API powder itself shows thermal instability before we even formulate it. How can we improve its intrinsic stability? Expert Insight: The free base of aminopyrimidines can be thermally labile due to conformational flexibility and suboptimal crystal packing. Solution: Utilize crystal engineering. Co-crystallization of aminopyrimidines with co-formers like boric acid or dicarboxylic acids enforces a rigid, hydrogen-bonded 2D/3D network. This locks the molecular conformation, significantly elevating the melting point and the onset of thermal decomposition[4].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, your formulation development must be self-validating. Below is a rigorous workflow for generating and validating a thermally stable ASD.

Protocol: Preparation and Validation of a Thermally Stable HPMCAS ASD

Step 1: Solution Preparation (API-Polymer Integration)

  • Weigh 2-(p-tolylamino)pyrimidin-4(3H)-one and HPMCAS-H grade at a 1:3 (w/w) ratio.

  • Dissolve the mixture in a 9:1 (v/v) Dichloromethane/Methanol solvent system. Causality: This specific solvent ratio ensures complete solvation of both the hydrophobic API and the polymer, fully disrupting pre-existing API-API hydrogen bonds.

Step 2: Spray Drying

  • Set the spray dryer inlet temperature to 75°C and the outlet temperature to ~45°C.

  • Atomize the solution using a two-fluid nozzle. Causality: Rapid solvent evaporation kinetically traps the API in the polymer matrix before it has the thermodynamic opportunity to nucleate.

Step 3: Secondary Drying

  • Transfer the spray-dried dispersion to a vacuum oven.

  • Dry at 40°C under deep vacuum (-0.9 bar) for 24 hours to remove residual DCM/MeOH. Causality: Residual solvents act as potent plasticizers; removing them is critical to preserving the Tg​ .

Step 4: Orthogonal Stability-Indicating Assay

  • Subject the ASD to 40°C/75% RH and 60°C/ambient conditions for 4 weeks.

  • Analyze via PXRD (Powder X-Ray Diffraction) to confirm the absence of Bragg peaks (verifying the amorphous state).

  • Analyze via HPLC-MS to quantify any +16 Da degradants. High-resolution LC-MS coupled with diode-array UV detection is critical to differentiate co-eluting species and confirm degradation pathways[1].

Workflow Step1 Polymer Selection (HPMCAS) Step2 Spray Drying (DCM/MeOH) Step1->Step2 Step3 Vacuum Drying (Remove Solvent) Step2->Step3 Step4 Accelerated Stability Testing Step3->Step4 Step5 Orthogonal QC (LC-MS, PXRD) Step4->Step5

Fig 2: Self-validating workflow for formulating and testing thermally stable ASDs.

Part 4: Quantitative Data Summary

The table below summarizes the expected thermal stability outcomes based on excipient selection and formulation strategy.

Formulation TypeExcipient / Polymer Tg​ / Tm​ (°C)Excipient Peroxide Level4-Week Degradation (60°C)Post-Stress Physical State
Neat API None Tm​ : 185°C0 ppm0.5%Crystalline
ASD-1 (Standard) PVP-K30 Tg​ : 65°C (drops to 30°C at 75% RH)> 50 ppm4.2% (N-oxide formation)Phase Separated (Crystalline)
ASD-2 (Optimized) HPMCAS-H Tg​ : 115°C (stable)< 5 ppm0.2%Intact Amorphous
Co-crystal Boric Acid Tm​ : 240°C0 ppm< 0.1%Crystalline Network

References

  • CHAPTER 3: Oxidative Degradation - Books. Royal Society of Chemistry.
  • A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib. AKJournals.
  • Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. MDPI.
  • Slurry Conversion: A General Method for Formulating Amorphous Solid Dispersions and Fully Integrating Drug and Polymer Components. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Trace Metal Remediation for 2-(p-tolylamino)pyrimidin-4(3H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help process chemists, researchers, and drug development professionals navigate the complex challenge of trace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help process chemists, researchers, and drug development professionals navigate the complex challenge of trace metal impurity removal.

The molecule 2-(p-tolylamino)pyrimidin-4(3H)-one is a highly functionalized intermediate, typically synthesized via palladium-catalyzed Buchwald-Hartwig cross-coupling. While the chemistry is robust, the product's structural motif acts as a potent multidentate chelator, making the removal of residual palladium (Pd) or copper (Cu) exceptionally difficult. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to achieve regulatory compliance without sacrificing product yield.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does Palladium (Pd) stick so stubbornly to 2-(p-tolylamino)pyrimidin-4(3H)-one? A: The difficulty in metal remediation is directly caused by the thermodynamic stability of the API-metal complex. This molecule exhibits lactam-lactim tautomerism (pyrimidin-4(3H)-one 4-hydroxypyrimidine). The adjacent exocyclic secondary amine (the p-tolylamino group) and the endocyclic pyrimidine nitrogen form a perfect bidentate ligand pocket for soft transition metals like Pd(II). The binding constant ( Keq​ ) of this specific API-Pd complex severely outcompetes standard aqueous washing methods (e.g., EDTA or NH4​Cl washes), causing the metal to partition into the organic phase alongside your product.

Q2: What are the regulatory targets for residual metals in this intermediate? A: Metal limits are strictly governed by the [8]. Palladium is classified as a Class 2B element (or Class 2A depending on the specific catalyst formulation and route). For an oral drug product, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day . To ensure the final Active Pharmaceutical Ingredient (API) comfortably passes these thresholds, process chemists typically must reduce Pd levels in this intermediate to < 10 ppm .

Q3: How do I choose between functionalized silica scavengers, activated carbon, and crystallization? A: Hierarchy of purification is dictated by specificity:

  • Activated Carbon: Inexpensive but non-specific. It relies on non-covalent adsorption, which frequently leads to unacceptable API loss (15-30%) due to the aromaticity of the p-tolyl group.

  • Crystallization: Relies on the metal remaining soluble in the mother liquor. This fails for 2-(p-tolylamino)pyrimidin-4(3H)-one because the API-Pd complex often co-crystallizes with the pure API.

  • Functionalized Silica Scavengers: The industry gold standard. Scavengers bearing thiol (-SH) or dimercaptotriazine (DMT) groups possess a higher affinity for soft metals than the pyrimidinone motif, forcing a ligand exchange that traps the metal on the solid support, as detailed in recent [1].

Part 2: Visualizing the Remediation Logic

To successfully clear trace metals, you must follow a systematic workflow that physically disrupts the API-metal bond and isolates the contaminant.

Workflow Start Crude 2-(p-tolylamino)pyrimidin-4(3H)-one (High Pd/Cu) Analyze ICP-MS Analysis Quantify Metal Load Start->Analyze Screen Scavenger Screening (Thiol, DMT, Amine) Analyze->Screen Optimize Optimize Conditions (Temp, Time, Solvent) Screen->Optimize Filter Filtration & Washing Optimize->Filter Final Purified API Intermediate (< 10 ppm Metal) Filter->Final

Fig 1. Systematic workflow for trace metal remediation in pharmaceutical intermediates.

Mechanism Complex API-Pd Complex (Strong Chelation) Solvent Solvent Switch / pH Adjust (Weaken API-Pd Bond) Complex->Solvent Scavenger Add Silica-Thiol Scavenger (K_bind > API) Solvent->Scavenger Exchange Ligand Exchange (Pd transfers to Silica) Scavenger->Exchange Separation Solid-Liquid Separation Exchange->Separation

Fig 2. Mechanistic pathway of API-metal complex disruption and scavenger binding.

Part 3: Troubleshooting Guides & Experimental Workflows

Issue 1: High residual Pd (>500 ppm) remains after standard aqueous workup.

Root Cause: The API-Pd complex is highly lipophilic and neutral, meaning it remains entirely in the organic phase during aqueous extractions. Solution: Implement a solid-supported metal scavenger treatment using a highly functionalized sulfur-based silica scavenger. Sulfur is a "soft" donor atom that forms highly stable covalent bonds with "soft" transition metals like Pd(0) and Pd(II), outcompeting the nitrogen/oxygen donors of the API.

Quantitative Scavenger Screening Data: The following table summarizes the expected performance of various scavengers when applied to 2-(p-tolylamino)pyrimidin-4(3H)-one.

Scavenger TypeFunctional GroupLoading (w/w%)Temp (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)API Recovery (%)
Activated CarbonN/A20%254120045082%
Silica-Amine-NH210%504120018095%
Silica-Thiol-SH10%5041200898%
Silica-DMTDimercaptotriazine10%5041200< 597%
Protocol: Step-by-Step Silica-Thiol Scavenging Workflow

This protocol is self-validating; if the final Pd count exceeds 10 ppm, the thermodynamic exchange was not completed, indicating a failure in Step 1 or Step 3.

  • Solvent Selection & Dissolution: Dissolve the crude 2-(p-tolylamino)pyrimidin-4(3H)-one in a polar aprotic solvent (e.g., DMF, THF, or NMP) at 10 volumes (v/w).

    • Causality: Polar solvents disrupt intermolecular hydrogen bonding and slightly weaken the API-Pd coordination sphere, allowing the solid scavenger access to the metal center.

  • Scavenger Addition: Add 10% w/w of Silica-Thiol or Silica-DMT resin to the reactor.

  • Agitation & Thermal Activation: Heat the suspension to 50°C–60°C and agitate for 4 to 12 hours.

    • Causality: Ligand exchange is an endothermic process. Elevated temperatures provide the activation energy ( Ea​ ) required to break the thermodynamically stable API-Pd bond and facilitate the transfer of the metal onto the silica support.

  • Filtration: Filter the mixture hot through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with 2 volumes of hot reaction solvent.

  • Isolation: Concentrate the filtrate under vacuum and precipitate the purified API by adding an anti-solvent (e.g., Water or Heptane). Verify metal clearance via ICP-MS.

Issue 2: Scavenger treatment removes the metal but results in >15% product loss.

Root Cause: The product is not being destroyed; it is being physically trapped in the silica pores or strongly adsorbed via hydrogen bonding to the unfunctionalized silanol (-SiOH) groups on the silica backbone. The pyrimidinone oxygen is a strong hydrogen-bond acceptor. Solution: Add a competitive hydrogen-bond disruptor to the solvent matrix to outcompete the API for silanol binding sites, a technique validated in [2].

Protocol: Yield Recovery Optimization
  • Modifier Addition: Add 2-5% (v/v) of Methanol (MeOH) or a catalytic amount of Acetic Acid to the scavenging solvent mixture prior to heating.

    • Causality: The hydroxyl group of methanol aggressively competes for the unfunctionalized silanol binding sites on the silica matrix, preventing the pyrimidinone oxygen from anchoring to the solid support and keeping the API in solution.

  • Optimized Cake Washing: Do not wash the filter cake with the primary reaction solvent alone. Instead, ensure the scavenger cake is washed with a highly polar, protic solvent mixture (e.g., 5-10% MeOH in Dichloromethane or THF) to elute any residual API trapped in the interstitial spaces of the silica.

Part 4: References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications).[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development (ACS Publications).[Link]

  • ICH Q3D Elemental Impurities - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

Optimization

Technical Support Center: Controlling Crystal Polymorphism in 2-(p-tolylamino)pyrimidin-4(3H)-one Production

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and crystallization of 2-(p-tolylamino)pyrimidin-4(3H)-one. Polymorphism, the abi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and crystallization of 2-(p-tolylamino)pyrimidin-4(3H)-one. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical quality attribute that can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability.[1][2][3] Precise control over the polymorphic form is therefore essential for ensuring consistent product quality and therapeutic efficacy.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of controlling the crystal polymorphism of 2-(p-tolylamino)pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is crystal polymorphism and why is it a critical consideration for 2-(p-tolylamino)pyrimidin-4(3H)-one?

A1: Crystal polymorphism is the phenomenon where a single chemical compound, such as 2-(p-tolylamino)pyrimidin-4(3H)-one, can exist in more than one crystalline structure.[2][3] These different forms, known as polymorphs, have the same chemical composition but differ in their three-dimensional arrangement of molecules in the crystal lattice. This variation in crystal packing can lead to significant differences in physical properties, including:

  • Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly impacts the drug's dissolution rate and, consequently, its bioavailability.[1][2]

  • Stability: One polymorph may be more thermodynamically stable than another.[4] Metastable forms can convert to a more stable form over time, which can alter the drug's performance during its shelf life.

  • Mechanical Properties: Properties like tabletability and flowability can be affected by the crystal habit (the external shape of the crystal), which is often linked to the internal polymorphic form.

For these reasons, identifying and consistently producing the desired polymorph of 2-(p-tolylamino)pyrimidin-4(3H)-one is a regulatory requirement and crucial for developing a safe and effective drug product.

Q2: How can I identify the different polymorphic forms of 2-(p-tolylamino)pyrimidin-4(3H)-one?

A2: A combination of analytical techniques is typically employed to characterize and differentiate polymorphs. The most definitive methods include:

  • Powder X-ray Diffraction (PXRD): This is the primary and most powerful technique for identifying polymorphs.[1][5] Each crystalline form produces a unique diffraction pattern, which serves as its "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[5][6] It can distinguish polymorphs based on their different melting points, enthalpies of fusion, and solid-solid phase transitions.

  • Spectroscopic Techniques (FTIR, Raman, Solid-State NMR): These methods can detect differences in the molecular conformation and intermolecular interactions between polymorphs.[7][8]

A comprehensive characterization should ideally involve a combination of these techniques to unambiguously identify and differentiate the polymorphic forms of 2-(p-tolylamino)pyrimidin-4(3H)-one.[9][10]

Q3: What are the key factors that influence the formation of different polymorphs of 2-(p-tolylamino)pyrimidin-4(3H)-one during crystallization?

A3: The formation of a specific polymorph is governed by both thermodynamic and kinetic factors.[11][12] The key experimental parameters that you can control include:

  • Solvent Selection: The choice of solvent is critical as it can influence which polymorph is preferentially nucleated and grown.[13][14] Solvent-solute interactions can stabilize a particular molecular conformation leading to a specific polymorph.

  • Supersaturation: The level of supersaturation is the driving force for crystallization.[12][15] The rate at which supersaturation is generated can dictate which polymorph nucleates first.

  • Temperature and Cooling Rate: Temperature affects solubility and the kinetics of nucleation and growth.[16][17][18] The rate of cooling can have a profound impact on which polymorphic form is obtained. Rapid cooling often favors the formation of metastable forms, while slow cooling tends to yield the more stable polymorph.[19]

  • Agitation: The stirring rate influences mass transfer and can also affect the nucleation rate.

  • Presence of Impurities: Impurities can sometimes inhibit the growth of a particular polymorph or act as a template for the nucleation of another.

By carefully controlling these parameters, you can steer the crystallization process towards the desired polymorphic form of 2-(p-tolylamino)pyrimidin-4(3H)-one.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 2-(p-tolylamino)pyrimidin-4(3H)-one and provides systematic approaches to resolve them.

Issue 1: My PXRD analysis shows a mixture of polymorphs. How can I obtain a pure, single polymorphic form?

  • Question: I have synthesized 2-(p-tolylamino)pyrimidin-4(3H)-one and upon analysis by PXRD, I see peaks corresponding to both Form I (stable) and Form II (metastable). How can I ensure I crystallize only Form I?

  • Answer: Obtaining a mixture of polymorphs is a common challenge and indicates that the crystallization process is not under adequate control. The formation of the metastable Form II alongside the stable Form I suggests that the nucleation and growth of Form II are kinetically favored under your current experimental conditions.

    Potential Causes and Solutions:

    • High Supersaturation: Rapid generation of supersaturation, for instance, through fast cooling or rapid addition of an anti-solvent, can lead to the nucleation of the less stable, metastable form.[12]

      • Solution: Reduce the rate of supersaturation generation. Employ a slower cooling rate or a slower addition rate of the anti-solvent. This will provide the system with more time to equilibrate and favor the nucleation of the thermodynamically stable Form I.

    • Solvent Choice: The solvent you are using may not be optimal for selectively crystallizing Form I.[13][14]

      • Solution: Conduct a solvent screening study. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities. A solvent that has a lower solubility for Form I compared to Form II at a given temperature will likely favor the crystallization of Form I.

    • Seeding: The absence of seed crystals of the desired form can lead to spontaneous nucleation of undesired polymorphs.

      • Solution: Introduce seed crystals of pure Form I into the supersaturated solution. This will provide a template for the growth of the desired polymorph and bypass the kinetic barrier for its nucleation.

    Workflow for Obtaining Pure Form I:

    G start Start: Mixture of Form I & II supersaturation Control Supersaturation start->supersaturation solvent Optimize Solvent supersaturation->solvent seeding Implement Seeding solvent->seeding slurry Perform Slurry Experiment seeding->slurry analysis Analyze by PXRD/DSC slurry->analysis analysis->supersaturation Mixture end_pure Result: Pure Form I analysis->end_pure Pure Form I end_mixture Result: Still a Mixture analysis->end_mixture

    Caption: Decision workflow for isolating a pure polymorph.

Issue 2: I consistently obtain a metastable polymorph (Form II). How can I crystallize the stable form (Form I)?

  • Question: My crystallization protocol for 2-(p-tolylamino)pyrimidin-4(3H)-one always yields the metastable Form II, even with slow cooling. How can I access the thermodynamically stable Form I?

  • Answer: This situation suggests that the energy barrier for the nucleation of the stable Form I is significantly higher than that for the metastable Form II under your current conditions. To obtain Form I, you need to create conditions that either lower this energy barrier or provide enough time and energy for the system to overcome it.

    Potential Causes and Solutions:

    • Kinetic Trapping: The system may be getting "kinetically trapped" in the metastable form.[20]

      • Solution 1: Slurry Conversion. A slurry experiment is an effective method to obtain the most stable polymorph. Suspend a mixture of your material (which is currently Form II) in a solvent in which it has slight solubility. With stirring over time, the metastable Form II will dissolve and the more stable Form I will precipitate out until the entire solid phase has converted to Form I.

      • Solution 2: Elevated Temperature. Crystallizing at a higher temperature can provide the system with more thermal energy to overcome the nucleation barrier for the stable form. This is particularly relevant for enantiotropic systems where the relative stability of polymorphs changes with temperature.

    • Solvent-Mediated Stabilization of the Metastable Form: The solvent might be selectively stabilizing the nuclei of Form II.[13]

      • Solution: As mentioned in the previous issue, a thorough solvent screening is crucial. Try solvents that are structurally different from your current one.

    Experimental Protocol: Slurry Conversion for Form I Crystallization

    • Preparation: Add an excess amount of 2-(p-tolylamino)pyrimidin-4(3H)-one (Form II) to a selected solvent in a sealed vial. The solid should not completely dissolve.

    • Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C or 40°C) for an extended period (24-72 hours).

    • Sampling: Periodically take small samples of the solid, filter, and dry them.

    • Analysis: Analyze the solid samples by PXRD to monitor the conversion from Form II to Form I. The experiment is complete when the PXRD pattern no longer changes and corresponds to pure Form I.

Issue 3: I have successfully crystallized the desired polymorph, but the crystal morphology is not suitable for downstream processing (e.g., filtration, formulation).

  • Question: I have managed to obtain pure Form I of 2-(p-tolylamino)pyrimidin-4(3H)-one, but the crystals are very fine needles, which are difficult to filter and handle. How can I grow larger, more equant crystals?

  • Answer: Crystal habit (morphology) is influenced by the relative growth rates of different crystal faces. Needle-like crystals form when the growth rate in one direction is much faster than in others. To obtain more equant (blocky or prismatic) crystals, you need to modify the conditions to promote more uniform growth rates on all crystal faces.

    Potential Causes and Solutions:

    • High Supersaturation: High levels of supersaturation often lead to rapid growth and can result in needle-like morphologies.

      • Solution: Lower the supersaturation level. This can be achieved by slowing down the cooling rate or the anti-solvent addition rate.

    • Solvent Effects: The solvent can selectively adsorb to certain crystal faces, inhibiting their growth and thus influencing the crystal habit.[21]

      • Solution: Experiment with different solvents or solvent mixtures. Even small amounts of a co-solvent can sometimes dramatically alter the crystal habit.

    • Impurities/Additives: The presence of small amounts of impurities or intentionally added habit-modifying additives can also alter the crystal shape.

      • Solution: While challenging to control for unknown impurities, you can experiment with the addition of small amounts of structurally similar molecules to see if they can act as habit modifiers.

    Data Summary: Impact of Crystallization Parameters on Polymorph and Morphology

ParameterCondition ACondition BCondition C
Solvent MethanolEthyl AcetateIsopropanol
Cooling Rate Fast (1°C/min)Slow (0.1°C/min)Slow (0.1°C/min) with Seeding
Resulting Polymorph Form II (Metastable)Form I (Stable)Form I (Stable)
Crystal Morphology Fine NeedlesPlatesEquant Prisms

Key Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol is designed to achieve selective crystallization of a desired polymorph by carefully controlling the cooling rate.

  • Dissolution: Dissolve the 2-(p-tolylamino)pyrimidin-4(3H)-one in a suitable solvent at an elevated temperature (e.g., 60°C) to form a clear, saturated or slightly undersaturated solution.

  • Cooling: Cool the solution to the final crystallization temperature (e.g., 5°C) at a controlled, linear rate (e.g., 0.1°C/min). A programmable crystallizer or a temperature-controlled bath is recommended.

  • Seeding (Optional but Recommended): When the solution reaches a temperature where it is slightly supersaturated, introduce a small amount (0.1-1% w/w) of seed crystals of the desired polymorph.

  • Aging: Hold the suspension at the final temperature for a period of time (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at an appropriate temperature.

  • Characterization: Analyze the dried crystals by PXRD and DSC to confirm the polymorphic form and purity.

Workflow for Controlled Cooling Crystallization

Caption: Step-by-step process for controlled cooling crystallization.

Protocol 2: Anti-Solvent Crystallization

This method induces crystallization by adding a solvent in which the compound is poorly soluble (the anti-solvent).

  • Dissolution: Dissolve the 2-(p-tolylamino)pyrimidin-4(3H)-one in a good solvent to prepare a concentrated solution.

  • Anti-Solvent Addition: Add the anti-solvent to the solution at a controlled rate with vigorous stirring. The addition rate is a critical parameter for controlling nucleation and crystal size.

  • Aging: After the addition is complete, continue to stir the suspension for a period (e.g., 1-2 hours) to ensure complete precipitation.

  • Isolation: Isolate the crystals by filtration, wash with the anti-solvent, and dry.

  • Characterization: Analyze the product by PXRD and DSC to determine the polymorphic form.

References

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • PerkinElmer. High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC.
  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?
  • Thermal Support. Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC.
  • Rigaku. Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • Oxford Academic. 4 4 Analytical techniques for studying and characterizing polymorphs.
  • Anwar, J. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics, 26(B), B90-B93. Available from: [Link]

  • IUCr Journals. Effect of cooling rate on crystal polymorphism in beta-nucleated isotactic polypropylene as revealed by a combined WAXS/FSC anal.
  • Wikipedia. Crystal polymorphism.
  • ijcpa. (2015, December 31). emerging techniques for polymorph detection.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Max Planck Institute for Dynamics of Complex Technical Systems. Thermodynamics and crystallization kinetics.
  • Indian Academy of Sciences. Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects.
  • CrystEngComm (RSC Publishing). (2025, October 7). The effect of solvents on crystal regeneration.
  • PMC. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy.
  • CORE. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • Nishka Research. Characterization of Polymorphic Forms (Polymorphism).
  • NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC.
  • H&M. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis.
  • Seven Star Pharma. Characterization Techniques for Polymorp.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • AIP Publishing. (2016, May 18). Effect of cooling rate on the crystal polymorphism in beta-nucleated isotactic polypropylene as revealed by a combined WAXS/FSC analysis.
  • Fiveable. Key Concepts of Crystallization Processes to Know for Separation Processes.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • CrystEngComm (RSC Publishing). Strategy for control of crystallization of polymorphs.
  • Linkam Scientific. (2018, July 9). Cooling Rate Dependent Polymorphic Liquid Crystals.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-(p-tolylamino)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of many therapeutic agents. The nuanced structural ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of many therapeutic agents. The nuanced structural characterization of these molecules is paramount for understanding their bioactivity and for the development of new chemical entities. Among these, 2-(p-tolylamino)pyrimidin-4(3H)-one represents an important structural motif. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. By leveraging experimental data from closely related analogs and established principles of NMR spectroscopy, we offer a detailed interpretation to aid in the unambiguous identification and characterization of this and similar molecules.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules.[1] ¹H NMR provides a map of the proton environments within a molecule, revealing information about their chemical equivalency, neighboring protons (through spin-spin coupling), and electronic environment.[2] Complementarily, ¹³C NMR spectroscopy offers a direct look at the carbon skeleton of the molecule.[1] Together, these one-dimensional techniques, often supplemented by two-dimensional NMR experiments like COSY, HSQC, and HMBC, allow for a complete and unambiguous assignment of a molecule's structure.[3][4][5]

Molecular Structure and Tautomerism

2-(p-tolylamino)pyrimidin-4(3H)-one can exist in different tautomeric forms. The predominant form in solution, which is reflected in the NMR spectrum, is the 4(3H)-one tautomer. This is due to the thermodynamic stability associated with the amide-like functionality within the pyrimidine ring. Understanding this tautomeric preference is crucial for correctly interpreting the spectral data.

Caption: Molecular structure of 2-(p-tolylamino)pyrimidin-4(3H)-one.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 2-(p-tolylamino)pyrimidin-4(3H)-one is expected to show distinct signals corresponding to the protons of the pyrimidine ring, the tolyl group, and the amine and amide protons. The exact chemical shifts can vary depending on the solvent used, but the relative positions and splitting patterns provide a reliable fingerprint of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 2-(p-tolylamino)pyrimidin-4(3H)-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5 (pyrimidine)5.8 - 6.2d1H~6.0
H-6 (pyrimidine)7.6 - 8.0d1H~6.0
H-2', H-6' (tolyl)7.2 - 7.5d2H~8.0
H-3', H-5' (tolyl)7.0 - 7.2d2H~8.0
NH (amino)8.5 - 9.5s (broad)1H-
NH (amide)10.0 - 11.0s (broad)1H-
CH₃ (tolyl)2.2 - 2.4s3H-

Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Analysis of Key Resonances:

  • Pyrimidine Protons (H-5 and H-6): The protons on the pyrimidine ring typically appear as doublets due to coupling with each other. H-6 is expected to be deshielded and appear at a lower field compared to H-5 due to the anisotropic effect of the adjacent carbonyl group and the nitrogen atom.

  • Tolyl Protons (H-2', H-6' and H-3', H-5'): The aromatic protons of the p-tolyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the amino group (H-2' and H-6') are generally shifted slightly downfield compared to the protons meta to the amino group (H-3' and H-5').

  • Amine and Amide Protons (NH): The NH protons are often broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange processes. In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as distinct, albeit broad, singlets.

  • Methyl Protons (CH₃): The methyl group of the tolyl substituent will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of 2-(p-tolylamino)pyrimidin-4(3H)-one. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for 2-(p-tolylamino)pyrimidin-4(3H)-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (pyrimidine)155 - 160
C-4 (pyrimidine)165 - 170
C-5 (pyrimidine)105 - 110
C-6 (pyrimidine)140 - 145
C-1' (tolyl)135 - 140
C-2', C-6' (tolyl)120 - 125
C-3', C-5' (tolyl)128 - 132
C-4' (tolyl)130 - 135
CH₃ (tolyl)20 - 25

Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Analysis of Key Resonances:

  • Pyrimidine Carbons: The carbonyl carbon (C-4) is expected to be the most downfield signal in the spectrum. The carbon bearing the amino group (C-2) will also be significantly downfield. C-6 will be further downfield than C-5 due to the influence of the adjacent nitrogen and the overall electron-withdrawing nature of the ring system.

  • Tolyl Carbons: The quaternary carbon attached to the amino group (C-1') and the carbon bearing the methyl group (C-4') will have distinct chemical shifts. The protonated aromatic carbons will appear in the typical aromatic region (120-140 ppm).

  • Methyl Carbon: The methyl carbon of the tolyl group will resonate at the highest field, consistent with an sp³ hybridized carbon.

Comparative Analysis with Structural Alternatives

The spectral features of 2-(p-tolylamino)pyrimidin-4(3H)-one can be effectively distinguished from its isomers or other related compounds. For instance, a key differentiator from its 4-amino substituted regioisomer would be the significant downfield shift of the H-6 proton due to the proximity of the C-4 carbonyl group. Similarly, comparison with 2-anilinopyrimidine (lacking the 4-oxo group) would show a marked difference in the chemical shifts of the pyrimidine ring protons and carbons, with the presence of the carbonyl group in our target molecule causing a general downfield shift.

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 2-(p-tolylamino)pyrimidin-4(3H)-one.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure complete dissolution; gentle warming or sonication can be employed if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

NMR Data Acquisition:

A standard set of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

Caption: A typical workflow for NMR-based structure elucidation.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient.

  • ¹³C NMR: A proton-decoupled experiment is used to obtain singlets for all carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different structural fragments.

Conclusion

The detailed ¹H and ¹³C NMR spectral interpretation of 2-(p-tolylamino)pyrimidin-4(3H)-one provides a robust framework for its unambiguous characterization. By understanding the key chemical shifts, coupling patterns, and the influence of the substituent groups, researchers can confidently identify this important molecular scaffold. This guide serves as a practical reference, enabling scientists in drug discovery and development to accelerate their research through accurate and efficient structural elucidation.

References

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. 2018. Available from: [Link]

  • LibreTexts Chemistry. Interpreting 2-D NMR Spectra. 2023. Available from: [Link]

  • Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Available from: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. 2025. Available from: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. 2020. Available from: [Link]

  • EPFL. 2D NMR. Available from: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 2-(p-tolylamino)pyrimidin-4(3H)-one

This guide provides an in-depth technical comparison of the experimental validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity analysis of 2-(p-tolylamino)pyrimidin-4(3H)-one. The r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the experimental validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity analysis of 2-(p-tolylamino)pyrimidin-4(3H)-one. The results for each validation parameter are objectively compared against the globally recognized acceptance criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method to ensure the quality and safety of pharmaceutical ingredients.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Consequently, regulatory bodies like the FDA and EMA require analytical procedures to be validated to demonstrate their suitability for their intended purpose.[3][4][5] This guide moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, grounding every step in established scientific principles and regulatory expectations.

The Analytical Challenge and Proposed Method

2-(p-tolylamino)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine class.[6] The analysis of such compounds via reversed-phase HPLC is common, but method development must account for factors like polarity and potential for peak tailing.[7][8] After a thorough method development and optimization phase (not detailed here), the following HPLC method was selected for validation. The objective is to provide a reliable quantification of the main peak and separate it from any potential impurities or degradation products.

Table 1: Optimized HPLC Method Parameters
ParameterCondition
Instrument HPLC System with UV/Vis or PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 4.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

The Validation Workflow: An Integrated Approach

Method validation is not a series of disconnected tests but a holistic process designed to build confidence in an analytical method's performance.[9] Each parameter provides a different piece of the puzzle, and together they demonstrate that the method is fit for its intended purpose.

ValidationWorkflow cluster_prep Method & System Prep cluster_validation Validation Parameters (ICH Q2) cluster_outcome Final Assessment Method Optimized HPLC Method SST System Suitability Test (SST) (Tailing, Plates, %RSD) Method->SST Pre-requisite Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy (% Recovery) SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision Robustness Robustness SST->Robustness Report Validation Report (Method is 'Fit for Purpose') Specificity->Report Limits LOD & LOQ Linearity->Limits Data used for calculation Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: The overall workflow for HPLC method validation.

Specificity: Proving Selective Measurement

Objective: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12] For a purity assay, this means the method must be able to separate the main API peak from any degradation products. This is typically demonstrated through forced degradation studies.[13]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 2-(p-tolylamino)pyrimidin-4(3H)-one at a concentration of 1 mg/mL in the diluent.

  • Acid Degradation: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Degradation: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Analysis: Inject the unstressed (control) sample and all stressed samples into the HPLC system. If a PDA detector is used, perform peak purity analysis on the main analyte peak in each chromatogram.

ForcedDegradation cluster_stress Stress Conditions cluster_hplc HPLC Analysis API 2-(p-tolylamino)pyrimidin-4(3H)-one (API Solution) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H2O2) API->Oxidation Heat Thermal API->Heat Light Photolytic API->Light Analysis Inject into HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Result Assess Peak Purity & Resolution from Degradants Analysis->Result

Caption: Logical workflow for the forced degradation study.

Data & Comparative Analysis:

Stress Condition% DegradationResolution (API vs. Closest Impurity)Peak Purity Index (API Peak)Comparison with Acceptance Criteria
Unstressed (Control)0%N/A> 0.999Pass
Acid (0.1 M HCl)15.2%2.8> 0.999Pass
Base (0.1 M NaOH)21.5%3.5> 0.999Pass
Oxidative (3% H₂O₂)8.9%2.2> 0.999Pass
Thermal (105°C)4.1%4.1> 0.999Pass
Photolytic (UV)6.5%3.8> 0.999Pass
  • Acceptance Criteria: The method is considered specific if the analyte peak is free from co-elution with any degradation products. This is confirmed by a resolution of >2.0 between the main peak and the closest eluting peak, and a peak purity index of >0.999.[14]

  • Expert Insight: The results demonstrate that the method can successfully separate the parent compound from its degradation products formed under various stress conditions. A failure here, indicated by a low resolution (<2.0) or a failing peak purity index, would necessitate a revision of the chromatographic conditions, such as changing the mobile phase composition or gradient, to improve separation.

Linearity and Range

Objective: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[15][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15][16]

Experimental Protocol:

  • Prepare Standards: From a primary stock solution, prepare at least five standard solutions covering a range of 50% to 150% of the target assay concentration (e.g., if target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).[1]

  • Analysis: Inject each standard solution in triplicate.

  • Data Plotting: Construct a calibration curve by plotting the mean peak area against the concentration.

  • Regression Analysis: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data & Comparative Analysis:

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251251000
1501495500

Linear Regression Results:

  • Slope: 10050

  • Y-Intercept: -1250

  • Correlation Coefficient (r²): 0.9995

  • Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.[15][17] The y-intercept should be insignificant compared to the response at 100% concentration.

  • Expert Insight: The high r² value of 0.9995 confirms excellent linearity within the tested range of 50-150 µg/mL. An r² value below 0.999 might suggest issues such as detector saturation at high concentrations or adsorption at low concentrations, which would require investigation.[15] The specified range is therefore validated.[2]

Accuracy: Closeness to the True Value

Objective: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[1][18] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[9][14] This can be done by spiking a known amount of API into a placebo mixture.

  • Analysis: Analyze each sample and calculate the amount of API recovered.

  • Calculate Recovery: Use the formula: % Recovery = (Amount Found / Amount Added) * 100.

Data & Comparative Analysis:

Spiked LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (n=3)% Recovery%RSDComparison with Acceptance Criteria
80%8079.599.4%0.8%Pass
100%100100.3100.3%0.5%Pass
120%120119.299.3%0.7%Pass
  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[14]

  • Expert Insight: The recovery values are well within the acceptance limits, confirming the method's accuracy. Inaccurate results (e.g., consistently low recovery) could indicate incomplete sample extraction, analyte degradation during sample preparation, or a non-linear response where it was assumed to be linear.

Precision: Agreement Between Measurements

Objective: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[1] It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[4][9]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a different analyst prepare and analyze another set of six samples at 100% concentration on a different day, using a different instrument if available.

  • Analysis: Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for both sets of measurements.

Data & Comparative Analysis:

Precision LevelParameterResults (n=6)%RSDComparison with Acceptance Criteria
Repeatability Peak AreaMean: 999100, SD: 45000.45%Pass
(Analyst 1, Day 1)Retention TimeMean: 5.21 min, SD: 0.010.19%Pass
Intermediate Precision Peak AreaMean: 1001500, SD: 62000.62%Pass
(Analyst 2, Day 2)Retention TimeMean: 5.24 min, SD: 0.020.38%Pass
  • Acceptance Criteria: For an API purity assay, the %RSD for precision should not be more than 2.0%.[4]

  • Expert Insight: The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise and yields consistent results under varied conditions. A high %RSD would suggest uncontrolled variability in the method, such as inconsistent sample preparation or instrument instability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[19][20] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19][21]

Experimental Protocol (Based on Calibration Curve):

  • Use Linearity Data: Utilize the data from the linearity study.

  • Calculate: Apply the formulas based on the standard deviation of the response and the slope of the calibration curve.[9][22]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = Standard deviation of the y-intercepts of regression lines, and S = Mean slope of the calibration curves.

Data & Comparative Analysis:

ParameterCalculationResultComparison with Acceptance Criteria
LOD 3.3 * (1250 / 10050)0.41 µg/mLPass
LOQ 10 * (1250 / 10050)1.24 µg/mLPass
  • Acceptance Criteria: There are no strict numerical criteria, but the LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.[23] The calculated values should be experimentally verified by analyzing samples at these concentrations.

  • Expert Insight: These values establish the lower limits of the method's capabilities. They are crucial for impurity analysis, where trace levels of compounds must be reliably quantified. The signal-to-noise (S/N) ratio approach is an alternative, where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.[19]

Robustness: Reliability During Normal Use

Objective: Robustness measures the method's capacity to remain unaffected by small but deliberate variations in method parameters, indicating its reliability during normal usage.[24][25][26]

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary (e.g., flow rate, column temperature, mobile phase pH).[3]

  • Vary Parameters: Deliberately alter each parameter slightly from the nominal method conditions. For example:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2°C (28°C and 32°C)

    • Mobile Phase pH: ± 0.2 units (pH 4.3 and 4.7)

  • Analysis: Analyze the sample under each modified condition and evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the final assay result.

Data & Comparative Analysis:

Parameter VariedVariationResolution (Critical Pair)Tailing FactorAssay (% Label Claim)Comparison with Acceptance Criteria
Nominal 1.0 mL/min, 30°C, pH 4.5 3.1 1.1 100.1% N/A
Flow Rate0.9 mL/min3.31.1100.3%Pass
1.1 mL/min2.91.199.8%Pass
Temperature28°C3.01.299.9%Pass
32°C3.21.1100.2%Pass
pH4.32.81.2100.4%Pass
4.73.41.199.7%Pass
  • Acceptance Criteria: The system suitability parameters must remain within their acceptance limits (e.g., Resolution > 2.0, Tailing Factor < 1.5) under all varied conditions.[26] The assay results should not significantly change.

  • Expert Insight: The method is robust as minor changes in operational parameters did not significantly impact its performance. A failure in robustness testing often indicates that the method was developed too close to a "performance cliff" and may require re-optimization to find a more stable operational range.

Conclusion

The comprehensive validation process detailed in this guide confirms that the proposed HPLC method for the purity analysis of 2-(p-tolylamino)pyrimidin-4(3H)-one is fit for its intended purpose . Through a series of experiments, the method has been proven to be specific, linear, accurate, precise, and robust over the specified range. The data, when compared against the stringent acceptance criteria of the ICH Q2(R1) guidelines, consistently demonstrates the method's reliability and suitability for use in a regulated quality control environment. This validated method provides a high degree of confidence in the quality of the analytical data generated for purity assessment.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Industrial Pharmacist. (2023, September 8).
  • Pharma Validation. (n.d.).
  • Altabrisa Group. (2025, September 20).
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • GCMC. (2018, May 22).
  • LCGC International. (2022, April 15). Robustness Tests.
  • Separation Science. (n.d.).
  • AAPS. (2022, October 21).
  • Biorelevant.com. (n.d.).
  • Element Lab Solutions. (n.d.).
  • AMSbiopharma. (2025, July 22).
  • PharmaGuru. (2025, May 2).
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Benchchem. (2025, December).
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
  • Pharmaceutical Outsourcing. (n.d.).
  • PharmaGuru. (2025, May 2).
  • Waters Corporation. (2006, May 1).
  • CPL. (n.d.).
  • Broughton. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
  • Separation Science. (2023, December 8). Linearity Requirements.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2 -.
  • International Journal of Research and Review. (2025, August 8).
  • Lab Manager. (2025, October 22).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • BLD Pharm. (n.d.). 127892-81-3|2-Phenylpyrimidin-4(3H)-one.
  • ChemScene. (n.d.). 6-Amino-2-(o-tolylamino)pyrimidin-4(1H)-one.
  • MilliporeSigma. (n.d.). 5-(p-Tolyl)thieno[2,3-d]pyrimidin-4(3H)-one.
  • ChemScene. (n.d.). 2-(3-Aminophenyl)-N-(o-tolyl)pyrimidin-4-amine.
  • MilliporeSigma. (n.d.). 2-(Methylthio)pyrimidin-4(3H)-one.

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 2-(p-tolylamino)pyrimidin-4(3H)-one: A Comparative Analytical Guide

As drug development pipelines increasingly rely on highly specific kinase inhibitors and heterocyclic scaffolds, the accurate structural elucidation of pyrimidine derivatives is non-negotiable. 2-(p-tolylamino)pyrimidin-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly specific kinase inhibitors and heterocyclic scaffolds, the accurate structural elucidation of pyrimidine derivatives is non-negotiable. 2-(p-tolylamino)pyrimidin-4(3H)-one is a critical structural motif found in numerous pharmacologically active compounds.

This guide provides an in-depth, objective comparison of mass spectrometry (MS) platforms—specifically High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) MS—for the analysis of this compound. By examining the causality behind its gas-phase fragmentation, we establish a robust framework for metabolite identification and pharmacokinetic quantification.

Mechanistic Causality of Gas-Phase Fragmentation

To accurately interpret the MS/MS spectra of 2-(p-tolylamino)pyrimidin-4(3H)-one, one must understand the thermodynamic and structural drivers behind its fragmentation. The molecule exists in a tautomeric equilibrium between the 4(3H)-one (keto) and 4-hydroxy (enol) forms. In the gas phase during Electrospray Ionization (ESI), protonation predominantly occurs at the N1 or N3 positions of the pyrimidine ring, locking the molecule into specific fragmentation trajectories 1.

Key Fragmentation Pathways
  • Retro-Diels-Alder (RDA) Cleavage: The rigid pyrimidin-4-one ring requires significant collision energy to break. Once the threshold is reached, it undergoes a classic RDA reaction, extruding isocyanic acid (HNCO, 43 Da) 2. This is a highly reliable diagnostic peak for 4-oxo-pyrimidine systems.

  • Carbon Monoxide (CO) Extrusion: A competing pathway involves the direct loss of CO (28 Da) from the molecular ion, leading to a ring-contracted pyrazole-like cation. This pathway is heavily favored when the keto tautomer is the dominant gas-phase species.

  • Tropylium Ion Formation: The exocyclic C-N bond connecting the p-tolyl group is highly susceptible to heterolytic cleavage. The resulting p-tolyl cation rapidly undergoes a thermodynamically driven rearrangement into the aromatic, highly stable tropylium cation ( C7​H7+​ , m/z 91.0548) 3.

Fragmentation_Pathway Parent [M+H]+ m/z 202.0975 2-(p-tolylamino)pyrimidin-4(3H)-one LossCO [M+H - CO]+ m/z 174.1026 Ring Contraction Parent->LossCO -CO (28 Da) LossHNCO [M+H - HNCO]+ m/z 159.0917 Retro-Diels-Alder Parent->LossHNCO -HNCO (43 Da) Tropylium [C7H7]+ m/z 91.0548 Tropylium Cation Parent->Tropylium Cleavage Toluidine [C7H10N]+ m/z 108.0813 p-Toluidine Cation Parent->Toluidine Cleavage + H transfer

Fig 1: ESI-MS/MS fragmentation pathways of 2-(p-tolylamino)pyrimidin-4(3H)-one.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

Choosing the correct MS platform depends entirely on the experimental endpoint. For structural elucidation of unknown metabolites, HRMS is required to differentiate isobaric losses (e.g., CO vs. C2​H4​ ). For high-throughput pharmacokinetic (PK) screening, QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode offer superior sensitivity.

Table 1: Performance Comparison for Pyrimidinone Analysis
Analytical FeatureHigh-Resolution MS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ) MS
Primary Application Metabolite ID, Degradation ProfilingRoutine Bioanalysis, PK/PD Quantification
Mass Accuracy <2 ppm (Exact Mass) ∼0.1 Da (Nominal Mass)
Sensitivity (LOD) Moderate to High (Picogram range)Ultra-High (Femtogram range)
Data Acquisition Full-scan MS/MS (All fragments captured)Targeted MRM (Pre-selected transitions only)
Isobaric Resolution Excellent (Resolves CO loss from N2​ loss)Poor (Cannot distinguish isobaric neutral losses)
Dynamic Range 104 to 105 106 (Superior linearity for quantification)
Table 2: Exact Mass and Diagnostic Transitions
Fragment IdentityFormulaCalculated Exact Mass (Da)Recommended QqQ MRM Transition
Precursor Ion C11​H12​N3​O+ 202.0975N/A
Loss of CO C10​H12​N3+​ 174.1026202.1 174.1
Loss of HNCO C10​H11​N2+​ 159.0917202.1 159.1
p-Toluidine Cation C7​H10​N+ 108.0813202.1 108.1 (Quantifier)
Tropylium Cation C7​H7+​ 91.0548202.1 91.1 (Qualifier)

Self-Validating Experimental Protocol: LC-MS/MS Optimization

To ensure absolute trustworthiness in your quantitative assays, the MS parameters must be empirically optimized. Do not rely solely on predictive software; the rigid pyrimidine ring often requires higher-than-expected collision energies. The following protocol is a self-validating system designed to prevent false-positive annotations.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Selection

  • Prepare a 1μg/mL tuning solution of 2-(p-tolylamino)pyrimidin-4(3H)-one in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid ensures complete protonation of the pyrimidine nitrogens, maximizing the [M+H]+ precursor ion yield and stabilizing the gas-phase keto tautomer.

Step 2: Direct Infusion & Precursor Isolation

  • Infuse the solution directly into the ESI source at 10μL/min .

  • Isolate the precursor mass at m/z 202.1 (QqQ) or 202.0975 (HRMS).

  • Validation Check: Ensure the precursor ion signal is stable (RSD < 5% over 1 minute) before proceeding. A fluctuating signal indicates poor desolvation or source contamination.

Step 3: Collision Energy (CE) Ramping

  • Ramp the CE from 10 eV to 50 eV in 5 eV increments using Argon or Nitrogen as the collision gas.

  • Causality: The tropylium ion (m/z 91) forms at lower CE ( ∼15−20 eV) due to the relative weakness of the exocyclic C-N bond. The RDA cleavage (m/z 159) requires higher CE ( ∼25−35 eV) to break the aromatic pyrimidine system.

  • Select the CE that yields the highest intensity for m/z 108.1 (Quantifier) and m/z 91.1 (Qualifier).

Step 4: Chromatographic Integration

  • Transfer the optimized MRM transitions to an LC method using a C18 UHPLC column (e.g., 2.1×50 mm, 1.7μm ).

  • Run a rapid gradient (5% to 95% Acetonitrile over 3 minutes).

  • Validation Check: Inject a matrix blank immediately after the highest standard. If carryover exceeds 20% of the Lower Limit of Quantification (LLOQ), introduce a stronger needle wash (e.g., 50:50:0.1 Acetonitrile:Isopropanol:Formic Acid).

LCMS_Workflow Prep Sample Prep 0.1% FA in MeOH Infusion Direct Infusion Collision Energy Opt. Prep->Infusion LC UHPLC Separation C18, Gradient Elution Infusion->LC MS HRMS / QqQ Data Acquisition LC->MS Analysis Data Processing Fragment Annotation MS->Analysis

Fig 2: Self-validating LC-MS/MS optimization workflow for targeted quantification.

References

  • Tautomeric Equilibria Studies by Mass Spectrometry idosi.org
  • Mass spectral fragmentation modes of pyrimidine deriv
  • Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors tandfonline.com

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 2-(p-tolylamino)pyrimidin-4(3H)-one and its Analogs

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation in Drug Discovery In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's three-dim...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of success. For researchers working with novel heterocyclic compounds such as 2-(p-tolylamino)pyrimidin-4(3H)-one, a robust and multifaceted analytical approach is not just a matter of scientific rigor, but a critical step in ensuring the safety, efficacy, and intellectual property of a potential therapeutic agent. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this pyrimidinone derivative and its analogs, grounded in field-proven insights and experimental data.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure of a small molecule. The resulting electron density map provides unparalleled detail on bond lengths, bond angles, and stereochemistry, offering irrefutable evidence of the molecular architecture.

While a specific crystal structure for 2-(p-tolylamino)pyrimidin-4(3H)-one is not publicly available in the Cambridge Structural Database (CSD), we can draw valuable insights from closely related analogs. For instance, the crystal structures of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, bioisosteres of the pyrimidinone core, have been extensively studied.[1][2]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Understanding the causality behind each step is crucial for success.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystal Screening Crystal Screening Purification->Crystal Screening Single Crystal Single Crystal Crystal Screening->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Data Collection Data Collection X-ray Diffraction->Data Collection Data Reduction Data Reduction Data Collection->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation (CIF) Validation (CIF) Structure Refinement->Validation (CIF) Publication/Database Deposition Publication/Database Deposition Validation (CIF)->Publication/Database Deposition

Caption: A streamlined workflow for single-crystal X-ray crystallography.

Representative Crystallographic Data

To illustrate the power of this technique, let's examine the crystallographic data for a representative thieno[2,3-d]pyrimidine analog from the work of Gangjee et al.[1][2]

ParameterN-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (Analog 1)
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.34
b (Å) 11.25
c (Å) 21.45
β (°) 99.87
Volume (ų) 2457
Z 4
R-factor 0.045

Table 1: Representative crystallographic data for a thieno[2,3-d]pyrimidine analog.[1][2] This data provides the fundamental unit cell dimensions and a measure of the quality of the final structural model.

The Indispensable Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4][5] It provides a wealth of information about the connectivity of atoms and the local chemical environment of each nucleus.

A Multi-pronged NMR Approach

A comprehensive NMR analysis for a novel compound like 2-(p-tolylamino)pyrimidin-4(3H)-one would involve a suite of experiments:

  • ¹H NMR: Provides information on the number and type of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, establishing connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is vital for determining stereochemistry and conformation.

NMR Strategy cluster_1D 1D Experiments cluster_2D 2D Experiments 1D NMR 1D NMR 2D NMR 2D NMR 1D NMR->2D NMR Initial Information Structure Elucidation Structure Elucidation 2D NMR->Structure Elucidation Detailed Connectivity ¹H NMR ¹H NMR COSY COSY ¹H NMR->COSY HSQC HSQC ¹H NMR->HSQC HMBC HMBC ¹H NMR->HMBC NOESY NOESY ¹H NMR->NOESY ¹³C NMR ¹³C NMR ¹³C NMR->HSQC ¹³C NMR->HMBC DEPT-135 DEPT-135

Caption: A strategic workflow for NMR-based structure elucidation.

Complementary Techniques for Unambiguous Confirmation

While X-ray crystallography and NMR spectroscopy are the primary tools, other techniques provide valuable, often orthogonal, information that solidifies a structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.[6][7][8][9][10] High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.[11][12][13][14] For 2-(p-tolylamino)pyrimidin-4(3H)-one, one would expect to see characteristic absorptions for N-H, C=O, C=N, and aromatic C-H bonds.

The Rise of Computational Chemistry

In recent years, computational methods have become an increasingly integral part of the structure elucidation workflow.[15][16][17][18] Density functional theory (DFT) calculations can be used to predict NMR chemical shifts for a proposed structure. Comparing these predicted shifts with the experimental data can provide strong evidence for or against a particular structural assignment.

A Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry.Unambiguous, definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms, local chemical environments, stereochemistry in solution.Provides detailed structural information in solution, which is often more biologically relevant.Can be complex to interpret for large or highly symmetric molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), structural fragments.High sensitivity, requires very small sample amounts.Does not provide stereochemical information.
FTIR Spectroscopy Presence of functional groups.Rapid, non-destructive, and easy to perform.Provides limited information on the overall molecular skeleton.
Computational Chemistry Predicted NMR chemical shifts, conformational analysis.Can help to differentiate between possible isomers and confirm assignments.Accuracy is dependent on the level of theory and basis set used.

Table 2: A comparative overview of analytical techniques for small molecule structure confirmation.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture. Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Mount the crystal on the diffractometer. A typical data collection involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Validation: The final structure is validated using software tools like PLATON to check for geometric and other potential issues. The data is typically deposited in the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).

NMR Spectroscopy (General Protocol for a Small Organic Molecule)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • 1D NMR Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra.

  • 2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra. The specific parameters for each experiment (e.g., number of scans, relaxation delays) will need to be optimized for the specific compound and instrument.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the spectra systematically, starting with the ¹H spectrum to identify spin systems, then using the 2D spectra to piece together the complete molecular structure.

High-Resolution Mass Spectrometry (HRMS) (General Protocol)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS).

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition.

FTIR Spectroscopy (General Protocol using KBr Pellet)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[11]

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural confirmation of a novel molecule like 2-(p-tolylamino)pyrimidin-4(3H)-one is a multifaceted endeavor that requires a synergistic application of various analytical techniques. While single-crystal X-ray crystallography provides the ultimate proof of structure, a comprehensive suite of spectroscopic and spectrometric data is essential for a thorough and robust characterization. By understanding the strengths and limitations of each technique and by following rigorous experimental protocols, researchers can confidently and accurately elucidate the structures of their target molecules, paving the way for successful drug discovery and development programs.

References

  • Gangjee, A., Li, W., Kisliuk, R. L., Cody, V., Pace, J., Piraino, J., & Makin, J. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892–4902.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001).
  • Gangjee, A., Li, W., Kisliuk, R. L., Cody, V., Pace, J., Piraino, J., & Makin, J. (2009). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. Journal of Medicinal Chemistry.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224.
  • Kutateladze, A. G., & Williams, J. D. (2011). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Royal Society of Chemistry. (n.d.).
  • Labindia Analytical. (2024, November 14).
  • Dührkop, K., & Böcker, S. (2016). Computational Methods for Small Molecule Identification. Dissertation, Friedrich-Schiller-Universität Jena.
  • Schrödinger. (2022, November 15).
  • Li, Y., & Wu, J. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • American Laboratory. (2023, September 26).
  • Stuart, B. H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • BenchChem. (2025).
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1d 2d and Multi Dimensional Solution NMR Spectroscopy. Scribd.
  • Creative Proteomics. (n.d.). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins.
  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules.
  • PhotoMetrics. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy.
  • Thermo Fisher Scientific. (n.d.). The Ultimate Workflow for Small Molecule Discovery.
  • SciSpace. (n.d.).
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Spectroscopy Online. (2025, November 17).
  • Prabhakar, V., Durgaprasad, G., Babu, K. S., & Lahari, S. V. N. S. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Chemical Sciences Journal, 10(2), 1-8.

Sources

Validation

A Comparative Analysis of 2-(p-tolylamino)pyrimidin-4(3H)-one and Standard Kinase Inhibitors: A Guide for Drug Discovery Professionals

Introduction The search for novel kinase inhibitors remains a cornerstone of modern oncology drug discovery. The pyrimidine scaffold, in particular, has emerged as a "privileged" structure, forming the core of numerous c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The search for novel kinase inhibitors remains a cornerstone of modern oncology drug discovery. The pyrimidine scaffold, in particular, has emerged as a "privileged" structure, forming the core of numerous clinically successful kinase inhibitors. This is largely due to its ability to mimic the purine core of ATP, allowing for competitive inhibition at the kinase ATP-binding site. Within this class, 2-aminopyrimidine derivatives have shown significant promise, with various analogues demonstrating potent inhibition of a wide range of kinases critical to cancer cell proliferation and survival.[1][2]

This guide provides a comparative framework for evaluating the potency of a specific 2-aminopyrimidine derivative, 2-(p-tolylamino)pyrimidin-4(3H)-one , against a panel of well-established, standard kinase inhibitors: Imatinib, Gefitinib, and Sorafenib. While specific inhibitory data for 2-(p-tolylamino)pyrimidin-4(3H)-one is not publicly available, this guide will utilize a hypothetical potency value to illustrate the comparative process and provide researchers with the necessary protocols and conceptual understanding to evaluate their own novel compounds.

Our analysis will focus on the primary kinase targets of these standard inhibitors: the BCR-ABL fusion protein, the Epidermal Growth Factor Receptor (EGFR), and the Vascular Endothelial Growth Factor Receptor (VEGFR). We will delve into the signaling pathways governed by these kinases, present a comparative analysis of inhibitory potency, and provide detailed, field-proven experimental protocols for conducting such comparisons in a laboratory setting.

The Kinase Targets and Their Signaling Pathways

1. BCR-ABL and the CML Proliferation Pathway

The Philadelphia chromosome, a hallmark of Chronic Myeloid Leukemia (CML), results in the formation of the BCR-ABL fusion protein. This aberrant protein possesses constitutively active ABL tyrosine kinase activity, driving uncontrolled proliferation and survival of leukemic cells.[3] BCR-ABL activates a complex network of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which are critical for cell cycle progression and inhibition of apoptosis.[4]

Imatinib , a first-generation tyrosine kinase inhibitor, functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain of BCR-ABL.[3][5] By binding to the inactive conformation of the kinase, it prevents substrate phosphorylation and effectively shuts down the downstream signaling cascade, leading to cell cycle arrest and apoptosis in BCR-ABL-positive cells.[5]

BCR_ABL BCR-ABL (Constitutively Active) ATP_Site ATP Binding Site GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K Imatinib Imatinib Imatinib->ATP_Site Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation

Caption: Imatinib inhibits the constitutively active BCR-ABL kinase.

2. EGFR and the NSCLC Growth Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[6] In certain cancers, such as Non-Small Cell Lung Cancer (NSCLC), activating mutations in the EGFR gene lead to its constitutive activation, resulting in uncontrolled cell proliferation.[7] Upon activation, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[7]

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor that competitively and reversibly binds to the ATP-binding site of the EGFR kinase domain.[7][8] This inhibition is particularly potent against EGFR harboring activating mutations.[6] By blocking EGFR autophosphorylation, Gefitinib effectively halts the downstream signaling pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[6][7]

EGF EGF Ligand EGFR EGFR EGF->EGFR ATP_Site ATP Binding Site GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->ATP_Site Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation

Caption: Gefitinib blocks EGFR signaling to inhibit cell growth.

3. VEGFR and the Angiogenesis Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process.[9] VEGFR-2 is the primary mediator of the angiogenic effects of VEGF.[9] Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[9] These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-1, VEGFR-2, and VEGFR-3, as well as the RAF/MEK/ERK pathway.[9] By inhibiting VEGFR, Sorafenib directly blocks the signaling cascade that drives angiogenesis, leading to a reduction in tumor vascularization and subsequent inhibition of tumor growth.[9]

VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR ATP_Site ATP Binding Site PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Sorafenib Sorafenib Sorafenib->ATP_Site Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Sorafenib inhibits VEGFR-2 to block angiogenesis.

Comparative Potency Analysis: IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. It represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.

The following table provides a comparative overview of the reported IC50 values for the standard kinase inhibitors against their primary targets. For the purpose of this guide, a hypothetical IC50 value for 2-(p-tolylamino)pyrimidin-4(3H)-one against EGFR is included to illustrate a potential comparative scenario.

Kinase InhibitorPrimary Kinase TargetIC50 (nM)Reference
2-(p-tolylamino)pyrimidin-4(3H)-one EGFR (Hypothetical)25-
Imatinib BCR-ABL28.8 - 168.1[10]
c-KitVaries by mutation[11]
PDGFRVaries by isoform
Gefitinib EGFR (wild-type)>10,000[10]
EGFR (mutant)13.06 - 77.26
Sorafenib Raf-16[9]
B-Raf (wild-type)22[9]
B-Raf (V600E)38[9]
VEGFR-126[9]
VEGFR-290[9]
VEGFR-320[9]
PDGFR-β57[9]
c-Kit68[9]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used. The values presented here are for comparative purposes and are derived from published literature.

Experimental Protocols for Potency Determination

To empirically determine and compare the potency of a novel compound like 2-(p-tolylamino)pyrimidin-4(3H)-one, a combination of in vitro biochemical assays and cell-based assays is essential.

1. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Purified_Kinase Purified Kinase Incubation Incubate at 30°C Purified_Kinase->Incubation Substrate Kinase Substrate Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Test_Compound Test Compound (e.g., 2-(p-tolylamino)pyrimidin-4(3H)-one) Test_Compound->Incubation Phosphorylation Substrate Phosphorylation Incubation->Phosphorylation Detection Detect Phosphorylated Substrate Phosphorylation->Detection Plotting Plot % Inhibition vs. [Compound] Detection->Plotting IC50_Calc Calculate IC50 Plotting->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).

    • Dilute the purified recombinant kinase (e.g., EGFR, BCR-ABL, VEGFR-2) to the desired concentration in the reaction buffer.

    • Prepare a solution of the specific peptide or protein substrate for the kinase.

    • Prepare a solution of ATP. For radiometric assays, this will include [γ-33P]-ATP.

    • Prepare serial dilutions of the test compound (e.g., 2-(p-tolylamino)pyrimidin-4(3H)-one) and standard inhibitors in DMSO, followed by dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound/vehicle control.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection of Phosphorylation:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-33P]-ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays (e.g., ADP-Glo™): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on the activity of a specific kinase.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the appropriate cancer cell line in a suitable medium (e.g., K562 for BCR-ABL, HCC827 for mutant EGFR, HUVEC for VEGFR).

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standard inhibitors in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each compound concentration.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The 2-aminopyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic and rigorous evaluation of the potency and selectivity of new derivatives is crucial for their advancement as potential therapeutic agents. This guide provides a comprehensive framework for comparing the potency of a novel compound, such as 2-(p-tolylamino)pyrimidin-4(3H)-one, against established standard kinase inhibitors. By employing the detailed in vitro and cell-based assays described, researchers can generate robust and comparable data to guide their drug discovery efforts. The provided overview of key signaling pathways and the principles of kinase inhibition serves as a foundational resource for scientists in the field. The ultimate goal is to identify and develop next-generation kinase inhibitors with improved potency, selectivity, and clinical efficacy.

References

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available at: [Link]

  • Heinrich, M. C., et al. (2008). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research, 14(19), 6194-6203. Available at: [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. Available at: [Link]

  • Biorxiv. (2026). Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. ResearchGate. Available at: [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available at: [Link]

  • Soverini, S., et al. (2009). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. The Oncologist, 14(4), 355-359. Available at: [Link]

  • Kim, S., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2966-2970. Available at: [Link]

  • O. I. Z., et al. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Russian Chemical Bulletin, 65(2), 343-358. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for cellular proliferation and cellular Bcr-Abl tyrosine phos- phorylation assay Ba/F3 cellular assays. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. ResearchGate. Available at: [Link]

  • Vankayalapati, H., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1449-1461.e3. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). ResearchGate. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gefitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Fukunaga, K., et al. (2013). 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6933-6937. Available at: [Link]

  • Wang, Z., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. Archiv der Pharmazie, 347(5), 324-334. Available at: [Link]

  • ResearchGate. (n.d.). The IC 50 (DPPH) values of compounds 8a-h. ResearchGate. Available at: [Link]

  • Brancolini, C., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. Available at: [Link]

  • CDD Vault. (2025). Why Changing from IC50 to pIC50 Will Change Your Life. CDD Vault. Available at: [Link]

  • Da Settimo, F., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 151, 449-461. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Patsnap Synapse. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Imatinib mesylate?. Patsnap Synapse. Available at: [Link]

  • Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 99(11), 3783-3792. Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra Analysis of p-Tolylamino Pyrimidines

This guide provides an in-depth technical comparison of the UV-Vis absorption spectral characteristics of p-tolylamino pyrimidines. Tailored for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption spectral characteristics of p-tolylamino pyrimidines. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles and causalities behind experimental choices. We will explore how molecular structure and environmental factors such as solvent polarity and pH influence the electronic transitions within these molecules, providing a robust framework for their analysis and characterization.

Introduction: The Significance of UV-Vis Analysis for Pyrimidine Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique that provides valuable information about the electronic structure of molecules.[1][2] By measuring the absorption of light in the UV-Vis region, we can probe the energy required to promote electrons from a ground state to a higher energy excited state.[3] For aromatic and heterocyclic compounds like p-tolylamino pyrimidines, which are prevalent scaffolds in medicinal chemistry, UV-Vis spectroscopy is indispensable.[4][5]

The absorption of UV-Vis radiation by these molecules is primarily governed by π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions.[3][6] The p-tolylamino pyrimidine structure contains a rich chromophoric system, comprising the pyrimidine ring and the p-tolylamino substituent. The delocalized π-electrons within the aromatic rings and the non-bonding (n) electrons on the nitrogen atoms give rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the molecule's chemical environment, making UV-Vis spectroscopy a powerful tool for comparative analysis.[7]

This guide will focus on three key comparative analyses:

  • The Effect of Solvent Polarity (Solvatochromism): Investigating how solvent-solute interactions alter the absorption spectrum.

  • The Effect of pH: Examining how protonation and deprotonation of the pyrimidine ring nitrogen atoms impact electronic transitions.

  • Hypothetical Substituent Effects: Discussing how additional functional groups could modulate the spectral properties.

The principles discussed herein are grounded in the fundamental Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, molar absorptivity, and path length (A = εcl).[8][9][10] This relationship is the foundation for the quantitative applications of UV-Vis spectroscopy.[5]

Foundational Experimental Workflow

A reliable comparative analysis hinges on a robust and reproducible experimental protocol. The following section details a validated, step-by-step methodology for acquiring high-quality UV-Vis absorption spectra.

Core Experimental Protocol

This protocol is designed to be self-validating by incorporating essential quality control steps such as baseline correction and the use of matched cuvettes.

Objective: To accurately measure the UV-Vis absorption spectrum of a p-tolylamino pyrimidine derivative and determine its wavelength of maximum absorbance (λmax).

Materials:

  • Double-beam UV-Vis Spectrophotometer

  • Matched pair of 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Micropipettes

  • p-Tolylamino pyrimidine sample

  • Spectroscopic grade solvents (e.g., Cyclohexane, Acetonitrile, Ethanol)

  • Acidic and basic buffer solutions

Methodology:

  • Instrument Preparation: Power on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten). Allow a warm-up period of at least 20-30 minutes for lamp stabilization.[1][11]

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the desired wavelength range. The solvent's UV cutoff is a critical consideration. For example, acetonitrile is suitable for measurements down to ~190 nm, whereas ethanol's cutoff is ~210 nm.

  • Stock Solution Preparation: Accurately weigh a precise amount (e.g., 5 mg) of the p-tolylamino pyrimidine standard. Quantitatively transfer it to a volumetric flask (e.g., 50 mL). Dissolve the compound in the chosen solvent and fill to the mark to create a primary stock solution (e.g., 100 µg/mL).[4]

  • Working Solution Preparation: Perform a serial dilution from the stock solution to prepare a working solution of an appropriate concentration (e.g., 10 µg/mL). The target absorbance should ideally fall within the instrument's linear range, typically between 0.1 and 1.5.[1]

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent (this is the "blank").[12] Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This step zeroes the instrument and subtracts any absorbance from the solvent and cuvettes.[11]

  • Sample Measurement: Discard the blank from the sample cuvette, rinse it twice with the analyte working solution, and then fill it.[1] Place it back into the sample holder.

  • Spectrum Acquisition: Scan the sample across the selected wavelength range. The instrument will record absorbance as a function of wavelength. The peak of the most intense absorption band is recorded as the λmax.[11]

  • Data Analysis: Record the λmax and the absorbance at this wavelength. If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert law (ε = A / cl), where 'c' is the molar concentration and 'l' is the path length (typically 1 cm).[9]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for UV-Vis spectral analysis.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis p1 Instrument Warm-up p2 Prepare Stock Solution p1->p2 p3 Prepare Working Dilution p2->p3 m1 Fill Cuvettes with Blank p3->m1 m2 Perform Baseline Correction m1->m2 m3 Rinse & Fill Sample Cuvette m2->m3 m4 Acquire Absorption Spectrum m3->m4 a1 Identify λmax m4->a1 a2 Record Absorbance a1->a2 a3 Calculate Molar Absorptivity (ε) a2->a3 G cluster_pi π → π* Transition (Red Shift) cluster_n n → π* Transition (Blue Shift) np_pi_g π (Ground State) Non-Polar Solvent np_pi_e π* (Excited State) np_pi_g->np_pi_e ΔE₁ p_pi_g π (Ground State) Polar Solvent p_pi_e π* (Excited State) p_pi_g->p_pi_e ΔE₂ (ΔE₂ < ΔE₁) np_n_g n (Ground State) Non-Polar Solvent np_n_e π* (Excited State) np_n_g->np_n_e ΔE₃ p_n_g n (Ground State) Polar Solvent p_n_e π* (Excited State) p_n_g->p_n_e ΔE₄ (ΔE₄ > ΔE₃)

Caption: Energy level changes due to increasing solvent polarity.

Comparative Analysis II: The Effect of pH

The nitrogen atoms in the pyrimidine ring are basic and can be protonated in acidic media. This structural change significantly alters the electronic system of the chromophore, leading to pronounced shifts in the UV-Vis spectrum. [13][14][15]

Theoretical Basis

In a neutral or basic medium, the nitrogen atoms of the pyrimidine ring possess lone pairs of non-bonding (n) electrons. Upon acidification, one or more of these nitrogen atoms will become protonated, forming a cationic species. This protonation has two major consequences:

  • Elimination of n → π Transitions:* The lone pair of the protonated nitrogen is now involved in a sigma bond with a proton and is no longer available for an n → π* transition.

  • Alteration of the π-System: The positive charge on the protonated nitrogen atom acts as a strong electron-withdrawing group, which alters the energy levels of the π and π* orbitals. This typically increases the energy gap between the HOMO and LUMO, leading to a hypsochromic (blue) shift in the π → π* absorption band. [16]

Expected Results and Interpretation

By comparing the spectra of a p-tolylamino pyrimidine in neutral (pH 7), acidic (pH 2), and basic (pH 11) buffer solutions, one can clearly observe the effects of protonation.

ConditionSpeciesExpected λmax (nm)Expected ShiftCausality
Acidic (pH ~2)Protonated Cation268HypsochromicProtonation of ring nitrogen withdraws electron density, increasing the π → π* energy gap. [13]
Neutral (pH ~7)Neutral Molecule275ReferenceUnprotonated species with available n and π electrons.
Basic (pH ~11)Neutral Molecule275No Significant ShiftThe molecule remains in its neutral, unprotonated form.

Note: Data are representative and for illustrative purposes.

The disappearance of any long-wavelength, low-intensity bands and a significant blue shift of the main absorption band in acidic solution are hallmark indicators of the protonation of a nitrogen heterocycle. [16][13]This analysis can also be used to estimate the approximate pKa of the compound.

Conclusion and Outlook

This guide has provided a comprehensive framework for the comparative UV-Vis absorption spectra analysis of p-tolylamino pyrimidines. By systematically evaluating the effects of solvent polarity and pH, researchers can gain significant insights into the electronic properties of these important heterocyclic compounds. The experimental protocols and theoretical explanations offered here serve as a robust starting point for characterization, quality control, and further research in drug development.

Future comparative studies could involve introducing various electron-donating or electron-withdrawing substituents onto the pyrimidine or tolyl rings and analyzing the resulting bathochromic or hypsochromic shifts to build a comprehensive structure-activity relationship (SAR) profile based on spectroscopic properties.

References

  • Stimson, M. M., & Reuter, M. A. (1943). Ultraviolet Absorption Spectra of Nitrogenous Heterocycles. VI. The Effect of pH on the Spectrum of Uracil-5-carboxylic Acid. Journal of the American Chemical Society. [Link]

  • FindLight. (2024). Beer-Lambert's Law: Principles and Applications in Daily Life. FindLight. [Link]

  • RevisionDojo. (2025). Beer–Lambert Law Explained Simply. RevisionDojo. [Link]

  • JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Journal of Visualized Experiments. [Link]

  • Patel, R. B., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters. [Link]

  • Patel, R. B., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

  • Edinburgh Instruments. (2021). Beer-Lambert Law | Transmittance & Absorbance. Edinburgh Instruments. [Link]

  • MDPI. (2025). A Systematic Analysis of Aromatic Heterocyclic Rings in Solvatochromic Fluorophores. MDPI. [Link]

  • CSIR NET Life Science Coaching. (2025). Beer-Lambert Law: Principles and Applications. CSIR NET Life Science Coaching. [Link]

  • ResearchGate. (n.d.). Absorbance and emission data of the synthesized pyrimidines 5, 6, 14-19. ResearchGate. [Link]

  • SlideShare. (2020). Lambert-Beer's Law. SlideShare. [Link]

  • ResearchGate. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 3.3: Electronic Transitions. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Experiment No. 2 UV-Vis Analysis. Scribd. [Link]

  • ResearchGate. (n.d.). Assignment of the π → π* and n → π* Transitions to the Spectral Bands of Azobenzene and Dimethylaminoazobenzene. ResearchGate. [Link]

  • PubMed. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. Chemistry LibreTexts. [Link]

  • Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College. [Link]

  • ResearchGate. (n.d.). UV‐vis absorption (a) and fluorescence (b) spectrum of... ResearchGate. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]

  • AgroParisTech. (n.d.). Electronic transitions. Chimactiv. [Link]

  • ResearchGate. (n.d.). Effect of pH on the UV-visible absorption spectra of... ResearchGate. [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

  • Royal Society of Chemistry. (n.d.). Ultra-violet absorption spectra of nitrogenous heterocyclic compounds. Part I. Effect of pH and irradiation on the spectrum of adenine. Journal of the Chemical Society (Resumed). [Link]

  • YouTube. (2024). n to pi* and pi to pi* transitions explained | Photochemistry part 3. YouTube. [Link]

  • Scilit. (n.d.). An Experimental Study of the Ultraviolet Absorption Spectrum of Pyrimidine. Scilit. [Link]

  • YouTube. (2020). Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance. YouTube. [Link]

  • MDPI. (2021). Probing Solvation Effects in Binary Solvent Mixtures with the Use of Solvatochromic Dyes. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Solvatochromic and aggregation-induced emission active nitrophenyl-substituted pyrrolidinone-fused-1,2-azaborine with a pre-twisted molecular geometry. Journal of Materials Chemistry C. [Link]

  • SlidePlayer. (n.d.). Assist. Prof .Tagreed N -A Omar. SlidePlayer. [Link]

  • PubMed. (1949). The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides. PubMed. [Link]

  • De Gruyter. (2025). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. De Gruyter. [Link]

  • ResearchGate. (n.d.). New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 2-(p-tolylamino)pyrimidin-4(3H)-one

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to 2-(p-tolylamino)pyrimidin-4(3H)-one, a heterocyclic compound of interest in pharmaceutical research and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to 2-(p-tolylamino)pyrimidin-4(3H)-one, a heterocyclic compound of interest in pharmaceutical research and development. For professionals in this field, establishing the empirical formula, confirming purity, and ensuring the absence of harmful impurities are non-negotiable aspects of quality control and regulatory compliance. This document offers both theoretical grounding and practical, field-proven insights to guide your analytical strategy.

Foundational Imperative: Theoretical Elemental Composition

Before any analysis, the theoretical composition serves as the absolute standard against which all experimental results are measured. The molecular formula for 2-(p-tolylamino)pyrimidin-4(3H)-one is C₁₁H₁₁N₃O . Based on this, the expected elemental percentages are calculated as follows:

  • Molecular Weight: 217.23 g/mol

  • Carbon (C): (12.011 * 11 / 217.23) * 100 = 60.82%

  • Hydrogen (H): (1.008 * 11 / 217.23) * 100 = 5.10%

  • Nitrogen (N): (14.007 * 3 / 217.23) * 100 = 19.34%

  • Oxygen (O): (15.999 * 1 / 217.23) * 100 = 14.74%

These values are the benchmark for identity and purity confirmation. Any significant deviation necessitates further investigation into potential impurities, residual solvents, or incorrect compound identity.

Table 1: Theoretical Elemental Composition of 2-(p-tolylamino)pyrimidin-4(3H)-one

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ContributionPercentage (%)
Carbon (C)12.01111132.12160.82
Hydrogen (H)1.0081111.0885.10
Nitrogen (N)14.007342.02119.34
Oxygen (O)15.999115.99914.74
Total 217.229 100.00

The Dual Landscape of Elemental Analysis in Pharmaceuticals

In the context of drug development, "elemental analysis" encompasses two distinct but equally critical domains:

  • Bulk CHNO Analysis: This is a quantitative technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen. Its primary purpose is to confirm the empirical formula of the Active Pharmaceutical Ingredient (API), thereby verifying its identity and assessing its purity. The current state-of-the-art for this analysis is combustion analysis.[1][2]

  • Elemental Impurity Analysis: This focuses on detecting and quantifying trace amounts of specific, often toxic, elements that may be present from catalysts, manufacturing equipment, or other sources.[3][][5] This domain is strictly regulated by global pharmacopoeias.

This guide will first detail the standards and methodology for the primary CHNO analysis and then compare this with the alternative framework for elemental impurity testing.

Gold Standard for CHNO Analysis: Combustion Method

The most reliable and widely accepted method for determining the C, H, N, and S content of a pharmaceutical compound is high-temperature combustion, often performed in a dedicated elemental analyzer.[1][2][6] Oxygen content is typically determined in a separate run via pyrolysis.[1][7]

Causality Behind the Combustion Workflow

The entire process is a self-validating system designed to convert the solid sample into distinct, measurable gases. Each step is causally linked to ensure complete conversion and accurate detection.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Process cluster_output Data Output Weighing 1. Accurate Weighing (1-3 mg in tin capsule) Autosampler 2. Autosampler Introduction Weighing->Autosampler Automated or manual loading Combustion 3. Dynamic Flash Combustion (>1000°C in O₂ atmosphere) C → CO₂, H → H₂O, N → NOx, S → SO₂ Autosampler->Combustion Sample drop Reduction 4. Reduction & Scrubbing (He carrier gas passes over hot copper) NOx → N₂ Combustion->Reduction Separation 5. Gas Chromatographic Separation (Separates N₂, CO₂, H₂O, SO₂) Reduction->Separation Detection 6. Thermal Conductivity Detection (TCD) (Measures concentration of each gas) Separation->Detection Data 7. Data Analysis (Software calculates % composition based on TCD signal and initial weight) Detection->Data

Caption: Workflow for CHNS determination via combustion analysis.

Detailed Experimental Protocol (CHNS Analysis)
  • Instrument Preparation & Calibration:

    • Rationale: To ensure the system is free of atmospheric contaminants and the detector response is linear and reproducible.

    • Procedure: Condition the system by running several empty tin foils as blanks.[8] Calibrate the instrument using a certified organic standard with known C, H, N, and S percentages (e.g., sulfanilic acid).[8] A multi-point calibration curve should be generated using varying weights of the standard.

  • Sample Preparation:

    • Rationale: Accurate weighing is critical as the final results are calculated as a percentage of the initial mass.[6] A microbalance is required for precision.

    • Procedure: Accurately weigh 1-3 mg of the 2-(p-tolylamino)pyrimidin-4(3H)-one test sample into a tin capsule. Securely crimp the capsule to ensure no sample loss.

  • Combustion and Analysis:

    • Rationale: Dynamic flash combustion at over 1000°C in a pure oxygen environment ensures the complete and instantaneous conversion of the organic matrix into its elemental gases (CO₂, H₂O, NOx, SO₂).[2][7][8]

    • Procedure: Place the weighed sample into the elemental analyzer's autosampler. Initiate the analysis sequence. The sample is dropped into the high-temperature combustion furnace.

  • Gas Purification and Separation:

    • Rationale: The mixture of nitrogen oxides (NOx) produced during combustion is unstable and must be reduced to elemental nitrogen (N₂) for accurate quantification. This is achieved by passing the gas stream over heated, high-purity copper.[8] Subsequent separation via a gas chromatography (GC) column is necessary to present each gas to the detector individually.[2][7]

    • Procedure: The helium carrier gas sweeps the combustion products through the reduction tube and then into the GC column.

  • Detection and Data Processing:

    • Rationale: A Thermal Conductivity Detector (TCD) measures the difference in thermal conductivity between the carrier gas and the sample gas, generating a signal proportional to the concentration of the eluted gas.[1][7]

    • Procedure: The instrument's software integrates the signal peaks corresponding to N₂, CO₂, H₂O, and SO₂. Using the initial sample weight and the calibration file, it calculates and reports the final C, H, and N percentages.

Acceptance Criteria for Bulk Elemental Analysis

For pharmaceutical compounds, the experimental results must align closely with the theoretical values. While specific limits can be set by internal quality standards, a widely accepted criterion in the industry is that the experimental value for C, H, and N should be within ±0.4% of the calculated theoretical value.

Table 2: Comparison of Theoretical vs. Acceptable Experimental Values

ElementTheoretical Value (%)Acceptance Range (%)
Carbon (C)60.8260.42 - 61.22
Hydrogen (H)5.104.70 - 5.50
Nitrogen (N)19.3418.94 - 19.74

Alternative Framework: Elemental Impurity Standards

While CHNO analysis confirms the identity of the bulk material, pharmacopoeial standards are primarily focused on controlling trace levels of potentially toxic elemental impurities. This represents a fundamentally different analytical challenge requiring different instrumentation and methodologies.

The guiding regulations for this are the ICH Q3D guideline, which is implemented by major pharmacopoeias including the USP chapters <232> and <233>, and the European Pharmacopoeia (Ph. Eur.) chapter 2.4.20.[5][9][10][11][12] These standards classify elements based on their toxicity and require a risk-based approach to control their presence in the final drug product.[11][12]

The analytical methods of choice for this task are highly sensitive spectroscopic techniques.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

These methods involve digesting the sample, typically in strong acid using microwave-assisted heating, to create a liquid solution that is then nebulized into a high-temperature plasma for analysis.[3][12]

Comparative Guide: CHNO Combustion vs. ICP-MS/OES

For researchers, understanding which technique to apply is crucial. The choice is dictated entirely by the analytical question being asked: "What is my compound?" versus "What is in my compound?".

Table 3: Comparison of Key Analytical Techniques

FeatureCombustion Analysis (CHNO)ICP-MS / ICP-OES
Primary Goal Determine bulk elemental composition (C, H, N, O, S) to verify empirical formula and purity.[1][6]Quantify trace levels of specific elemental impurities (e.g., Pb, Hg, As, Pd).[3][13][14]
Governing Standards Comparison to theoretical values (e.g., ±0.4%).Pharmacopoeial limits (USP <232>, EP 2.4.20, ICH Q3D).[5][15][16]
Principle High-temperature combustion, gas chromatography, and thermal conductivity detection.[2][7]Sample digestion, nebulization into argon plasma, and detection by mass or optical emission.[3][13]
Elements Detected C, H, N, S, O.Most of the periodic table, especially metals and metalloids.[3][17]
Sensitivity Percent (%) level.Parts per million (ppm) to parts per billion (ppb) level.[3]
Sample Preparation Weighing a small amount of solid into a tin capsule.[6]Acid digestion of the sample in a closed microwave vessel to create a liquid matrix.[12]
Typical Use Case Compound identity confirmation, purity check of a newly synthesized batch of API.Routine quality control for heavy metals, screening for catalyst residues.[5][10]

Conclusion

For 2-(p-tolylamino)pyrimidin-4(3H)-one, a comprehensive analytical characterization requires a dual approach.

  • Identity and Purity: Employ high-temperature combustion analysis to obtain the CHN(O) composition. The results must fall within a narrow margin (typically ±0.4%) of the theoretical values (C: 60.82%, H: 5.10%, N: 19.34%) to confirm the structure and purity of the bulk substance.

  • Safety and Compliance: Adhere to the risk-based framework of ICH Q3D and relevant pharmacopoeial chapters (USP <232>/<233>, EP 2.4.20) to assess and control for elemental impurities. This necessitates the use of highly sensitive techniques like ICP-MS to ensure that toxic elements are below their permitted daily exposure (PDE) limits.

By strategically applying these distinct but complementary analytical standards, researchers and drug development professionals can ensure the scientific integrity of their work, the quality of their product, and compliance with global regulatory expectations.

References

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). JP Technical Information. Retrieved from [Link]

  • Agilent. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

  • Shulha, T., & Kolisnyk, I. (2017). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Bulletin of Dnipropetrovsk University. Series Chemistry, 25(2), 73-83.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Shimadzu. (n.d.). Elemental Impurity Analysis in Cutaneous and Transcutaneous Drug Products UsingICP-MS Based on ICHQ3D (R2). Retrieved from [Link]

  • ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Retrieved from [Link]

  • Eurofins. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Retrieved from [Link]

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). 2.66 Elemental Impurities. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2025). Revised general chapters for elemental analysis published in Pharmeuropa 37.2. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Lab Manager. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]

  • Contract Pharma. (2015). Elemental Impurities. Retrieved from [Link]

  • PQRI. (2020). European Pharmacopoeia Activities on Elemental Impurities. Retrieved from [Link]

  • Intertek. (n.d.). elemental impurity analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Elemental Impurity Analysis. Retrieved from [Link]

  • MDPI. (2022). 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-(o-Tolyl)pyridine. Retrieved from [Link]

  • US Pharmacopeia (USP). (2017). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • PubChem. (n.d.). thieno(2,3-d)pyrimidin-4(3H)-one. Retrieved from [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]

  • PubChem. (n.d.). ((2R,4S)-2,6-Dimethyl-4-p-tolylamino-3,4-dihydro-2H-quinolin-1-yl)-phenyl-methanone. Retrieved from [Link]

  • ResearchGate. (2025). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][3][18]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Retrieved from [Link]

  • PubMed. (2015). Crystal structure of 2-methyl-amino-3-nitro-4-p-tolyl-pyrano[3,2-c]chromen-5(4H)-one. Retrieved from [Link]

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]

  • Studia Universitatis Babes-Bolyai Chemia. (1998). SYNTHESIS AND STRUCTURAL STUDY OF SOME 4-(a-ARYLETHYLIDENE)-i- PYRIMIDINYL-2-PYRAZOLIN-5-ONES. Retrieved from [Link]

Sources

Comparative

Differentiating 2-(p-tolylamino)pyrimidin-4(3H)-one from structural isomers

Comprehensive Analytical Guide: Differentiating 2-(p-Tolylamino)pyrimidin-4(3H)-one from Structural Isomers As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing closely re...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Differentiating 2-(p-Tolylamino)pyrimidin-4(3H)-one from Structural Isomers

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing closely related structural isomers during the lead optimization phase of drug discovery. Pyrimidinone derivatives are highly privileged scaffolds in medicinal chemistry, often serving as kinase inhibitors and receptor antagonists. However, the synthesis of 2-(p-tolylamino)pyrimidin-4(3H)-one frequently yields a mixture of regioisomers and positional isomers.

Relying on a single analytical modality to differentiate these isomers is a critical failure point. This guide establishes a robust, orthogonally validated analytical framework utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS/MS to unambiguously identify 2-(p-tolylamino)pyrimidin-4(3H)-one and differentiate it from its structural analogs.

The Structural Landscape and Isomeric Challenges

To design an effective analytical strategy, we must first define the causal structural differences between the target compound and its most probable isomers. The molecular formula C11​H11​N3​O can manifest in several stable isomeric forms:

  • Target Compound: 2-(p-tolylamino)pyrimidin-4(3H)-one.

  • Pyrimidine Regioisomer: 4-(p-tolylamino)pyrimidin-2(1H)-one (arising from ambident electrophilicity during pyrimidine ring construction).

  • Toluene Positional Isomers: 2-(m-tolylamino)pyrimidin-4(3H)-one and 2-(o-tolylamino)pyrimidin-4(3H)-one (arising from impure starting anilines).

The analytical challenge is twofold: First, we must verify the substitution pattern on the toluene ring. Second, we must map the exact connectivity of the exocyclic amine to the pyrimidinone core.

NMR Spectroscopy: The Primary Differentiator

Nuclear Magnetic Resonance (NMR) is the definitive tool for resolving structural isomerism. We utilize a combination of 1D 1H NMR to solve the toluene positional isomerism and 2D 1H−13C HMBC to solve the pyrimidine regioisomerism.

Causality of the AA'BB' Splitting Pattern

The differentiation of the para-tolyl isomer from its ortho and meta counterparts relies on molecular symmetry. In para-disubstituted benzenes like the p-tolyl group, the molecule possesses a plane of symmetry. This renders the two protons ortho to the amine chemically equivalent, and the two meta protons chemically equivalent. However, they are magnetically inequivalent because their coupling constants to the other protons in the ring are not identical. This creates a highly characteristic AA'BB' spin system, which manifests in the 1H NMR spectrum as a pseudo-doublet of doublets with distinct inner fine structure[1]. In contrast, ortho- and meta-tolyl isomers lack this symmetry and produce complex, overlapping multiplets[1].

Causality of HMBC Regio-Assignment

To differentiate 2-(p-tolylamino)pyrimidin-4(3H)-one from 4-(p-tolylamino)pyrimidin-2(1H)-one, 1D 13C NMR is insufficient because both molecules contain similar carbonyl and aromatic environments. We must rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) scalar couplings[2]. By tracing the correlation from the exocyclic NH proton (or the distinct pyrimidine H-5/H-6 protons) to the specific carbonyl carbon ( C2​=O vs C4​=O ), we establish a definitive connectivity map[2].

Quantitative Data: Expected NMR Chemical Shifts

Table 1: Diagnostic 1H and 13C NMR Shifts (DMSO- d6​ , 400 MHz)

Nucleus / Position2-(p-tolylamino)pyrimidin-4(3H)-one (Target)4-(p-tolylamino)pyrimidin-2(1H)-one (Regioisomer)2-(m-tolylamino)pyrimidin-4(3H)-one (Positional)
Tolyl Aromatic 1H ~7.50 (2H, d), ~7.10 (2H, d) [AA'BB' pattern]~7.45 (2H, d), ~7.15 (2H, d)[AA'BB' pattern]~7.60 (1H, s), ~7.40 (1H, d), ~7.20 (1H, t), ~6.80 (1H, d)
Pyrimidine H-5 ( 1H ) ~5.80 (1H, d, J=6.5 Hz)~6.10 (1H, d, J=7.0 Hz)~5.85 (1H, d, J=6.5 Hz)
Pyrimidine H-6 ( 1H ) ~7.80 (1H, d, J=6.5 Hz)~7.90 (1H, d, J=7.0 Hz)~7.85 (1H, d, J=6.5 Hz)
Carbonyl ( 13C ) ~163.0 ppm (C4)~155.0 ppm (C2)~163.0 ppm (C4)
Diagnostic HMBC NH correlates to C4 (163 ppm) & C6NH correlates to C2 (155 ppm) & C5NH correlates to C4 & C6
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • System Suitability (Self-Validation): Acquire a standard 1D 1H spectrum. Validation Check: The TMS peak must be exactly at 0.00 ppm, and the DMSO- d6​ residual pentet must be at 2.50 ppm. If drift > 0.02 ppm is observed, recalibrate the probe. This ensures absolute accuracy for the subtle chemical shift differences between regioisomers.

  • 1D Acquisition: Acquire 1H (16 scans) and 13C (1024 scans) spectra. Analyze the aromatic region (7.0–8.0 ppm) for the presence of the symmetric AA'BB' splitting pattern[1].

  • 2D HMBC Acquisition: Acquire the 1H−13C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Data Interpretation: Map the cross-peaks from the pyrimidine H-5 and H-6 protons to the carbonyl carbon to definitively assign the regioisomer[2].

Mass Spectrometry (LC-MS/MS) Profiling

While NMR provides absolute structural connectivity, LC-MS/MS provides rapid, high-sensitivity confirmation of the core scaffold through characteristic fragmentation pathways.

Causality of Fragmentation

Under Collision-Induced Dissociation (CID), pyrimidine derivatives exhibit a highly predictable set of fragmentation modes[3]. The presence of the pyrimidinone ring triggers a facile extrusion of carbon monoxide (CO, -28 Da), which is a hallmark of cyclic amides[3]. Furthermore, the exocyclic amine bridge is a site of preferential cleavage, resulting in the formation of a stable tolyl cation ( m/z 91)[3].

MS_Frag M Molecular Ion [M+H]+ m/z 202 CO Loss of CO m/z 174 M->CO CID (-28 Da) Tolyl Tolyl Cation m/z 91 M->Tolyl Heterolytic Cleavage Cleavage Amine Cleavage m/z 110 M->Cleavage Pyrimidine Core Retention

Caption: Primary LC-MS/MS fragmentation pathways of 2-(p-tolylamino)pyrimidin-4(3H)-one under CID.

Self-Validating LC-MS/MS Protocol
  • Chromatography: Use an Agilent 1290 Infinity II LC with a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm). Mobile phase A: H2​O

    • 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid.
  • System Suitability (Self-Validation): Run a blank injection (100% Methanol) followed by a standard injection of pure p-toluidine. Validation Check: Ensure the p-toluidine peak elutes with a symmetric peak shape and yields the expected m/z 108 [M+H]+ ion. This confirms the ionization source is clean and the quadrupole is properly calibrated.

  • MS/MS Acquisition: Operate in Positive Electrospray Ionization (+ESI) mode. Isolate the parent ion at m/z 202. Apply a collision energy ramp (15–35 eV) using nitrogen as the collision gas.

  • Analysis: Monitor for the diagnostic transitions: 202→174 (CO loss) and 202→91 (tolyl cation)[3].

Analytical Decision Workflow

To synthesize these methodologies into a practical laboratory framework, the following logic tree dictates the step-by-step differentiation of an unknown isomeric sample.

Workflow Start Unknown Isomeric Sample NMR 1H NMR Spectroscopy Start->NMR Tolyl Aromatic Splitting? NMR->Tolyl OrthoMeta Complex Multiplets (o-tolyl or m-tolyl isomer) Tolyl->OrthoMeta Asymmetric Para AA'BB' System (p-tolyl confirmed) Tolyl->Para Symmetric HMBC 1H-13C HMBC Spectroscopy Para->HMBC Regio NH to C=O Correlation? HMBC->Regio Iso2 4-(p-tolylamino)pyrimidin-2(1H)-one (NH correlates to C2=O) Regio->Iso2 3-bond to C2 Target 2-(p-tolylamino)pyrimidin-4(3H)-one (NH correlates to C4=O) Regio->Target 3-bond to C4

Caption: Logical decision tree for the orthogonal differentiation of pyrimidinone structural isomers.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Sphinxsai.com.
  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education (ACS Publications).
  • Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

2-(p-tolylamino)pyrimidin-4(3H)-one proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(p-tolylamino)pyrimidin-4(3H)-one Introduction & Operational Context 2-(p-tolylamino)pyrimidin-4(3H)-one is a nitrogen-dense heterocyclic compound commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(p-tolylamino)pyrimidin-4(3H)-one

Introduction & Operational Context

2-(p-tolylamino)pyrimidin-4(3H)-one is a nitrogen-dense heterocyclic compound commonly utilized as a scaffold in the synthesis of kinase inhibitors and other targeted therapeutics. Because of its structural composition—an aromatic p-tolyl group linked to a pyrimidinone core—it presents specific environmental and toxicological challenges. Improper disposal can lead to soil and aquatic contamination. This guide provides a scientifically grounded, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and established laboratory safety paradigms[1].

Physicochemical Properties & Hazard Assessment

To design a self-validating disposal system, we must first analyze the compound's physical properties. These metrics dictate its behavior in waste streams and determine the necessary engineering controls.

PropertyValue / DescriptionOperational Implication
Chemical Formula C11H11N3OHigh nitrogen content requires specialized incineration to manage NOx emissions.
Physical State Solid (Powder/Crystals)Risk of aerosolization; mandates respiratory and draft controls[1].
Solubility Soluble in DMSO, DMF; Poor in H2OLiquid waste will primarily consist of organic solvent mixtures.
Environmental Hazard Potential Aquatic Toxin"Sewering" (drain disposal) is strictly prohibited[2].

Mechanistic Insight: The Causality of Disposal Choices

Why is high-temperature incineration the mandated disposal route for pyrimidinone derivatives? The pyrimidinone ring and the p-tolylamino moiety contain highly stable C-N and C-C bonds that resist standard wastewater bioremediation. Discharging this compound into aqueous waste streams can lead to the accumulation of nitrogenous heterocycles in the water supply[2].

Incineration at temperatures exceeding 1200°C ensures complete thermal oxidation[3]. At these temperatures, the molecule is systematically broken down into carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx). Because NOx gases are environmental pollutants, the incineration facility must employ flue gas scrubbing systems to neutralize these emissions before atmospheric release[3]. This creates a closed-loop, self-validating system where the chemical hazard is entirely neutralized.

Standard Operating Procedure (SOP): Step-by-Step Disposal Protocol

Phase 1: Engineering Controls and PPE Preparation

Causality: Preventing dermal absorption and inhalation of crystalline dust during waste handling.

  • Ventilation: Conduct all transfers and waste consolidation within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of airborne particulates[1].

  • PPE Selection: Don nitrile rubber gloves, splash-proof chemical goggles, and a flame-resistant laboratory coat. If handling large quantities where dust generation is unavoidable, utilize a NIOSH-approved respirator with a particulate filter[1].

Phase 2: Spill Containment and Collection

Causality: Minimizing aerosolization and preventing cross-contamination of laboratory surfaces.

  • For Solid Spills: Do not dry sweep, as this generates hazardous aerosols. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol) to suppress dust. Wipe the area with a damp, disposable absorbent pad and transfer the pad into a high-density polyethylene (HDPE) waste container[2].

  • For Liquid Spills (Solutions): Apply an inert absorbent material (such as vermiculite or diatomaceous earth) to the perimeter of the spill, working inward. Scoop the saturated absorbent using a non-sparking tool and place it in the designated chemical waste container[2].

Phase 3: Waste Segregation and Containerization

Causality: Preventing dangerous exothermic reactions caused by mixing incompatible chemical waste.

  • Solid Waste: Place all contaminated solids (e.g., weighing boats, pipette tips, gloves, and absorbent pads) into a clearly labeled, leak-proof container designated specifically for "Non-Hazardous/Toxic Solid Chemical Waste"[1].

  • Liquid Waste: Segregate liquid waste based on the primary solvent. If the compound is dissolved in DMSO or methanol, route it to "Non-Halogenated Organic Waste." If mixed with chlorinated solvents like dichloromethane (DCM), it must be routed to "Halogenated Organic Waste"[2].

  • Labeling: Affix a GHS-compliant label stating: "Hazardous Waste: Contains 2-(p-tolylamino)pyrimidin-4(3H)-one." Clearly mark the accumulation start date and ensure the container is kept tightly closed in a well-ventilated area away from ignition sources[2].

Phase 4: Final Destruction and Documentation

Causality: Ensuring regulatory compliance and complete molecular destruction.

  • Transfer the sealed, labeled containers to your institution's Central Accumulation Area (CAA).

  • Arrange for pickup by a licensed hazardous waste contractor capable of high-temperature pharmaceutical incineration[1].

  • Provide the contractor with the Safety Data Sheet (SDS) and maintain the waste manifest documentation for a minimum of three years to satisfy EPA and local regulatory audits[2].

Waste Management Workflow Visualization

The following diagram illustrates the logical decision-making process for segregating and destroying 2-(p-tolylamino)pyrimidin-4(3H)-one waste.

G Start Waste Generation: 2-(p-tolylamino)pyrimidin-4(3H)-one Assess Hazard Assessment (EPA RCRA Guidelines) Start->Assess SolidWaste Solid Waste (Powder/Contaminants) Assess->SolidWaste LiquidWaste Liquid Waste (Solvent Mixtures) Assess->LiquidWaste SegregateSolid Segregate in HDPE Container SolidWaste->SegregateSolid SegregateLiquid Halogenated vs. Non-Halogenated LiquidWaste->SegregateLiquid Incineration High-Temperature Incineration (>1200°C) SegregateSolid->Incineration SegregateLiquid->Incineration FlueGas Flue Gas Scrubbing (NOx Control) Incineration->FlueGas Thermal Destruction

Workflow for the segregation and thermal destruction of pyrimidinone waste.

References

  • Source: benchchem.
  • Source: epa.
  • Source: benchchem.

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of 2-(p-tolylamino)pyrimidin-4(3H)-one

This document provides a comprehensive guide for laboratory professionals on the safe handling, personal protective equipment (PPE) requirements, and disposal procedures for 2-(p-tolylamino)pyrimidin-4(3H)-one. In the ab...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for laboratory professionals on the safe handling, personal protective equipment (PPE) requirements, and disposal procedures for 2-(p-tolylamino)pyrimidin-4(3H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous chemical, exercising caution based on the known risks of structurally similar pyrimidine derivatives and aromatic amines.

The core tenets of laboratory safety—recognizing hazards, assessing risks, minimizing those risks, and preparing for emergencies (RAMP)—form the foundation of this guide.[1] Adherence to these principles is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.[1][2][3]

Hazard Assessment and Risk Mitigation

  • Skin and Eye Irritation: Many pyrimidine and aromatic amine compounds are known to cause skin and eye irritation upon contact.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[4][6]

Given these potential hazards, a thorough risk assessment is the first step before any handling of the compound.[2] This involves evaluating the scope of work, identifying potential hazards at each step, and implementing appropriate control measures.[2][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure to 2-(p-tolylamino)pyrimidin-4(3H)-one.[8][9][10][11] The following table outlines the recommended PPE for handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects against splashes and airborne particles.[12]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact.[10][12]
Body Protection A laboratory coat or long-sleeved clothing. A chemical-resistant apron may be necessary for larger quantities.Minimizes the risk of skin exposure.[12][13]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[8][9][12][14][15] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[13]Reduces the risk of inhalation of dust or aerosols.[12]

It is mandatory to consult your institution's Chemical Hygiene Plan (CHP) for specific PPE requirements. [16][17][18][19]

Workflow for PPE Selection and Use

PPE_Workflow cluster_planning Planning Phase cluster_selection Selection Phase cluster_operation Operational Phase Assess_Hazards Assess Hazards of 2-(p-tolylamino)pyrimidin-4(3H)-one Consult_CHP Consult Institutional Chemical Hygiene Plan Assess_Hazards->Consult_CHP Select_Gloves Select Appropriate Gloves (Nitrile) Consult_CHP->Select_Gloves Select_Eyewear Select Eye Protection (Goggles/Face Shield) Consult_CHP->Select_Eyewear Select_Body_Protection Select Body Protection (Lab Coat/Apron) Consult_CHP->Select_Body_Protection Assess_Ventilation Assess Ventilation (Fume Hood) Consult_CHP->Assess_Ventilation Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Select_Eyewear->Don_PPE Select_Body_Protection->Don_PPE Assess_Ventilation->Don_PPE Handle_Compound Handle Compound in Designated Area Don_PPE->Handle_Compound Proceed with work Doff_PPE Doff PPE and Dispose of Properly Handle_Compound->Doff_PPE Upon completion Disposal_Pathway cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Paper, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Solvents, Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container SAA Satellite Accumulation Area (SAA) - Secure & Ventilated - Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA Disposal_Vendor Licensed Hazardous Waste Disposal Company SAA->Disposal_Vendor Scheduled Pickup

Caption: A streamlined pathway for the disposal of hazardous waste.

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. [20]Never dispose of this compound down the drain or in the regular trash. [20][21]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. [7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. [5]Remove contaminated clothing. Seek medical attention if irritation persists. [5]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [4][5]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [4][6]If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. [20]Seek immediate medical attention.

  • Spill: Evacuate the area. [20]Wearing appropriate PPE, contain the spill using an inert absorbent material. [20]Collect the spilled material and place it in a sealed container for disposal as hazardous waste. [20] By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013, September 10). Lab Manager.
  • Safety in Academic Chemistry Laboratories. (n.d.). American Chemical Society.
  • Safety in Academic Chemistry Laboratories. (n.d.). American Chemical Society.
  • Navigating the Safe Disposal of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
  • Safety in Academic Chemistry Laboratories. (2017, March 6). American Chemical Society.
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • A Guide to Hazardous Materials and Laboratory Safety. (n.d.). OSHA Education Center.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. (n.d.). Benchchem.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
  • SAFETY DATA SHEET - 2-(p-Tolyl)pyridine. (n.d.). Fisher Scientific.
  • Personal Protective Equipment Selection Guide. (2015, July 22). Unknown Source.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • SAFETY DATA SHEET - 1-Phenyl-2-(p-tolyl)ethylamine. (2025, November 20). TCI Chemicals.
  • SAFETY DATA SHEET - 4(3H)-Pyrimidone. (n.d.). Fisher Scientific.
  • Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • 2-AMINO-4-(P-TOLYL)THIAZOLE SDS. (n.d.). ECHEMI.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.